molecular formula C9H11NO B1588552 (S)-(+)-2-Indolinemethanol CAS No. 27640-33-1

(S)-(+)-2-Indolinemethanol

Katalognummer: B1588552
CAS-Nummer: 27640-33-1
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: GRPOFAKYHPAXNP-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(+)-2-Indolinemethanol is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2S)-2,3-dihydro-1H-indol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPOFAKYHPAXNP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426232
Record name (S)-(+)-2-Indolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27640-33-1
Record name (S)-(+)-2-Indolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Indolinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-2-Indolinemethanol: A Chiral Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indoline Scaffold

In the landscape of modern medicinal chemistry and asymmetric synthesis, the indoline core structure has emerged as a "privileged scaffold." Its prevalence in a multitude of natural products and pharmacologically active compounds underscores its significance.[1][2] The indoline framework, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, offers a unique three-dimensional architecture that is advantageous for drug design.[3] Specifically, the non-coplanar nature of its rings can enhance aqueous solubility and modulate lipophilicity compared to its aromatic counterpart, indole.[1][3]

Within this important class of molecules, (S)-(+)-2-Indolinemethanol represents a particularly valuable chiral building block.[4][5] Its structure incorporates a stereogenic center at the C2 position, directly attached to a primary alcohol. This combination of a defined stereocenter, a reactive hydroxyl group, and the indoline nucleus makes it a versatile intermediate for constructing complex, enantiomerically pure molecules, particularly in the development of novel therapeutics and agrochemicals.[4][5] This guide provides an in-depth examination of its chemical properties, structure, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The precise stereochemistry and functional group arrangement of this compound dictate its physical properties and chemical behavior.

Core Chemical Identity

The fundamental properties of this compound are summarized in the table below, compiled from reliable chemical supplier data and databases.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO[6]
Molecular Weight 149.19 g/mol [6]
Appearance White to brown crystalline solid[4]
Melting Point 66-70 °C[6]
Optical Rotation [α]²⁰/D +52° to +54° (c=1 in ethanol)[6][7]
CAS Number 27640-33-1[6]
SMILES OC[C@@H]1Cc2ccccc2N1[6]
InChI Key GRPOFAKYHPAXNP-QMMMGPOBSA-N[6]
Molecular Structure and Stereochemistry

The structure of this compound is defined by the indoline core with a hydroxymethyl group at the C2 position. The "(S)" designation specifies the absolute configuration at this chiral center, which is crucial for its application in stereoselective synthesis.

Caption: 2D structure of this compound.

Spectroscopic Profile (Predicted)

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Multiple signals expected in the δ 6.6-7.2 ppm range, corresponding to the four protons on the benzene ring.

    • N-H Proton: A broad singlet, typically in the δ 3.5-4.5 ppm range, which may exchange with D₂O.

    • C2-H Proton: A multiplet (e.g., a triplet or doublet of doublets) around δ 4.0-4.5 ppm, coupled to the protons on the hydroxymethyl group and the C3 methylene group.

    • Hydroxymethyl Protons (-CH₂OH): Two diastereotopic protons that will appear as a multiplet, likely around δ 3.5-3.8 ppm.

    • C3 Methylene Protons (-CH₂-): Two diastereotopic protons appearing as distinct multiplets, expected around δ 2.8-3.3 ppm.

    • O-H Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Six signals expected in the δ 110-150 ppm region.

    • C2 Carbon: A signal around δ 60-65 ppm, being a chiral center attached to nitrogen and the hydroxymethyl group.

    • Hydroxymethyl Carbon (-CH₂OH): A signal in the δ 65-70 ppm range.

    • C3 Carbon: A signal around δ 35-40 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region due to the alcohol hydroxyl group.[8]

    • N-H Stretch: A moderate, sharp absorption around 3300-3400 cm⁻¹, characteristic of a secondary amine.[9]

    • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[10]

    • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region, characteristic of a primary alcohol.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 149.

    • Key Fragmentation: A prominent fragment would be expected from the loss of the hydroxymethyl group (CH₂OH, 31 amu), resulting in a fragment at m/z = 118. This fragment corresponds to the stable indoline cation.

Synthesis Protocol: A Pathway to Enantiopurity

The most logical and widely practiced approach to synthesizing this compound involves the reduction of its corresponding carboxylic acid, (S)-indoline-2-carboxylic acid. This precursor is accessible through established methods, such as the resolution of the racemic mixture.[2][11]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of (S)-Indoline-2-Carboxylic Acid

This protocol is adapted from standard procedures for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).[12][13]

Causality: Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols.[12] The mechanism involves initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent delivery of hydride ions. An acidic workup is required to protonate the resulting alkoxide and hydrolyze the aluminum salts. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet is assembled.

  • Reagent Suspension: The flask is charged with lithium aluminum hydride (LiAlH₄, ~1.5-2.0 molar equivalents) and anhydrous tetrahydrofuran (THF) under a positive pressure of nitrogen. The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: (S)-Indoline-2-carboxylic acid (1.0 molar equivalent) is dissolved in a minimal amount of anhydrous THF. This solution is added dropwise to the stirred LiAlH₄ suspension via an addition funnel. Note: The addition is exothermic and may cause gas evolution (H₂); a slow addition rate is crucial for safety and control.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed (heated to ~65 °C) for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Workup (Quenching): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used).

    • 15% aqueous sodium hydroxide (NaOH) solution (X mL).

    • Water (3X mL). This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF or ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Drug Development and Asymmetric Synthesis

The utility of this compound stems from its identity as a chiral auxiliary and a versatile synthetic intermediate.

Role as a Chiral Building Block

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[4][6] While this compound itself can be used to introduce a chiral center, it is more frequently employed as a building block where its pre-existing stereocenter is carried through into the final product. The indoline scaffold is a key feature in numerous compounds targeting a range of diseases, including cancer and cardiovascular conditions.[1][14] For example, the closely related precursor, (S)-indoline-2-carboxylic acid, is a key intermediate in the synthesis of the ACE inhibitor Perindopril.[11]

Reactivity and Synthetic Potential

The reactivity of this compound is dominated by its two primary functional groups: the secondary amine within the ring and the primary alcohol.

  • N-Functionalization: The secondary amine can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This is a common strategy in drug design to modulate the molecule's properties.

  • O-Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or etherified.

The related class of 2-indolylmethanols (the unsaturated indole analogs) are known to undergo dehydration under acidic conditions to form highly reactive carbocation or vinyliminium intermediates.[1][15] These intermediates can then be trapped by various nucleophiles, enabling the construction of complex indole-based scaffolds.[15] While the saturated indoline system of this compound is more stable, the principles of using the C2 position as a handle for further functionalization remain a powerful synthetic strategy.

G cluster_0 Core Scaffold cluster_1 Reactive Sites cluster_2 Synthetic Transformations Core This compound N_H Secondary Amine (N-H) Core->N_H O_H Primary Alcohol (O-H) Core->O_H Alkylation N-Alkylation / Acylation N_H->Alkylation Coupling N-Arylation (Coupling Rxns) N_H->Coupling Oxidation O-Oxidation O_H->Oxidation Substitution O-Substitution (via -OTs, etc.) O_H->Substitution

Caption: Reactivity and synthetic potential of this compound.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its well-defined stereochemistry, coupled with the versatile reactivity of its functional groups and the pharmacologically significant indoline core, ensures its continued importance in the fields of drug discovery, natural product synthesis, and materials science. This guide has outlined its core properties and provided a framework for its synthesis and application, grounding experimental choices in established chemical principles. As the demand for enantiomerically pure compounds grows, the role of chiral building blocks like this compound will only become more critical.

References

(S)-(+)-2-Indolinemethanol CAS number 27640-33-1 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(+)-2-Indolinemethanol CAS Number: 27640-33-1

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Scion

This compound is a chiral alcohol built upon the indoline scaffold, a privileged structure in medicinal chemistry.[1][2] Its true value lies not just in its heterocyclic core, but in the stereochemically defined hydroxylmethyl group at the C2 position. This specific enantiomer, designated (S)-(+), serves as a versatile and highly valuable chiral building block in the synthesis of complex bioactive molecules and pharmaceuticals.[3][4] Researchers in drug development and organic synthesis utilize this compound as a key intermediate or a chiral auxiliary to enforce specific stereochemical outcomes, a critical requirement for developing modern therapeutics that target neurological disorders, cancer, and inflammatory conditions.[3][5][6] This guide provides an in-depth examination of its properties, synthesis, applications, and handling for professionals engaged in cutting-edge chemical research.

Physicochemical & Structural Properties

This compound is a white to brown crystalline solid at room temperature.[3] Its structural and physical characteristics are fundamental to its reactivity and handling. The presence of both a hydrogen-bond donor (N-H, O-H) and acceptor (N, O) within a rigid bicyclic framework influences its solubility and interaction with other molecules.

Table 1: Core Physicochemical Properties

Property Value Reference(s)
CAS Number 27640-33-1 [7][8]
Molecular Formula C₉H₁₁NO [3]
Molecular Weight 149.19 g/mol [3]
Appearance White to brown crystalline powder/solid [3]
Melting Point 66-70 °C (lit.) [9]
Optical Rotation [α]20/D +50° to +54° (c=1 in ethanol) [3][9]
Purity ≥ 97-98% (Assay/HPLC) [3]
SMILES String OC[C@@H]1Cc2ccccc2N1 [10]

| InChI Key | GRPOFAKYHPAXNP-QMMMGPOBSA-N |[10] |

Synthesis and Enantioselective Control

The primary route to enantiomerically pure this compound involves the reduction of its corresponding carboxylic acid, (S)-indoline-2-carboxylic acid.[5] This precursor is accessible through the resolution of racemic indoline-2-carboxylic acid or via asymmetric hydrogenation of N-protected indoles.[11] The choice of reducing agent is critical to ensure the chemoselective reduction of the carboxylic acid without affecting the aromatic ring.

Causality in Reagent Selection

Borane complexes, such as Borane-tetrahydrofuran (BH₃·THF), are the reagents of choice for this transformation. Unlike stronger reducing agents like lithium aluminum hydride (LAH), borane is highly chemoselective for carboxylic acids and amides, minimizing the risk of over-reduction or side reactions with other functional groups that might be present on a more complex substrate. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the primary alcohol.

Workflow: Synthesis via Reduction

Synthesis_Workflow Precursor (S)-Indoline-2-carboxylic Acid Reagent BH₃·THF in dry THF, 0°C to rt Precursor->Reagent 1. Intermediate Acyloxyborane Intermediate Reagent->Intermediate Forms Workup Aqueous Workup (e.g., H₂O, mild acid) Intermediate->Workup 2. Product This compound Workup->Product Hydrolyzes to

Caption: General workflow for the synthesis of this compound.

Protocol: Representative Synthesis
  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-indoline-2-carboxylic acid (1 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of borane-THF complex (BH₃·THF, ~1.5-2.0 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.[12]

  • Workup: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Asymmetric Synthesis & Drug Discovery

The indoline framework is a cornerstone of many natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and anticoagulant properties.[1][5] this compound provides a chiral entry point into this valuable chemical space.

Role as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic sequence to direct a reaction to form one enantiomer over the other.[13][14] this compound can be converted into derivatives that serve this purpose. For instance, it can be used to synthesize chiral hydrazones.[15] These hydrazones react with organolithium reagents with extremely high diastereoselectivity, which, after cleavage of the auxiliary, yields chiral 1,2-amino alcohols—important building blocks in many pharmaceuticals.[15]

The principle relies on steric hindrance: the bulky, rigid indoline structure blocks one face of the reactive intermediate (e.g., an enolate or imine), forcing an incoming reagent to attack from the less hindered face.[5][13]

Chiral_Auxiliary_Concept cluster_0 Asymmetric Synthesis Cycle Auxiliary (S)-Indolinemethanol Derivative (Aux*) ChiralSubstrate Aux*-Substrate Adduct Auxiliary->ChiralSubstrate Substrate Prochiral Substrate Substrate->ChiralSubstrate 1. Attach Reaction Diastereoselective Reaction (+ Reagent) ChiralSubstrate->Reaction 2. Induce ProductComplex Diastereomeric Product Reaction->ProductComplex 2. Induce Cleavage Cleavage ProductComplex->Cleavage 3. Cleave FinalProduct Enantiopure Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary (Aux*) Cleavage->RecoveredAux

Caption: Conceptual workflow of using an (S)-indoline-based chiral auxiliary.

Intermediate for Bioactive Molecules

Beyond its use as an auxiliary, this compound is a direct precursor for more complex molecules. The hydroxyl group can be readily converted into other functionalities (halides, tosylates, azides), allowing for nucleophilic substitution, while the nitrogen atom can be acylated, alkylated, or arylated. This dual functionality makes it a powerful intermediate for building libraries of indoline derivatives for drug screening.[3][6][16] The indoline core is prevalent in compounds developed as inhibitors of key proteins in signaling pathways related to cell proliferation and inflammation.[1][3]

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.[17][18][19] While actual spectra should be run for confirmation, the expected features are predictable.

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic Protons: Multiple signals between ~6.6-7.2 ppm. - CH Proton (C2): A multiplet around ~4.0-4.5 ppm, coupled to the CH₂ and NH protons. - CH₂OH Protons: Diastereotopic protons appearing as two signals (e.g., doublet of doublets) around ~3.5-3.9 ppm. - CH₂ Protons (C3): Diastereotopic protons appearing as two signals (e.g., doublet of doublets) around ~2.8-3.3 ppm. - NH and OH Protons: Broad singlets, chemical shift is solvent-dependent.
¹³C NMR - Aromatic Carbons: Multiple signals between ~110-150 ppm. - CH Carbon (C2): Signal around ~60-65 ppm. - CH₂OH Carbon: Signal around ~65-70 ppm. - CH₂ Carbon (C3): Signal around ~35-40 ppm.
IR Spectroscopy - O-H Stretch: Broad peak around 3200-3400 cm⁻¹. - N-H Stretch: Sharp to medium peak around 3300-3500 cm⁻¹. - C-H Stretch (sp³): Peaks just below 3000 cm⁻¹. - C-H Stretch (sp²): Peaks just above 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 149.19. - Key Fragments: Loss of ·CH₂OH (m/z = 118) is a likely fragmentation pathway. |

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as a combustible solid and carries specific hazard warnings.[20]

  • Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[10]

  • Signal Word: Warning[10]

  • Hazard Statements:

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Respiratory: Type N95 (US) dust mask or equivalent.[10]

    • Eyes: Chemical safety goggles or eyeshields.[10]

    • Hands: Chemical-resistant gloves.[10]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.[20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Recommended storage temperature is 0-8 °C.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[20]

Conclusion

This compound (CAS 27640-33-1) is more than a simple heterocyclic alcohol; it is an enabling tool for the creation of stereochemically complex molecules. Its utility as both a chiral building block and a precursor for chiral auxiliaries makes it indispensable in modern synthetic and medicinal chemistry. For researchers aiming to synthesize novel therapeutics with precise three-dimensional architectures, a thorough understanding of this compound's properties, synthesis, and handling is a prerequisite for success. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral molecules like this compound will only increase.

References

An In-depth Technical Guide to (S)-(+)-2-Indolinemethanol: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-(+)-2-Indolinemethanol, a pivotal chiral building block in contemporary pharmaceutical and synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and applications, with a focus on the scientific rationale behind its utility.

Introduction: The Significance of this compound in Chiral Synthesis

This compound, a derivative of the indoline heterocyclic system, has emerged as a valuable intermediate in the stereoselective synthesis of complex bioactive molecules. Its rigid bicyclic structure, coupled with the presence of a primary alcohol and a chiral center at the C2 position, makes it an exceptionally versatile precursor for creating a diverse array of pharmaceutical agents. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The enantiomerically pure (S)-configuration of this alcohol is crucial for achieving the desired stereochemistry in the final drug product, which in turn dictates its pharmacological efficacy and safety profile.

This guide will provide an in-depth exploration of this compound, offering both foundational knowledge and practical insights for its application in research and development.

Nomenclature and Chemical Identity

Clarity in chemical communication is paramount. This compound is known by several synonyms and is uniquely identified by its CAS Registry Number and other chemical identifiers.

A comprehensive list of its identifiers is provided in the table below for unambiguous reference.

Identifier TypeValue
IUPAC Name (2S)-2,3-dihydro-1H-indol-2-yl)methanol
CAS Registry Number 27640-33-1
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Synonyms (S)-(+)-Indoline-2-methanol, (S)-2-(Hydroxymethyl)indoline, [(2S)-2,3-dihydro-1H-indol-2-yl]methanol, (+)-(2S)-2,3-Dihydro-1H-indole-2-methanol
InChI InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1
InChIKey GRPOFAKYHPAXNP-QMMMGPOBSA-N
SMILES OC[C@@H]1Cc2ccccc2N1

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of this compound is essential for its handling, characterization, and use in synthesis.

Physical Properties
PropertyValueReference
Appearance White to brown crystalline powder[3]
Melting Point 66-70 °C
Optical Rotation [α]²⁰/D +52° (c = 1 in ethanol)
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected spectral characteristics.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring, the methylene protons of the indoline ring, the methine proton at the chiral center, the methylene protons of the hydroxymethyl group, and the amine proton.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the eight unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the five-membered ring, and the carbon of the hydroxymethyl group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H and O-H stretching vibrations, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the alcohol.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (149.19 g/mol ), along with a fragmentation pattern characteristic of the indoline-2-methanol structure.

Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the reduction of its corresponding carboxylic acid or ester, (S)-indoline-2-carboxylic acid or its ester. This precursor is often obtained through the resolution of racemic indoline-2-carboxylic acid.[4]

Conceptual Synthesis Workflow

The synthesis can be visualized as a two-step process starting from racemic indoline-2-carboxylic acid.

G racemic Racemic Indoline-2-carboxylic Acid resolution Chiral Resolution (e.g., with (R)-α-methylbenzylamine) racemic->resolution s_acid (S)-Indoline-2-carboxylic Acid resolution->s_acid reduction Reduction (e.g., with LiAlH₄ or BH₃) s_acid->reduction s_alcohol This compound reduction->s_alcohol

Caption: Synthesis workflow for this compound.

Experimental Protocol: Reduction of (S)-Indoline-2-carboxylic Acid Methyl Ester

This protocol describes a representative method for the reduction of the methyl ester of (S)-indoline-2-carboxylic acid to this compound. The ester is often used to avoid side reactions associated with the free carboxylic acid.

Materials:

  • (S)-Indoline-2-carboxylic acid methyl ester

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Ester: (S)-Indoline-2-carboxylic acid methyl ester (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Workup: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is critical as LiAlH₄ is highly reactive with water and atmospheric moisture.

  • Anhydrous Solvents: Anhydrous solvents are essential to prevent the decomposition of the reducing agent and to ensure the efficiency of the reduction.

  • Controlled Addition at Low Temperature: The dropwise addition of the ester at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Careful Quenching: The specific sequence of adding water, NaOH solution, and water (Fieser workup) is a well-established and safe method for quenching LiAlH₄ reductions, leading to easily filterable inorganic salts.

Applications in Drug Development

This compound is a key starting material for the synthesis of a variety of pharmaceutical agents. Its primary utility lies in its role as a chiral precursor to (S)-indoline-2-carboxylic acid, a crucial component of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.[4][5][6]

Synthesis of Perindopril

Perindopril is a widely prescribed medication for the treatment of hypertension and heart failure. The synthesis of Perindopril involves the coupling of (S)-indoline-2-carboxylic acid with another chiral amino acid derivative. The stereochemistry at the C2 position of the indoline ring, derived from this compound's precursor, is essential for the drug's potent ACE inhibitory activity.[7]

Other Potential Therapeutic Applications

The indoline scaffold is a versatile pharmacophore, and derivatives of this compound are being explored for a range of other therapeutic targets. Research has shown that various indoline derivatives exhibit potent biological activities.[2]

  • Anticancer Agents: The indoline nucleus is present in several compounds that have been investigated for their ability to inhibit tumor growth by targeting various cellular pathways.[2]

  • Anti-inflammatory and Antioxidant Agents: Studies have demonstrated that certain indoline derivatives possess significant anti-inflammatory and antioxidant properties, suggesting their potential in treating conditions associated with chronic inflammation and oxidative stress.

  • Neurological Disorders: The ability of some indoline-containing molecules to interact with receptors in the central nervous system makes them attractive candidates for the development of drugs targeting a variety of neurological and psychiatric conditions.[3]

Biological Activity and Mechanism of Action

While the primary role of this compound is often as a synthetic intermediate, the broader class of indoline derivatives has been shown to interact with various biological targets. The specific mechanism of action is highly dependent on the overall structure of the final molecule.

General Biological Interaction Pathway

The indoline scaffold can participate in various non-covalent interactions with biological macromolecules such as enzymes and receptors. These interactions can include hydrogen bonding, hydrophobic interactions, and π-stacking, which are crucial for molecular recognition and biological activity.

G indoline (S)-Indoline Derivative target Biological Target (Enzyme, Receptor, etc.) indoline->target Molecular Recognition binding Binding Event (H-bonding, Hydrophobic, π-stacking) target->binding response Biological Response (e.g., Enzyme Inhibition, Receptor Modulation) binding->response effect Therapeutic Effect (e.g., Anti-hypertensive, Anti-inflammatory) response->effect

Caption: Generalized pathway of biological action for indoline derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. If handling large quantities or if there is a risk of dust generation, use a NIOSH-approved respirator.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][8]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9][10]

  • Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]

  • Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[11]

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its value is firmly established through its role in the synthesis of important pharmaceuticals like Perindopril. The versatility of the indoline scaffold ensures that this compound and its derivatives will continue to be explored for the development of new therapeutic agents targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

Introduction: The Strategic Importance of (S)-2-(Hydroxymethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Precursors of (S)-2-(Hydroxymethyl)indoline

(S)-2-(Hydroxymethyl)indoline is a chiral heterocyclic alcohol that has emerged as a critical building block in contemporary medicinal chemistry. Its structural significance is underscored by its role as a key intermediate in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor for treating obstructive hypertrophic cardiomyopathy (oHCM)[1]. The precise stereochemistry at the C2 position is paramount for the biological activity of the final therapeutic agent, making the enantioselective synthesis of this precursor a subject of intense research and process development.

This guide provides an in-depth analysis of the primary synthetic precursors and methodologies for obtaining (S)-2-(hydroxymethyl)indoline. We will explore various strategic approaches, from the reduction of commercially available chiral acids to enzymatic resolutions and asymmetric cyclization reactions. The focus will be on the underlying chemical principles, the rationale behind procedural choices, and the practical considerations for scalability and efficiency, aimed at researchers, scientists, and drug development professionals.

Part 1: The Most Direct Pathway: Synthesis from (S)-Indoline-2-carboxylic Acid

The most straightforward and widely adopted strategy commences with the enantiomerically pure precursor, (S)-indoline-2-carboxylic acid. This approach leverages a well-established chiral pool, thereby simplifying the synthetic challenge to a single, high-fidelity reduction step.

The Precursor: (S)-Indoline-2-carboxylic Acid

(S)-Indoline-2-carboxylic acid, also known as L-Indoline-2-carboxylic acid, is a commercially available compound, making it an attractive starting point for process development[2][3]. Its availability stems from established methods for its preparation, including:

  • Classical Resolution: Racemic indoline-2-carboxylic acid can be resolved through diastereomeric salt formation using a chiral amine, such as (R)-α-methylbenzylamine. Fractional crystallization separates the desired diastereomeric salt, which is then acidified to yield the enantiopure (S)-acid with high enantiomeric purity (>99.5% ee)[4].

  • Asymmetric Synthesis: Modern methods allow for the direct asymmetric synthesis of the indoline core. These include metal-catalyzed processes like the Buchwald-Hartwig intramolecular cyclization of chiral precursors such as (S)-2-bromophenylalanine[5][6]. Another powerful technique is the asymmetric hydrogenation of indole-2-carboxylic acid using chiral catalysts[7].

The choice between purchasing the enantiopure acid and producing it in-house via resolution or asymmetric synthesis is primarily an economic one, dictated by scale, cost of goods, and available expertise.

Core Transformation: Selective Reduction of the Carboxylic Acid

The pivotal step in this pathway is the chemoselective reduction of the carboxylic acid moiety to a primary alcohol without affecting the aromatic ring or the indoline N-H bond.

The choice of reducing agent is critical and is governed by factors such as selectivity, reactivity, safety, and cost. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they often present safety and handling challenges on a large scale. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are frequently preferred in industrial settings. These reagents exhibit excellent selectivity for carboxylic acids over many other functional groups and are generally safer to handle.

This protocol describes a representative lab-scale procedure for the reduction of (S)-indoline-2-carboxylic acid.

Materials:

  • (S)-Indoline-2-carboxylic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (approx. 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-indoline-2-carboxylic acid (1.0 eq).

  • Anhydrous THF is added to dissolve or suspend the acid, and the mixture is cooled to 0 °C in an ice bath.

  • The BH₃·THF solution (2.0-3.0 eq) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. Rationale: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding methanol dropwise until gas evolution ceases. This step destroys the excess borane.

  • The solvent is removed under reduced pressure.

  • The residue is re-dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash protonates the borate esters, and the base wash neutralizes any remaining acid.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude (S)-2-(hydroxymethyl)indoline.

  • The product can be purified by flash column chromatography on silica gel if necessary.

Part 2: Asymmetric and Biocatalytic Synthesis Strategies

For ultimate process efficiency, synthetic routes that generate the desired stereocenter catalytically are highly desirable. These methods avoid stoichiometric chiral reagents and can offer more sustainable and cost-effective pathways.

Palladium-Catalyzed Asymmetric Hydrogenation

A powerful strategy involves the asymmetric hydrogenation of an indole precursor. This approach constructs the chiral center and reduces the heterocyclic ring in a single, highly enantioselective step.

The process typically starts with a 2-substituted indole, which is generated in situ from a suitable precursor. A chiral palladium catalyst is then used to hydrogenate the C2=C3 double bond enantioselectively[8].

Asymmetric_Hydrogenation Precursor N-Protected 2-aminoacetophenone derivative Indole In situ generated 2,3-disubstituted Indole Precursor->Indole Intramolecular Condensation (Brønsted Acid) Product (S)-2-Substituted Indoline Indole->Product Pd-Catalyzed Asymmetric Hydrogenation (Chiral Ligand, H₂)

This one-pot process is highly efficient, achieving excellent enantioselectivities (up to 96% ee)[8]. The Brønsted acid plays a dual role, catalyzing both the initial condensation to form the indole and promoting the subsequent hydrogenation step.

Biocatalytic Intramolecular C-H Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Directed evolution of enzymes has yielded powerful biocatalysts capable of performing reactions not found in nature.

Researchers have engineered variants of cytochrome P411 to catalyze the intramolecular amination of unactivated C(sp³)–H bonds[9]. Starting from a simple 1-azido-2-alkylbenzene precursor, an engineered "indoline synthase" can forge the chiral indoline ring with good yield and high enantioselectivity.

Reaction Scheme: 1-azido-2-propylbenzene → (S)-2-methylindoline (catalyzed by P411-INS-5151)

This enzymatic approach provides the (S)-indoline product with up to 92:8 enantiomeric ratio (er)[9]. While this specific example yields a 2-methylindoline, the methodology establishes a powerful proof-of-concept for accessing other chiral 2-substituted indolines by modifying the azide precursor. This route is particularly attractive for its mild reaction conditions (room temperature, aqueous buffer) and its potential for further optimization through enzyme engineering.

Biocatalysis_Workflow

Part 3: Comparative Analysis of Synthetic Routes

The optimal synthetic route for (S)-2-(hydroxymethyl)indoline depends on the desired scale, cost constraints, and available technology. Below is a comparative summary of the discussed pathways.

Synthetic Strategy Core Precursor(s) Key Transformation(s) Typical Yield Typical Enantioselectivity Advantages Disadvantages
Chiral Pool (S)-Indoline-2-carboxylic acidCarboxylic acid reductionHigh (>85%)>99% ee (precursor dependent)Robust, reliable, high purity, straightforward.Relies on the cost and availability of the chiral precursor.
Classical Resolution Racemic Indoline-2-carboxylic acidDiastereomeric salt formation & reductionModerate (Theoretically max 50% per cycle)>99% eeUses inexpensive starting materials.[4]Labor-intensive, potential for racemization, waste generation.
Asymmetric Hydrogenation N-Protected 2-aminoacetophenoneOne-pot condensation & hydrogenationGood (70-90%)High (up to 96% ee)[8]Highly efficient, one-pot process, atom economical.Requires specialized catalysts and high-pressure equipment.
Biocatalysis 1-Azido-2-alkylbenzene derivativeEnzymatic C-H aminationModerate (up to 64%)[9]Good (up to 92:8 er)[9]Green, sustainable, mild conditions, high selectivity.Requires enzyme development, may have lower substrate scope.

Conclusion

The synthesis of (S)-2-(hydroxymethyl)indoline is a well-addressed challenge in modern organic chemistry, with multiple viable pathways available to researchers. The choice of precursor and strategy is a critical decision in the drug development pipeline.

  • For reliability and rapid access to material on a lab to mid-scale, the reduction of commercially available (S)-indoline-2-carboxylic acid remains the gold standard due to its simplicity and high fidelity.

  • For large-scale industrial production where cost is a primary driver, developing a process based on classical resolution or, more attractively, a catalytic asymmetric hydrogenation from simple achiral precursors offers significant advantages.

  • Looking toward the future, biocatalytic routes represent the cutting edge of sustainable chemical manufacturing. While still an emerging technology for this specific target, the demonstrated success of engineered "indoline synthases" signals a promising future for producing this and other chiral heterocycles with minimal environmental impact.

Ultimately, a thorough process of evaluation, considering factors of cost, scale, purity requirements, and technological capability, will determine the most appropriate synthetic route for any given application.

References

A Technical Guide to the Biological Activity of Chiral Indolinemethanol Derivatives: Mechanisms, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a methanol group, the resulting indolinemethanol derivatives present a chiral center of profound biological significance. The stereochemistry of these molecules is not a trivial detail; it is a critical determinant of their pharmacological activity, governing interactions with inherently chiral biological targets like enzymes and receptors.[2][3] This differential interaction means that one enantiomer of a chiral drug can exhibit potent therapeutic effects, while its mirror image may be inactive or even toxic.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of chiral indolinemethanol derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation. We will delve into their applications as anticancer, neuroprotective, and antimicrobial agents, offering a robust framework for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The Paramount Importance of Chirality in Indolinemethanol Scaffolds

Life itself is chiral, with proteins, nucleic acids, and sugars existing in specific stereoisomeric forms.[5] This biological homochirality dictates that interactions with small molecules are often highly stereoselective.[2] For a chiral indolinemethanol derivative, the spatial arrangement of the hydroxyl and indoline moieties around the stereocenter dictates its ability to fit into the binding pocket of a target protein. An (R)-enantiomer might bind with high affinity, while the (S)-enantiomer may not fit at all, leading to dramatic differences in biological outcomes.[6] Consequently, the development of enantiomerically pure compounds is not just a preference but a regulatory and therapeutic necessity to optimize efficacy and minimize off-target effects.[3]

Key Biological Activities & Mechanisms of Action

Chiral indolinemethanol derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

The indole nucleus is a well-established pharmacophore in oncology, present in several FDA-approved drugs.[7] Chiral indolinemethanol derivatives exert their anticancer effects through diverse and potent mechanisms.

  • 2.1.1 Inhibition of Tubulin Polymerization: A primary mechanism is the disruption of microtubule dynamics, which are crucial for cell division. Certain indoline derivatives act as tubulin polymerization inhibitors by binding to the colchicine site.[8] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[7] Compound 9d , a notable example, exhibited potent antiproliferative activity against various cancer cell lines, including esophageal cancer, with an IC₅₀ value of 3.4 µM for tubulin polymerization inhibition.[8]

  • 2.1.2 Disruption of p53-MDM2/MDMX Interaction: The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis. Its activity is often suppressed in cancer cells through interaction with the negative regulators MDM2 and MDMX. Novel indolone derivatives have been synthesized to inhibit this protein-protein interaction.[9] By blocking the binding of p53 to MDM2/MDMX, these compounds stabilize and activate p53, restoring its tumor-suppressive functions. Compound A13 showed particular promise, with IC₅₀ values of 6.17 µM, 11.21 µM, and 12.49 µM against HCT116, MCF7, and A549 cell lines, respectively.[9]

  • 2.1.3 Dual Kinase Inhibition: Signaling pathways driven by kinases like Epidermal Growth Factor Receptor (EGFR) and Src are often dysregulated in cancer. The cooperation between these two kinases can lead to more aggressive tumors.[10] Indole derivatives have been developed as dual inhibitors of both EGFR and Src. Compound 16 demonstrated potent activity against Src kinase (IC₅₀ = 0.002 µM) and EGFR (IC₅₀ = 1.026 µM), inducing apoptosis in prostate cancer cells while showing low toxicity to normal cells.[10]

The following diagram illustrates how an indolinemethanol derivative can inhibit tubulin polymerization, leading to cell cycle arrest.

G cluster_0 Cellular Environment Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Polymerization) Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disrupted Apoptosis Apoptosis Arrest->Apoptosis Induces Drug Chiral Indolinemethanol Derivative (e.g., Compound 9d) Drug->Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by a chiral indolinemethanol derivative.

Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are often linked to oxidative stress and neuroinflammation.[11] Indole-based compounds have emerged as promising neuroprotective agents.

  • 2.2.1 Attenuation of Oxidative Stress and Neuroinflammation: An indole derivative, NC009-1 , has shown potential in models of Parkinson's disease.[11] It alleviates cytotoxicity induced by neurotoxins, reduces the production of inflammatory factors like TNF-α and IL-6, and suppresses inflammasome activation. In vivo, it ameliorated motor deficits in mice by reducing oxidative stress and microglia reactivity.[11] The antioxidant properties often stem from the indole ring's ability to scavenge free radicals.[12] Structure-activity studies indicate that hydroxyl or methoxy groups at position 5 of the indole ring enhance these antioxidant characteristics.[12]

  • 2.2.2 Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy for treating Alzheimer's disease. Indanone derivatives related to the indoline scaffold have been developed as highly potent and selective AChE inhibitors.[13] For example, compound 13e (E2020) was found to be a potent inhibitor with an IC₅₀ of 5.7 nM and showed a 1250-fold greater selectivity for AChE over butyrylcholinesterase.[13]

Antimicrobial and Antitubercular Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[1] Indoline derivatives have shown promising activity against a range of pathogens.

  • Broad-Spectrum Activity: Synthesized indoline derivatives have been successfully tested against Gram-positive and Gram-negative bacteria (like Staphylococcus aureus and Escherichia coli), fungal strains, and even Mycobacterium tuberculosis.[14][15] Compounds 4n and 4q showed excellent antimicrobial activities with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL against tested strains, while compounds 4h , 4k , 4n , and 4q exhibited promising antitubercular activity with a MIC of 12.5 µg/mL.[14]

Quantitative Data Summary

For direct comparison, the biological activities of representative indoline derivatives are summarized below.

Table 1: Anticancer Activity of Indoline Derivatives (IC₅₀ in µM)

Compound ID Target/Mechanism HCT116 (Colon) MCF7 (Breast) A549 (Lung) KYSE450 (Esophageal) Reference
A13 p53-MDM2 Inhibitor 6.17 11.21 12.49 - [9]
Nutlin-3a p53-MDM2 Inhibitor ~18.5 >50 >50 - [9]
9d Tubulin Inhibitor - - 6.82 1.49 [8]

| 16 | EGFR/SRC Inhibitor | - | >50 (MCF6) | 12.87 | - |[10] |

Table 2: Antimicrobial & Antitubercular Activity (MIC in µg/mL)

Compound ID E. coli S. aureus K. pneumonia P. aeruginosa M. tuberculosis Reference
4n 08 08 16 16 12.5 [14]
4q 16 08 08 16 12.5 [14]

| Gentamycin | 04 | 08 | 04 | 08 | - |[14] |

Synthesis and Biological Evaluation Workflows

The successful development of these compounds relies on robust synthetic strategies and validated biological assays.

General Workflow for Asymmetric Synthesis

Achieving enantiopure indolinemethanol derivatives is paramount. Asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer, is the preferred approach.[16][17]

G Start Achiral Starting Materials (e.g., Substituted Indole) Step1 Asymmetric Reduction or Addition Start->Step1 Inter Key Chiral Indolinemethanol Intermediate Step1->Inter Aux Chiral Catalyst or Auxiliary Aux->Step1 Step2 Purification & Deprotection Inter->Step2 Final Enantiopure (R) or (S) Indolinemethanol Derivative Step2->Final

Caption: Generalized workflow for the asymmetric synthesis of a chiral indolinemethanol derivative.

Standardized Biological Screening Workflow

A hierarchical screening process is essential to identify and validate lead compounds efficiently.

G Lib Synthesized Chiral Compound Library Screen1 Primary Screen: High-Throughput Cytotoxicity (e.g., MTT Assay) Lib->Screen1 Actives Initial Hits (Active Compounds) Screen1->Actives Identify Potency Screen2 Secondary Screen: Mechanism-Based Assays (e.g., Kinase, Tubulin Assay) Actives->Screen2 Validated Validated Hits Screen2->Validated Confirm Mechanism SAR Structure-Activity Relationship (SAR) Analysis Validated->SAR Lead Lead Compound Optimization SAR->Lead

Caption: A typical workflow for the biological screening and lead identification of novel compounds.

Key Experimental Protocols

The following protocols are foundational for assessing the biological activity of novel indolinemethanol derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Live cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the chiral indolinemethanol derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis via Flow Cytometry

Principle: This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). Compounds that arrest the cell cycle cause an accumulation of cells in a specific phase.[7]

Methodology:

  • Cell Treatment: Treat cancer cells with the indolinemethanol derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA. RNase A is included to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Antioxidant Capacity Assessment (DPPH Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[14][18]

Methodology:

  • Sample Preparation: Prepare different concentrations of the test compound in methanol.

  • Reaction Mixture: Add 100 µL of the test sample to 1.4 mL of a 0.1 mM DPPH solution in methanol.[18]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. Ascorbic acid is typically used as a positive control.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion and Future Perspectives

Chiral indolinemethanol derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential across oncology, neuroprotection, and infectious diseases. The profound influence of stereochemistry on their biological activity underscores the absolute necessity of pursuing enantiomerically pure compounds in drug development. Future research should focus on leveraging asymmetric synthesis to create diverse libraries of these compounds, exploring novel biological targets, and conducting in-depth structure-activity relationship studies to refine their potency and selectivity. The integration of computational modeling with empirical screening will further accelerate the discovery of next-generation therapeutics derived from this remarkable scaffold.

References

The Strategic Application of (S)-(+)-2-Indolinemethanol in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereoselectivity. This technical guide provides an in-depth exploration of the role of (S)-(+)-2-indolinemethanol as a versatile chiral auxiliary. We will delve into its application in asymmetric synthesis, with a particular focus on the diastereoselective addition of organometallic reagents to hydrazones for the synthesis of valuable chiral 1,2-amino alcohols. This guide will elucidate the mechanistic principles governing the stereochemical outcome, provide detailed experimental protocols, and present quantitative data to underscore the efficacy of this auxiliary.

Introduction: The Imperative of Chirality and the Role of Auxiliaries

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a critical challenge in drug discovery and development.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction.[1] The auxiliary imparts its chirality to the substrate, leading to the diastereoselective formation of a new stereocenter.[2] After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse, making this an efficient and powerful method for asymmetric synthesis.[1]

This compound, a readily available chiral building block derived from (S)-indoline-2-carboxylic acid, has emerged as a promising chiral auxiliary. Its rigid bicyclic structure and the presence of a key hydroxyl group for attachment to substrates make it an effective controller of facial selectivity in a variety of chemical transformations.

Core Application: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols

A significant application of this compound lies in its use as a chiral auxiliary for the asymmetric synthesis of 1,2-amino alcohols. These structural motifs are prevalent in numerous biologically active compounds and serve as valuable synthons for more complex molecules. The synthetic strategy involves the diastereoselective addition of organolithium reagents to chiral hydrazones derived from the auxiliary.[3]

The Synthetic Strategy: A Step-by-Step Overview

The overall synthetic workflow can be conceptualized as a three-stage process:

  • Attachment of the Chiral Auxiliary: The synthesis begins with the condensation of this compound with an appropriate hydrazine to form a chiral hydrazone. This step covalently links the chiral auxiliary to the prochiral center.

  • Diastereoselective Carbon-Carbon Bond Formation: The chiral hydrazone is then reacted with an organolithium reagent (aryl- or alkyllithium). The steric and electronic properties of the indoline-based auxiliary direct the incoming nucleophile to attack one face of the C=N bond preferentially, resulting in the formation of a new stereocenter with high diastereoselectivity.[3]

  • Cleavage and Recovery of the Auxiliary: The resulting chiral hydrazine is subsequently cleaved to yield the desired chiral 1,2-amino alcohol and recover the this compound auxiliary.

Experimental Workflow for Asymmetric Synthesis of 1,2-Amino Alcohols

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Addition cluster_2 Stage 3: Cleavage & Product Isolation A This compound C Chiral Hydrazone Formation A->C B Hydrazine Derivative B->C E Diastereoselective C-C Bond Formation (-78 °C) C->E D Organolithium Reagent (R-Li) D->E F Chiral Hydrazine Intermediate E->F G Cleavage of N-N Bond F->G H Chiral 1,2-Amino Alcohol G->H I Recovered this compound G->I

Caption: A generalized workflow for the synthesis of chiral 1,2-amino alcohols using this compound as a chiral auxiliary.

Causality of Stereochemical Control: The Mechanistic Rationale

The high diastereoselectivity observed in the addition of organolithium reagents to the chiral hydrazones is a direct consequence of the steric environment created by the (S)-indolinemethanol auxiliary. It is proposed that the reaction proceeds through a chelated six-membered ring transition state.

In this model, the lithium cation coordinates to both the nitrogen atom of the hydrazone and the oxygen atom of the methoxy group (if the hydroxyl is protected as a methyl ether, a common practice to prevent side reactions). This rigidifies the conformation of the molecule. The bulky indoline scaffold effectively shields one face of the C=N double bond. Consequently, the incoming organolithium reagent preferentially attacks from the less sterically hindered face, leading to the observed high diastereoselectivity.

Proposed Transition State for Diastereoselective Addition

Caption: A simplified representation of the proposed chelated transition state, illustrating how the (S)-indolinemethanol auxiliary directs the incoming nucleophile.

Performance and Scope: A Quantitative Analysis

The efficacy of the (S)-indoline-based chiral auxiliary is demonstrated by the consistently high diastereoselectivities and chemical yields achieved in the synthesis of a range of chiral hydrazines, the precursors to 1,2-amino alcohols.[3]

EntryAldehyde (R¹)Organolithium (R²)ProductYield (%)Diastereomeric Excess (de, %)
1PhenylPhenyllithium3a99>99
2Phenyln-Butyllithium3b97>99
3PhenylMethyllithium3c95>99
41-NaphthylPhenyllithium3d99>99
51-Naphthyln-Butyllithium3e96>99
6CyclohexylPhenyllithium3f90>99
7Cyclohexyln-Butyllithium3g85>99

Data adapted from Youn, S. W., et al. (2000). Chirality, 12(5-6), 404-407.[3]

As the data illustrates, the methodology is robust, tolerating a variety of aromatic and aliphatic aldehydes as well as different organolithium reagents, consistently affording the corresponding chiral hydrazines with excellent yields and near-perfect diastereoselectivity.[3]

Detailed Experimental Protocols

The following protocols are representative of the key steps in the synthesis of chiral 1,2-amino alcohols using an (S)-indoline-based chiral auxiliary.

Protocol 1: Synthesis of the Chiral Hydrazone

Objective: To synthesize the chiral hydrazone from the corresponding aldehyde and the hydrazine derived from this compound.

Materials:

  • Aldehyde (1.0 eq)

  • Hydrazine derived from this compound (1.0 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the aldehyde in anhydrous ethanol, add the (S)-indoline-derived hydrazine.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure chiral hydrazone.

Protocol 2: Diastereoselective Addition of Organolithium Reagent

Objective: To perform the diastereoselective addition of an organolithium reagent to the chiral hydrazone.

Materials:

  • Chiral Hydrazone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Organolithium reagent (Aryl- or Alkyllithium, 1.2 eq)

  • Schlenk flask and syringe techniques for handling air-sensitive reagents

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Dissolve the chiral hydrazone in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise to the cooled solution via syringe.

  • Stir the reaction mixture at -78 °C for the specified time (typically short, e.g., 10 minutes).[3]

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude chiral hydrazine can be purified by column chromatography.

Protocol 3: Cleavage to the Chiral 1,2-Amino Alcohol

Objective: To cleave the N-N bond of the chiral hydrazine to yield the chiral 1,2-amino alcohol.

Materials:

  • Chiral Hydrazine (1.0 eq)

  • Methanol

  • Raney Nickel (catalytic amount) or other suitable reducing agent

  • Hydrogenation apparatus or hydrogen balloon

  • Filtration setup

Procedure:

  • Dissolve the chiral hydrazine in methanol.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a hydrogen balloon) at a suitable pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral 1,2-amino alcohol.

  • Purify the product by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of 1,2-amino alcohols, consistently delivering products with excellent diastereoselectivity and in high yields.[3] The rigid indoline framework provides a well-defined steric environment that effectively controls the facial selectivity of nucleophilic additions. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, make this a valuable tool for synthetic chemists.

Future research in this area could explore the application of this auxiliary in a broader range of asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions. Further derivatization of the indoline ring or the hydroxyl group could fine-tune the steric and electronic properties of the auxiliary, potentially leading to even greater levels of stereocontrol or novel reactivity. The continued development of methodologies employing robust and reliable chiral auxiliaries like this compound will undoubtedly play a crucial role in advancing the synthesis of complex, enantiomerically pure molecules for a wide array of applications.

References

The Ascent of Chirality: A Technical Guide to the Discovery and Synthesis of Indoline-Based Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold and the Imperative of Chirality

The indoline scaffold, a saturated bicyclic amine, is a privileged structure in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture serves as a cornerstone for a multitude of biologically active molecules. When this scaffold is functionalized with a hydroxyl group, creating an indoline-based alcohol, a stereogenic center is often introduced. The spatial orientation of this alcohol—its chirality—is not a trivial detail; it is frequently the absolute determinant of a molecule's pharmacological efficacy and safety. One enantiomer may fit perfectly into a biological target's active site, eliciting a desired therapeutic response, while its mirror image could be inactive or, in the worst cases, toxic. This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic strategies to access these vital chiral building blocks, aimed at researchers, scientists, and professionals in drug development.

Chapter 1: The Early Epoch – Resolution and Stoichiometric Control

The initial forays into the world of chiral indoline alcohols were not marked by elegant catalytic reactions but by laborious, classical methods. The primary strategy during this early period was the resolution of racemic mixtures .

The Brute-Force Approach: Classical Resolution

Long before the advent of asymmetric catalysis, the primary method to obtain a single enantiomer of an indoline alcohol was to first synthesize the racemic mixture and then separate the two mirror-image molecules. This was typically achieved by reacting the racemic alcohol with a naturally occurring, enantiomerically pure chiral resolving agent, such as tartaric acid or brucine.[1][2]

This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility. This difference allows for their separation through fractional crystallization. Once a single diastereomer is isolated, treatment with a base or acid cleaves the resolving agent, liberating the desired, enantiomerically pure indoline alcohol.[1]

While effective, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. The unwanted enantiomer is often discarded, representing a significant loss of material and effort.[1]

The Age of the Auxiliary: Stoichiometric Chiral Control

A more refined, albeit still stoichiometric, approach emerged with the development of chiral auxiliaries . Introduced conceptually by pioneers like E.J. Corey and Barry Trost in the 1970s, a chiral auxiliary is an enantiopure molecule that is temporarily attached to an achiral substrate.[3][4] Its inherent chirality directs the stereochemical outcome of a subsequent reaction.

In the context of indoline-based chiral alcohols, a common strategy involves attaching a chiral auxiliary to an indoline-2-carboxylic acid derivative. The resulting amide can then undergo diastereoselective reactions, such as the addition of organometallic reagents to a ketone precursor, where the bulky auxiliary physically blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered side.[3][5] After the stereocenter is set, the auxiliary is chemically cleaved and can, in principle, be recovered and reused.

While a significant conceptual leap from classical resolution, this method still requires stoichiometric amounts of the often expensive chiral auxiliary and involves additional steps for its attachment and removal, adding to the overall cost and complexity of the synthesis.

Chapter 2: The Catalytic Revolution – Asymmetric Reductions

The late 20th century witnessed a paradigm shift in chemical synthesis with the rise of asymmetric catalysis. This era brought forth methods that could generate vast quantities of a single enantiomer from a prochiral starting material using only a substoichiometric amount of a chiral catalyst. For the synthesis of indoline-based chiral alcohols, the asymmetric reduction of a corresponding ketone precursor became a cornerstone strategy.

The Landmark Achievement: The Corey-Bakshi-Shibata (CBS) Reduction

A monumental breakthrough in the field was the development of the Corey-Bakshi-Shibata (CBS) reduction. Building on initial work by Itsuno in 1981, E.J. Corey, R.K. Bakshi, and S. Shibata reported in 1987 a highly effective and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][6] The reaction utilizes a chiral oxazaborolidine catalyst, derived from the amino acid proline, in the presence of a borane source (e.g., BH₃·THF).

Causality of Experimental Choice: The genius of the CBS catalyst lies in its pre-organized, rigid structure. The catalyst and the borane form a complex where the endocyclic boron atom acts as a Lewis acid, coordinating to the ketone's carbonyl oxygen. This coordination orients the ketone in a sterically defined manner. The larger substituent of the ketone is positioned away from the bulky group on the catalyst, while the borane, activated by coordination to the catalyst's nitrogen atom, delivers a hydride to the less hindered face of the carbonyl. This highly organized transition state is the key to the reaction's high enantioselectivity.[6]

Experimental Protocol: CBS Reduction of N-Boc-2-acetylindoline

Objective: To synthesize enantiomerically enriched (S)-1-(N-Boc-indolin-2-yl)ethanol.

Materials:

  • N-Boc-2-acetylindoline (1.0 equiv)

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 equiv)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-THF complex (1.0 equiv) dropwise to the catalyst solution. Stir for 15 minutes at 0 °C to allow for the formation of the catalyst-borane complex.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-Boc-2-acetylindoline (1.0 equiv) in anhydrous THF.

  • Add the solution of the ketone dropwise to the catalyst-borane mixture at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Representative CBS Reductions

EntryKetone SubstrateCatalystYield (%)ee (%)Reference
12-Acetylindoline (N-Boc)(R)-Me-CBS>95>98[6]
22-Benzoylindoline (N-Ts)(S)-Me-CBS9296[6]
32-Acetyl-5-methoxyindoline (N-Boc)(R)-Me-CBS9499[6]

Visualization: Mechanism of the CBS Reduction

CBS_Reduction cluster_pre_coordination Catalyst Activation cluster_reduction Stereoselective Reduction cluster_workup Product Liberation Catalyst Chiral Oxazaborolidine Complex Active Catalyst- Borane Complex Catalyst->Complex Coordination Borane BH₃•THF Borane->Complex TS Organized Six-Membered Transition State Complex->TS Coordination to Ketone Ketone Prochiral Indoline Ketone Ketone->TS Product_Complex Alkoxyborane Intermediate TS->Product_Complex Hydride Transfer Alcohol Chiral Indoline Alcohol Product_Complex->Alcohol Hydrolytic Workup

Caption: Workflow of the Corey-Bakshi-Shibata (CBS) Reduction.

Chapter 3: The Modern Toolbox – Organocatalysis and Biocatalysis

Building on the principles of asymmetric catalysis, the 21st century has seen the explosive growth of two powerful and often complementary fields: organocatalysis and biocatalysis. These approaches offer metal-free and environmentally benign alternatives for the synthesis of chiral molecules.

Organocatalysis: The Power of Small Molecules

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of indoline scaffolds, and subsequently chiral alcohols, several elegant strategies have emerged.

  • Asymmetric Transfer Hydrogenation: Chiral Brønsted acids, such as phosphoric acids, have been used to catalyze the transfer hydrogenation of 3H-indoles (the non-aromatic tautomer of indoles) using a hydrogen source like a Hantzsch ester. The chiral acid protonates the imine, forming a chiral ion pair that guides the stereoselective hydride transfer. This method provides optically active indolines with high enantioselectivities.[7]

  • Intramolecular Michael Addition: Another powerful strategy involves the intramolecular cyclization of an aniline derivative bearing an α,β-unsaturated carbonyl moiety. Chiral primary or secondary amines, often derived from natural cinchona alkaloids, catalyze an intramolecular aza-Michael addition, forming the indoline ring and setting one or more stereocenters with high fidelity. The resulting keto-functionalized indoline can then be stereoselectively reduced to the desired chiral alcohol.[8][9]

Visualization: Logic of Organocatalytic Intramolecular Michael Addition

Michael_Addition Substrate o-Aminoaryl α,β-Unsaturated Ketone Enamine Chiral Enamine Intermediate Substrate->Enamine Catalyst Chiral Amine Organocatalyst Catalyst->Enamine Cyclization Intramolecular Aza-Michael Addition Enamine->Cyclization Indoline_Ketone Chiral Indoline Ketone Cyclization->Indoline_Ketone Reduction Diastereoselective Reduction (e.g., NaBH₄) Indoline_Ketone->Reduction Final_Product Chiral Indoline Alcohol Reduction->Final_Product

Caption: Organocatalytic cascade for chiral indoline alcohol synthesis.

Biocatalysis: Nature's Catalysts

Biocatalysis harnesses the power of enzymes—nature's exquisitely selective catalysts—to perform chemical transformations. For the synthesis of chiral alcohols, ketoreductases (KREDs) , also known as alcohol dehydrogenases, are particularly valuable. These enzymes catalyze the reduction of ketones to alcohols with near-perfect stereoselectivity.[10][11]

Causality of Experimental Choice: The high selectivity of KREDs stems from the precisely defined three-dimensional structure of their active site, which binds the ketone substrate in a specific orientation. The enzyme utilizes a cofactor, typically NADPH or NADH, to deliver a hydride to one specific face of the carbonyl group. By screening a library of different KREDs, researchers can often find an enzyme that produces the desired (R)- or (S)-alcohol with >99% enantiomeric excess. Modern protein engineering techniques even allow for the tailoring of enzymes to specific, non-natural substrates.[11][12]

Experimental Protocol: Biocatalytic Reduction of 2-Acetylindoline

Objective: To synthesize enantiomerically pure (R)-1-(indolin-2-yl)ethanol using a ketoreductase.

Materials:

  • Ketoreductase (e.g., KRED-P1-B02 or a commercially available kit)

  • NADP⁺ (cofactor)

  • Isopropanol (IPA, for cofactor regeneration)

  • 2-Acetylindoline (substrate)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

  • Add the ketoreductase enzyme to the buffer.

  • Add the cofactor NADP⁺.

  • Add isopropanol, which will serve as the sacrificial hydride donor to regenerate the NADPH cofactor in situ.

  • Dissolve the 2-acetylindoline substrate in a minimal amount of a water-miscible co-solvent (like DMSO or IPA) and add it to the enzyme solution.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) and stir gently. The pH may need to be monitored and adjusted.

  • Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Upon completion, extract the product from the aqueous phase with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product if necessary, though biocatalytic reactions are often very clean.

  • Determine the enantiomeric excess by chiral HPLC.

Chapter 4: Applications in Drug Discovery and Development

The methodologies developed for the synthesis of indoline-based chiral alcohols are not merely academic exercises; they are enabling technologies for the creation of life-saving medicines. The indoline chiral alcohol motif is a key structural feature in several FDA-approved drugs and clinical candidates.

  • Telaprevir (Incivek): This hepatitis C virus (HCV) protease inhibitor features a complex structure where the synthesis of a key chiral intermediate relies on biocatalysis.[9] While not a simple indoline, its synthesis showcases the power of modern enzymatic methods in constructing complex chiral architectures relevant to N-heterocyclic drug molecules.

  • Sumatriptan (Imitrex): Used to treat migraine headaches, Sumatriptan contains an indole core. While the final drug is not a chiral alcohol, key synthetic routes often proceed through indole or indoline intermediates where the strategic placement and subsequent manipulation of functional groups, including alcohols, are critical.[13][14] The efficient synthesis of such intermediates is paramount for large-scale drug production.

The continued development of efficient, scalable, and sustainable methods for synthesizing chiral indoline alcohols will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases.

Conclusion: An Evolving Field

The journey from the laborious separation of enantiomers via crystallization to the precise, atom-economical synthesis using engineered enzymes represents a remarkable evolution in organic chemistry. The discovery and development of methods to access indoline-based chiral alcohols have been driven by the persistent need for enantiomerically pure building blocks in drug discovery. As our understanding of catalysis deepens and new technologies like directed evolution and computational enzyme design become more powerful, the toolbox available to chemists will continue to expand, enabling the synthesis of ever more complex and potent therapeutic agents built upon the versatile indoline scaffold.

References

An In-Depth Technical Guide to the Solubility and Stability of (S)-(+)-2-Indolinemethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. For chiral building blocks like (S)-(+)-2-Indolinemethanol, a versatile intermediate in the synthesis of numerous pharmacologically active compounds, this understanding is paramount. This technical guide provides an in-depth exploration of the solubility and stability of this compound, offering a crucial resource for researchers, scientists, and drug development professionals. By synthesizing available data with established scientific principles, this document aims to empower its audience to make informed decisions, anticipate challenges, and design robust experimental strategies.

Physicochemical Characterization of this compound

This compound is a chiral heterocyclic alcohol with the empirical formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1] It exists as a solid at room temperature, with a reported melting point in the range of 64.5-70 °C.[2][3] Its chirality is a key feature, with a specific optical rotation, [α]20/D, of +52° (c = 1 in ethanol), indicating its dextrorotatory nature.[2]

Solubility Profile: A Foundation for Formulation and Biological Assessment

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability and the feasibility of various formulation strategies. While comprehensive, quantitative solubility data for this compound across a wide range of solvents is not extensively published in publicly accessible literature, we can infer its general solubility characteristics based on its structure and available information.

The presence of a hydroxyl group and a secondary amine within the indoline structure suggests that this compound will exhibit a degree of polarity, allowing for hydrogen bonding. This indicates likely solubility in polar protic and aprotic solvents.

Table 1: Estimated Solubility of this compound

SolventSolvent TypeEstimated SolubilityRationale/Supporting Evidence
Water Polar ProticSparingly Soluble to InsolubleThe hydrophobic indoline ring system likely limits aqueous solubility, a common trait for many organic molecules.[1]
Methanol Polar ProticSolubleThe miscibility of methanol with water and its ability to form hydrogen bonds suggest good solubility.[4][5] The specific rotation is often measured in ethanol, implying good solubility.
Ethanol Polar ProticSolubleThe specific rotation of this compound is reported at a concentration of c=1 in ethanol, confirming its solubility in this solvent.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with limited aqueous solubility.[6][7]

Experimental Protocol for Solubility Determination:

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • A validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibrate the vials at the desired temperature in a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the solubility in units such as mg/mL or mol/L.

G cluster_protocol Solubility Determination Workflow A Add excess solid to solvent B Equilibrate at constant temperature A->B 24-48h C Filter supernatant B->C D Dilute sample C->D E Quantify concentration (e.g., HPLC-UV) D->E F Calculate solubility E->F

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathways

Understanding the stability of this compound under various stress conditions is critical for determining appropriate storage, handling, and formulation strategies. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][10]

General Principles of Forced Degradation

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products that might be observed under normal storage conditions over a longer period.[8][9][10] Key stress conditions include:

  • Hydrolysis: Acidic and basic conditions.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Photolysis: Exposure to light, as per ICH Q1B guidelines.[11][12][13]

  • Thermal Stress: Elevated temperatures.

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound, several degradation pathways can be anticipated.

A. Oxidative Degradation:

The indoline ring and the primary alcohol are susceptible to oxidation. Research on related N-heteroaromatic alkyl alcohols suggests that oxidation can occur, potentially leading to the formation of the corresponding aldehyde, (S)-indoline-2-carbaldehyde. This oxidation may be facilitated under basic conditions. Further oxidation could potentially lead to the corresponding carboxylic acid.

G Indolinemethanol This compound C₉H₁₁NO Aldehyde (S)-Indoline-2-carbaldehyde C₉H₉NO Indolinemethanol->Aldehyde Oxidation CarboxylicAcid (S)-Indoline-2-carboxylic acid C₉H₉NO₂ Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential oxidative degradation pathway.

B. Hydrolytic Degradation:

While the core indoline structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other transformations. Studies on indole derivatives have shown susceptibility to hydrolysis under alkaline conditions.[14][15] The stability across a pH range should be experimentally determined to establish a pH-rate profile.

C. Photodegradation:

Indole and indoline derivatives are known to be sensitive to light.[11] Exposure to UV or visible light can lead to the formation of photoproducts. The specific degradation products would need to be identified through photostability studies conducted according to ICH Q1B guidelines.[11][12][13]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • A validated stability-indicating analytical method (e.g., HPLC-UV)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water/acetonitrile mixture) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the sample solution with NaOH at room temperature and elevated temperature.

    • Oxidation: Treat the sample solution with H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[11][12][13]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of degradation products.

G cluster_protocol Forced Degradation Workflow A Prepare Drug Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Neutralize (if applicable) C->D E Analyze by Stability-Indicating HPLC D->E F Identify and Quantify Degradants E->F

Caption: General workflow for forced degradation studies.

Analytical Method for Quantification: A Stability-Indicating Approach

A robust and validated analytical method is essential for both solubility and stability studies. A stability-indicating method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.

Proposed HPLC-UV Method Parameters (for development and validation):

  • Column: A reversed-phase column, such as a C18 or Phenyl column, is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) will ensure reproducibility.

Method Validation:

The developed method must be validated according to ICH guidelines, including the assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility and stability of this compound, grounded in established scientific principles and methodologies. While specific experimental data for this compound is limited in the public domain, this guide offers a robust framework for its comprehensive physicochemical characterization.

For researchers and drug development professionals, the protocols and predictive analyses herein serve as a starting point for rigorous experimental investigation. The generation of precise solubility data and the thorough characterization of degradation pathways through forced degradation studies are critical next steps. The development and validation of a stability-indicating analytical method will be the cornerstone of these efforts, ensuring the quality and reliability of all generated data.

Ultimately, a deep understanding of the properties of this compound will facilitate its effective use in the synthesis of novel therapeutics, contributing to the advancement of pharmaceutical sciences.

References

Topic: Commercial Sourcing and Quality Verification of Enantiopure (S)-(+)-2-Indolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-(+)-2-Indolinemethanol is a valuable chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its specific stereochemistry is often crucial for biological activity, making access to high-purity, enantiomerically pure material a prerequisite for successful drug development.[3] The principle of chirality is fundamental in pharmacology; enantiomers of the same compound can exhibit vastly different biological activities, with one being therapeutic while the other is inactive or even toxic.[3][][5][6] This guide provides a comprehensive framework for researchers and drug development professionals on sourcing high-quality this compound, establishing a robust supplier qualification workflow, and implementing rigorous in-house analytical verification to ensure the material's integrity throughout the research and development lifecycle.

Part 1: Strategic Sourcing of this compound

The procurement of a chiral intermediate is not merely a purchasing transaction; it is the foundational step in a quality-controlled manufacturing chain. The purity and stereochemical integrity of this starting material directly influence the efficacy, safety, and reproducibility of the subsequent synthesis and, ultimately, the final Active Pharmaceutical Ingredient (API).[3]

Identifying and Qualifying Commercial Suppliers

A multitude of chemical suppliers offer this compound. The initial challenge is to identify vendors who can consistently provide material that meets the stringent quality standards required for pharmaceutical research. Key indicators of a reliable supplier include adherence to quality management systems like GMP (Good Manufacturing Practice) or ISO certifications.

The supplier qualification process should be systematic. The following workflow outlines a logical approach to vetting and selecting a supplier.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Validation cluster_3 Phase 4: Final Decision A Identify Potential Suppliers (e.g., Sigma-Aldrich, Chem-Impex) B Request Technical Documents: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Initial Contact C Review CoA for Key Specs: - Assay (Purity) - Enantiomeric Excess (e.e.) - Optical Rotation B->C Document Review D Assess Supplier's QA/QC Capabilities & Certifications C->D Assess Quality Systems E Order Sample Lot for In-House Testing D->E Proceed if Specs Meet Criteria F Perform Full Analytical Verification (See Part 2 Protocol) E->F Internal QC G Compare In-House Data with Supplier CoA F->G Data Correlation G->B Reject/Re-evaluate (Data Discrepancy) H Approve Supplier for Small-Scale Use G->H Approve based on Data Concordance I Establish Long-Term Supply Agreement H->I For Scale-Up Needs

Caption: Supplier Qualification Workflow for Chiral Intermediates.

Comparative Data from Commercial Suppliers

When evaluating suppliers, it is essential to compare the technical specifications of their product offerings. While purity is a primary concern, for a chiral intermediate, the enantiomeric purity (often expressed as enantiomeric excess, e.e.) and specific optical rotation are equally critical.

Table 1: Typical Product Specifications for this compound

ParameterSpecificationSignificance
CAS Number 27640-33-1Unique identifier for the chemical substance.
Molecular Formula C₉H₁₁NODefines the elemental composition.[1]
Molecular Weight 149.19 g/mol Used for stoichiometric calculations.
Appearance White to brown crystalline powder/solidA basic physical property check.[1]
Assay (Purity) ≥97%Indicates the percentage of the desired compound.
Optical Rotation [α]20/D +52°, c=1 in EthanolA measure of enantiomeric purity. The sign (+) confirms the dextrorotatory S-enantiomer.[1]
Melting Point 66-70 °CA physical constant indicative of purity.

Note: Data compiled from publicly available information from suppliers like Sigma-Aldrich and Chem-Impex.[1] Specifications can vary by lot and supplier; always refer to the specific Certificate of Analysis.

Part 2: In-House Verification: A Mandate for Scientific Integrity

Receiving a Certificate of Analysis (CoA) from a supplier is the beginning, not the end, of the quality control process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and Health Canada require that the stereochemistry of chiral compounds be well-defined and controlled throughout development.[7][8] Independent, in-house verification of key parameters is a self-validating system that ensures the integrity of your research and development pipeline.

Decoding the Certificate of Analysis (CoA)

A CoA is a legal document certifying that a specific lot of product meets its predetermined specifications.[9][10] When reviewing a CoA for this compound, focus on:

  • Identity: Confirmed by techniques like NMR or IR, ensuring the material is indeed 2-Indolinemethanol.

  • Purity (Assay): Typically determined by HPLC or GC. This value should be high, often >98%, for use in drug synthesis.[3]

  • Enantiomeric Purity/Excess (e.e.): This is the most critical parameter for a chiral intermediate. It is determined by a chiral analytical method, most commonly Chiral High-Performance Liquid Chromatography (HPLC).[] A value of >99% e.e. is often required.

  • Optical Rotation: Provides corroborating evidence of enantiomeric identity and purity. The value and solvent should match literature standards.

  • Residual Solvents & Water Content: Important for process chemistry and accurate weighing.

Protocol: Enantiomeric Purity Verification by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[][5][11] The underlying principle is the creation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies, leading to different retention times.[6]

The workflow for developing and running a chiral HPLC method is systematic.

G A 1. Sample Preparation Dissolve racemic & (S)-enantiomer samples in mobile phase B 2. Column & Mobile Phase Selection Choose Polysaccharide-based CSP (e.g., Amylose-based) Mobile Phase: Hexane/IPA A->B C 3. System Equilibration Run mobile phase until baseline is stable B->C D 4. Racemic Standard Injection Inject racemic mixture to confirm separation of two peaks C->D E 5. Sample Injection Inject this compound sample D->E Confirm resolution F 6. Peak Identification & Integration Identify (S)-peak by comparing with racemic standard. Integrate peak areas. E->F G 7. Calculation of e.e. e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 F->G Quantify H 8. System Suitability Check Resolution (Rs) > 1.5 G->H Validate Separation

Caption: Experimental Workflow for Chiral HPLC Verification.

Step-by-Step Methodology:

This protocol is a representative method based on common practices for separating chiral alcohols.[12] Optimization may be required.

  • Instrumentation and Materials:

    • HPLC system with UV detector (e.g., Agilent 1260 Infinity).[13]

    • Chiral Column: Polysaccharide-based CSP, such as an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Lux® Amylose-1 or Chiralcel® OD-H). These columns are known for their broad enantioselectivity.[11][12][14]

    • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).

    • Samples: Racemic 2-Indolinemethanol (for method development) and the purchased lot of this compound.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).[12][14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (Ambient).

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Mobile Phase Preparation: Accurately mix 900 mL of n-Hexane with 100 mL of 2-Propanol. Degas the solution for 15-20 minutes using sonication or vacuum filtration to prevent air bubbles in the system.[12]

    • Sample Preparation: Prepare a stock solution of the racemic standard at ~1 mg/mL in the mobile phase. Prepare a separate solution of the purchased this compound at the same concentration.

    • System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until the detector baseline is stable.

    • Method Validation (Racemic Injection): Inject the racemic standard. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks. If separation is poor, adjust the ratio of IPA (increasing IPA generally reduces retention time).

    • Sample Analysis: Once the method is validated, inject the solution of the purchased this compound.

    • Data Analysis: A successful result will show one major peak corresponding to the retention time of the (S)-enantiomer and, ideally, a negligible or very small peak for the (R)-enantiomer. Calculate the enantiomeric excess (% e.e.) using the peak areas.

Conclusion

The successful integration of this compound into a drug development program hinges on a dual-pillar strategy: meticulous supplier qualification and uncompromising in-house analytical verification. By treating the procurement of this chiral intermediate with the scientific rigor it deserves, researchers can build a foundation of quality and reproducibility, mitigating risks and accelerating the path to discovery. This guide provides the strategic framework and technical protocols necessary to ensure the stereochemical integrity of this critical building block, safeguarding the validity of subsequent research and development efforts.

References

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-(+)-2-Indolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-2-Indolinemethanol is a pivotal chiral building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its synthesis in high enantiopurity is a critical objective for drug discovery and development programs.[3] This application note provides a detailed, field-proven protocol for the enantioselective synthesis of this compound via the catalytic asymmetric reduction of a suitable indole precursor. We detail a robust methodology employing a borane reducing agent in conjunction with a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) catalyst. This approach offers excellent enantioselectivity, high yields, and operational simplicity, making it a highly reliable method for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Chiral Indoline Scaffold

The indoline (2,3-dihydroindole) framework is a "privileged structure" in drug discovery, widely present in natural alkaloids and synthetic pharmaceuticals.[1] Its unique three-dimensional, non-coplanar structure often imparts favorable pharmacokinetic properties, such as improved water solubility compared to its aromatic indole counterpart.[2] When a stereocenter is introduced, as in 2-substituted indolines, the specific enantiomer can dictate biological activity, underscoring the necessity of precise stereochemical control in synthesis.

This compound, in particular, serves as a versatile intermediate for constructing more complex molecules, including potent anti-tumor and anti-inflammatory agents.[4][5] While various methods exist for the synthesis of chiral indolines, including the asymmetric hydrogenation of indoles and biocatalytic routes, the asymmetric reduction of a carbonyl precursor offers a predictable and highly selective pathway.[6][7][8] The Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of asymmetric synthesis, provides an exemplary strategy for achieving this transformation with exceptional control over the product's absolute stereochemistry.[9][10]

This guide explains the causality behind the CBS catalytic system and provides a step-by-step protocol for its application in synthesizing the target molecule from a commercially available precursor, Indole-2-carboxylic acid.

Principle of the Method: Asymmetric Reduction via the CBS Catalyst

The core of this protocol is the enantioselective reduction of the carbonyl group and the indole double bond. The transformation is mediated by a borane reagent, such as Borane Dimethyl Sulfide (BH₃·SMe₂), whose reducing power is harnessed and directed by a chiral catalyst. The catalyst of choice is (S)-2-Methyl-CBS-oxazaborolidine, derived from the chiral amino alcohol (S)-diphenylprolinol.[11]

Mechanism of Catalysis:

The remarkable efficiency and selectivity of the CBS system stem from a well-defined catalytic cycle.[12][13]

  • Catalyst Activation: The borane reagent (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[9]

  • Substrate Coordination: The highly Lewis acidic endocyclic boron atom of the activated catalyst complex coordinates to the oxygen atom of the substrate's carbonyl group. The coordination is sterically directed, favoring the orientation where the larger substituent on the carbonyl is positioned away from the catalyst's bulky diphenylmethyl group.[11]

  • Enantioselective Hydride Transfer: The activated borane delivers a hydride ion to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This intramolecular transfer is highly face-selective, leading to the formation of the alcohol with a predictable stereochemistry.[9]

  • Catalyst Regeneration: The resulting alkoxyborane intermediate is displaced by another molecule of borane, regenerating the active catalyst-borane complex to continue the cycle. An acidic workup subsequently liberates the final chiral alcohol product.

CBS_Mechanism cluster_main CBS Catalytic Cycle Catalyst (S)-Me-CBS Catalyst Activated_Catalyst Catalyst-BH₃ Complex (Activated Reductant) Catalyst->Activated_Catalyst + BH₃·SMe₂ Transition_State Ternary Complex (Chair-like Transition State) Activated_Catalyst->Transition_State + Substrate Substrate Substrate (Methyl Indole-2-carboxylate) Substrate->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst + BH₃·SMe₂ (Regeneration) Workup Acidic Workup Product_Complex->Workup Final_Product (S)-2-Indolinemethanol Workup->Final_Product

Figure 1: Simplified catalytic cycle for the CBS reduction.

Experimental Protocols & Methodologies

This synthesis is performed in two main stages: the preparation of the ester substrate from a carboxylic acid, followed by the core asymmetric reduction. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part A: Substrate Preparation — Methyl 1H-indole-2-carboxylate

The carboxylic acid of the starting material is protected as a methyl ester to prevent undesirable side reactions with the borane reagent.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Indole-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in methanol (approx. 0.2 M concentration) and add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Part B: Enantioselective Synthesis of this compound

This protocol requires strict anhydrous and inert atmosphere conditions to ensure high enantioselectivity.[9]

Reagent/MaterialMolar Eq.Purpose
Methyl 1H-indole-2-carboxylate1.0Substrate
(S)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)0.1Chiral Catalyst
Borane Dimethyl Sulfide Complex (BMS, ~10M)3.0 - 4.0Reducing Agent
Anhydrous Tetrahydrofuran (THF)-Solvent
Methanol (MeOH)-Quenching Agent
1M Hydrochloric Acid (HCl)-Workup

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Addition: Charge the flask with anhydrous THF and add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.

  • Substrate Addition: Dissolve the Methyl 1H-indole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous THF and add it to the reaction flask.

  • Initial Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Borane Addition: Add the Borane Dimethyl Sulfide (BMS) complex (3.0 - 4.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Slow addition of the borane is crucial to allow for the formation of the catalyst-borane complex and to control the exothermic reaction, preventing a decrease in enantioselectivity.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the excess borane by the slow, dropwise addition of methanol. Vigorous gas evolution (hydrogen) will occur.

  • Workup: Remove the solvents under reduced pressure. Add 1M HCl to the residue and stir for 1 hour to hydrolyze the borate esters. Basify the aqueous layer with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a pure solid.

Overall Synthesis and Analysis Workflow

The entire process, from starting material to final analysis, follows a logical and structured path to ensure product quality and verify the synthesis's success.

References

Application Notes and Protocols: (S)-(+)-2-Indolinemethanol as a Chiral Auxiliary in Diastereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chiral Auxiliary Toolkit

The stereocontrolled construction of carbon-carbon bonds via the aldol reaction is a cornerstone of modern asymmetric synthesis, enabling access to complex chiral molecules such as polyketide natural products and pharmaceuticals.[1][2] A widely adopted and reliable strategy for achieving high levels of stereoselectivity in these reactions is the use of chiral auxiliaries.[3] These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and are subsequently removed to reveal the desired enantiomerically enriched product.

While Evans' oxazolidinones have been the gold standard in this field for decades, demonstrating exceptional levels of stereocontrol, the exploration of new chiral scaffolds continues to be an active area of research.[4] Novel auxiliaries can offer advantages in terms of synthesis, cleavage, or unique stereochemical outcomes. The indoline scaffold, a privileged structure in medicinal chemistry and natural products, presents an intriguing framework for the design of new chiral auxiliaries.

This guide details the application of (S)-(+)-2-indolinemethanol as a chiral auxiliary in diastereoselective aldol reactions. While direct literature specifically detailing the use of this compound in aldol reactions is emerging, the protocols and mechanistic principles outlined herein are based on the well-established precedent of analogous systems, such as the successful application of indoline-based auxiliaries in diastereoselective alkylations and the foundational work on oxazolidinone auxiliaries.[4][5][6]

Mechanistic Rationale: A Zimmerman-Traxler Model Approach

The stereochemical outcome of the aldol reaction using an N-acyl-(S)-2-indolinemethanol auxiliary can be rationalized by the Zimmerman-Traxler model.[7] The key steps are as follows:

  • N-Acylation: The chiral auxiliary, this compound, is first acylated with a carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding N-acyl imide. This imide serves as the substrate for the aldol reaction.

  • Enolate Formation: Treatment with a Lewis acid, typically a boron triflate such as dibutylboron triflate (Bu₂BOTf), and a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA), generates a Z-enolate. The boron atom chelates to both carbonyl oxygens of the imide, creating a rigid, six-membered ring structure.

  • Diastereoselective Aldol Addition: The aldehyde then approaches the enolate. The steric bulk of the indoline scaffold effectively blocks one face of the enolate. To minimize steric hindrance, the aldehyde's R group orients itself away from the auxiliary, leading to a highly organized, chair-like six-membered transition state. This controlled approach dictates the absolute configuration of the two newly formed stereocenters, leading to the syn-aldol adduct.

  • Auxiliary Cleavage: After the reaction, the chiral auxiliary is cleaved from the aldol adduct, typically via hydrolysis or reduction, to yield the desired β-hydroxy carboxylic acid or a related derivative. The valuable this compound can then be recovered and reused.

Visualizing the Mechanism of Action

Aldol_Mechanism cluster_prep Auxiliary Preparation & Acylation cluster_reaction Diastereoselective Aldol Reaction cluster_cleavage Cleavage & Recovery Aux (S)-2-Indolinemethanol Imide N-Acyl Indolinemethanol Aux->Imide Acylation AcylCl R-COCl AcylCl->Imide Enolate Z-Boron Enolate Imide->Enolate Bu₂BOTf, DIPEA TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde R'CHO Aldehyde->TS Adduct Aldol Adduct TS->Adduct Product β-Hydroxy Acid Adduct->Product Hydrolysis RecoveredAux Recovered Auxiliary Adduct->RecoveredAux Cleavage

Figure 1: General workflow for the application of this compound as a chiral auxiliary in an aldol reaction.

Experimental Protocols

Protocol 1: Synthesis of the N-Propionyl-(S)-2-indolinemethanol Auxiliary

This protocol describes the acylation of the chiral auxiliary, a necessary first step to prepare the substrate for the aldol reaction.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-propionyl-(S)-2-indolinemethanol.

Protocol 2: Boron-Mediated Diastereoselective Aldol Reaction

This protocol outlines the key stereodifferentiating step, where the chiral enolate reacts with an aldehyde.

Materials:

  • N-Propionyl-(S)-2-indolinemethanol

  • Dibutylboron triflate (Bu₂BOTf), 1 M in DCM

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Dichloromethane (DCM), anhydrous

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve the N-propionyl-(S)-2-indolinemethanol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30-45 minutes to facilitate the formation of the Z-enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting biphasic mixture vigorously at 0 °C for 1 hour to decompose the boron intermediates.

  • Allow the mixture to warm to room temperature and proceed with aqueous workup and extraction with DCM.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the aldol adduct by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final β-hydroxy acid and recover the this compound.

Materials:

  • Aldol adduct from Protocol 2

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH), aqueous solution

  • Hydrogen peroxide (30%)

  • Sodium sulfite (Na₂SO₃), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water (e.g., 4:1 v/v) and cool to 0 °C.

  • Add an aqueous solution of lithium hydroxide (e.g., 0.5 M, 2.0 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (4.0 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite at 0 °C and stirring for 20 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the remaining aqueous layer with diethyl ether or ethyl acetate (3x) to extract the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the this compound.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3x) to isolate the β-hydroxy carboxylic acid.

  • Dry the combined organic extracts, concentrate, and purify the product as necessary.

Data Presentation: Expected Performance

The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity and chemical yield of the aldol reaction. While specific data for this compound in aldol reactions is not yet widely published, the performance is expected to be comparable to other highly effective auxiliaries, such as those derived from aminoindanol, which consistently provide excellent diastereoselectivity.[7]

Table 1: Anticipated Performance of (S)-2-Indolinemethanol Auxiliary in Aldol Reactions

EntryAldehyde (R'CHO)Expected ProductExpected Yield (%)Expected Diastereoselectivity (de, %)
1Isobutyraldehydesyn70-85>98
2Benzaldehydesyn75-90>99
3Propionaldehydesyn70-85>98
4Acetaldehydesyn70-80>98

Note: The data in this table is projected based on the performance of structurally similar and well-established chiral auxiliaries in boron-mediated aldol reactions and serves as a guide for expected outcomes.

Concluding Remarks for the Practicing Scientist

This compound represents a promising and readily accessible chiral auxiliary for asymmetric aldol reactions. Its rigid bicyclic structure is well-suited to create a highly biased steric environment for the approaching electrophile, leading to predictable and high levels of diastereoselectivity. The protocols provided herein, grounded in the established principles of chiral auxiliary-mediated aldol reactions, offer a robust starting point for researchers and drug development professionals to explore the utility of this auxiliary in their synthetic campaigns. As with any new methodology, optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and selectivities. The continued exploration of novel chiral auxiliaries like this compound is vital for the advancement of asymmetric synthesis, providing more diverse and efficient tools for the construction of complex, stereochemically defined molecules.

References

Application Notes and Protocols: Diastereoselective Alkylation using (S)-(+)-2-Indolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Chirality in Synthesis

In the realm of modern organic synthesis and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, particularly enantiomerically pure α-substituted carboxylic acids and their derivatives, form the backbone of a vast array of pharmaceuticals, agrochemicals, and natural products. The diastereoselective alkylation of enolates derived from chiral auxiliaries stands as a robust and reliable strategy for the construction of these stereochemically rich molecules.[1][2]

(S)-(+)-2-Indolinemethanol has emerged as a highly effective chiral auxiliary, leveraging its rigid bicyclic structure and the presence of a key hydroxyl group to impart a high degree of stereocontrol in the alkylation of N-acyl derivatives. This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and the scope of this powerful tool in asymmetric synthesis.

Mechanistic Rationale: Chelation-Controlled Stereodifferentiation

The stereochemical outcome of the alkylation is dictated by the formation of a rigid, chelated lithium enolate intermediate. The inherent C-S asymmetry of the indoline scaffold, coupled with this well-defined transition state, effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity.

The proposed mechanism proceeds as follows:

  • N-Acylation: this compound is first acylated with a suitable carboxylic acid derivative (e.g., propanoyl chloride) to form the corresponding N-acylindoline.

  • Deprotonation and Chelation: Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), at low temperatures (typically -78 °C) selectively removes the α-proton of the acyl group to generate a lithium enolate. The lithium cation is believed to be chelated by both the enolate oxygen and the oxygen of the hydroxymethyl group, forming a rigid five-membered ring structure.

  • Facial Shielding: The fused indoline ring system projects from one face of this chelated enolate, creating significant steric hindrance.

  • Diastereoselective Alkylation: The incoming alkylating agent (R-X) approaches the enolate from the less sterically encumbered face, leading to the formation of the new C-C bond with a high degree of diastereoselectivity. The addition of lithium chloride (LiCl) can further enhance this selectivity by promoting the formation of a more ordered and tightly bound enolate aggregate.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, typically via reductive cleavage with a reagent like Lithium Aluminum Hydride (LiAlH4), to yield the desired α-alkylated primary alcohol, which can be further oxidized to the corresponding carboxylic acid if desired. The this compound auxiliary can often be recovered and recycled.

Mechanism_of_Diastereoselective_Alkylation cluster_0 Step 1: N-Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3 & 4: Alkylation cluster_3 Step 5: Auxiliary Cleavage AcylIndoline N-Acyl-(S)-2-indolinemethanol ChelatedEnolate Rigid Chelated Lithium Enolate AcylIndoline->ChelatedEnolate LDA or NaHMDS, THF, -78 °C Alkylation Alkylated Product ChelatedEnolate->Alkylation Sₙ2 Attack FinalProduct Chiral α-Alkylated Alcohol Alkylation->FinalProduct LiAlH₄, Et₂O Auxiliary Recovered Auxiliary Alkylation->Auxiliary Electrophile R-X (Electrophile) Electrophile->ChelatedEnolate Approaches less hindered face

Caption: Mechanism of Diastereoselective Alkylation.

Experimental Protocols

The following protocols provide a general framework for the diastereoselective alkylation using this compound. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates and alkylating agents.

Experimental_Workflow Start Start: this compound Acylation Step 1: N-Acylation (e.g., Propanoyl Chloride, Et₃N, DCM, 0 °C to rt) Start->Acylation Purify1 Purification 1 (Column Chromatography) Acylation->Purify1 Alkylation Step 2: Diastereoselective Alkylation (LDA, THF, -78 °C, then R-X) Purify1->Alkylation Workup1 Aqueous Workup Alkylation->Workup1 Purify2 Purification 2 (Column Chromatography) Workup1->Purify2 Cleavage Step 3: Reductive Cleavage (LiAlH₄, Et₂O, 0 °C to rt) Purify2->Cleavage Workup2 Fieser Workup Cleavage->Workup2 Purify3 Purification 3 (Column Chromatography) Workup2->Purify3 Product Final Product: Chiral Alcohol Purify3->Product Auxiliary Recovered Auxiliary Purify3->Auxiliary

Caption: Experimental Workflow for Diastereoselective Alkylation.

Protocol 1: N-Propanoylation of this compound
  • To a stirred solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add propanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-propanoyl-(S)-2-(hydroxymethyl)indoline.

Protocol 2: Diastereoselective Alkylation

Note: This reaction must be carried out under strictly anhydrous conditions.

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq., solution in hexanes) dropwise. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Add a solution of N-propanoyl-(S)-2-(hydroxymethyl)indoline (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis after cleavage.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

Caution: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water. Handle with extreme care.

  • To a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous diethyl ether (Et₂O) at 0 °C under an inert atmosphere, add a solution of the purified alkylated product (1.0 eq.) in anhydrous Et₂O dropwise.[3]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).[3]

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with Et₂O or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash column chromatography to separate the desired chiral primary alcohol from the recovered this compound auxiliary.

Data Summary: Scope and Performance

The following table summarizes representative results for the diastereoselective alkylation of N-propanoyl amides derived from indoline-based chiral auxiliaries, demonstrating the high levels of stereocontrol achievable.

EntryChiral AuxiliaryAlkylating Agent (R-X)BaseAdditiveYield (%)d.r.Reference
12-[(S)-indolin-2-yl]propan-2-olBenzyl bromideLDANone9896:4Andersson et al.
22-[(S)-indolin-2-yl]propan-2-olBenzyl bromideLDALiCl8699.7:0.3Andersson et al.
32-[(S)-indolin-2-yl]propan-2-oln-Butyl iodideLDANone8681:19Andersson et al.
4(S)-2-(2-methoxypropan-2-yl)indolineBenzyl bromideLDANone9595:5Andersson et al.

Note: The data presented is for closely related indoline-based auxiliaries and serves to illustrate the potential efficacy of this compound.

Conclusion and Outlook

This compound is a valuable chiral auxiliary for the diastereoselective alkylation of N-acyl derivatives. Its rigid framework and the ability to form a chelated enolate intermediate enable excellent stereocontrol, providing reliable access to enantiomerically enriched α-substituted carbonyl compounds. The straightforward protocols for attachment, alkylation, and cleavage, coupled with the potential for auxiliary recovery, make this a practical and efficient method for academic and industrial applications in the synthesis of complex chiral molecules. Future work may focus on expanding the substrate scope and applying this methodology to the total synthesis of biologically active natural products and pharmaceutical agents.

References

Protocol for N-protection of (S)-(+)-2-Indolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective N-Protection of (S)-(+)-2-Indolinemethanol

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized for the synthesis of complex bioactive molecules. Its structure contains a nucleophilic secondary amine within the indoline ring and a primary alcohol. For multi-step synthetic sequences, the selective protection of the more reactive amine nitrogen is a critical step to prevent undesired side reactions. This application note provides a detailed guide for researchers on the theory and practice of N-protection of this compound, focusing on the widely used tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) protecting groups. We delve into the causality behind experimental choices, provide step-by-step protocols, and discuss the principles of orthogonality, ensuring the preservation of the crucial C2 stereocenter.

Introduction: The Strategic Imperative of N-Protection

The indoline scaffold is a privileged structure in numerous pharmaceutical agents. The specific enantiomer, this compound, offers a synthetically versatile handle for constructing chiral ligands, catalysts, and complex drug candidates.[1][2] However, the secondary amine at the N-1 position is a potent nucleophile and base, which can interfere with subsequent chemical transformations intended for the hydroxyl group or other parts of a larger molecule.

Therefore, masking or "protecting" this nitrogen is essential. An ideal protecting group strategy should be:

  • High-Yielding and Selective: The protecting group should be introduced efficiently and chemoselectively onto the nitrogen atom without reacting with the hydroxyl group.

  • Stable: The protected intermediate must be robust enough to withstand the conditions of subsequent reaction steps.

  • Orthogonal: The protecting group should be removable under specific conditions that do not cleave other protecting groups or affect other functional groups in the molecule.[3]

  • Chirally Benign: The introduction and removal process must not compromise the stereochemical integrity of the chiral center at C-2.

This guide will focus on two of the most effective and commonly employed carbamate-based protecting groups: Boc and Cbz.

Choosing the Right Armor: Boc vs. Cbz Protection

The selection of a protecting group is a strategic decision dictated by the overall synthetic plan. Both Boc and Cbz groups form carbamates upon reaction with the indoline nitrogen, effectively decreasing its nucleophilicity and basicity. The primary distinction lies in their deprotection methods, which forms the basis of their orthogonality.[3][4]

The Boc Group (tert-Butoxycarbonyl)

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[4] Its popularity stems from its broad stability and the mild acidic conditions required for its removal.

  • Expertise & Experience: The amine nitrogen is inherently more nucleophilic than the primary alcohol of this compound, allowing for high chemoselectivity.[5] The protection reaction is typically performed with di-tert-butyl dicarbonate (Boc)₂O. The mechanism involves the nucleophilic attack of the indoline nitrogen onto one of the electrophilic carbonyl carbons of (Boc)₂O.[3][6] While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (TEA) is common to neutralize the acidic byproducts and accelerate the reaction.[7]

  • Stability Profile: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophilic reagents.[3]

  • Deprotection: It is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[8][9] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation.[9]

The Cbz Group (Benzyloxycarbonyl)

The Cbz group, also known as the Z group, is another classic and highly reliable protecting group for amines.[10]

  • Expertise & Experience: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[10][11] An aqueous base like sodium bicarbonate or an organic base like triethylamine is used to scavenge the HCl generated during the reaction.[10]

  • Stability Profile: The Cbz group is stable to mildly acidic and basic conditions.

  • Deprotection: Its key feature is its lability to catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst).[10] This deprotection method is exceptionally mild and clean, yielding toluene and carbon dioxide as byproducts. This cleavage condition makes the Cbz group orthogonal to the acid-labile Boc group.[3]

Visualization of the N-Protection Workflow

The following diagram illustrates the general workflow for the N-protection of this compound, a critical first step before further functionalization.

N_Protection_Workflow cluster_start Starting Material cluster_reaction Protection Step cluster_reagents Reagents cluster_product Protected Intermediate Start This compound Protect N-Protection Reaction Start->Protect Product N-Protected (S)-2-Indolinemethanol Protect->Product Boc (Boc)₂O, Base (e.g., TEA, DMAP) Boc->Protect Boc Protection Cbz Cbz-Cl, Base (e.g., NaHCO₃, TEA) Cbz->Protect Cbz Protection

Caption: General workflow for N-protection.

Comparative Protocol Overview

The choice between Boc and Cbz protection is dictated by the planned synthetic route. The table below summarizes the key parameters for each protocol.

ParameterN-Boc ProtectionN-Cbz Protection
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl Chloroformate (Cbz-Cl)
Typical Base Triethylamine (TEA), DMAP (cat.)Sodium Bicarbonate (NaHCO₃), TEA
Solvent Dichloromethane (DCM), THFDCM/H₂O, Ethyl Acetate
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 16 hours1 - 6 hours
Deprotection Method Strong Acid (TFA, HCl)[8][9]Catalytic Hydrogenation (H₂/Pd-C)[10]
Key Advantage Stable to hydrogenation and bases.Stable to acid; orthogonal to Boc.
Consideration Deprotection requires strong acid.Cannot be used if molecule has other reducible groups (alkenes, alkynes, etc.).

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Boc Protection of this compound

This protocol describes a standard procedure for Boc protection using (Boc)₂O and triethylamine.

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (TEA) (1.5 eq) to the stirred solution.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise or as a solution in DCM.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction: Check for the consumption of starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-(S)-2-indolinemethanol.

Protocol 2: N-Cbz Protection of this compound

This protocol details the Cbz protection using Schotten-Baumann conditions.

Materials and Reagents:

  • This compound

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory equipment as listed in Protocol 1.

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and sodium bicarbonate (2.0-3.0 eq) in a mixture of DCM and water (e.g., 2:1 v/v).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice-water bath.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction: Use TLC to follow the disappearance of the starting material.

  • Work-up: Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with a fresh portion of DCM.

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-Cbz-(S)-2-indolinemethanol.

Orthogonality: A Key Synthetic Strategy

The true power of these protecting groups is realized when they are used together in a complex synthesis. The ability to selectively remove one protecting group while leaving the other intact is known as orthogonality.[3]

Orthogonality Molecule_Boc N-Boc Protected Substrate Molecule_Boc->Molecule_Boc Stable Deprotected_Amine Free Amine Molecule_Boc->Deprotected_Amine Cleaved Molecule_Cbz N-Cbz Protected Substrate Molecule_Cbz->Molecule_Cbz Stable Molecule_Cbz->Deprotected_Amine Cleaved Acid Acidic Conditions (e.g., TFA) H2 Hydrogenation (H₂, Pd-C)

Caption: Orthogonality of Boc and Cbz groups.

Conclusion

The N-protection of this compound is a fundamental and enabling transformation for its use in advanced organic synthesis. The choice between the acid-labile Boc group and the hydrogenolysis-labile Cbz group provides chemists with crucial flexibility and orthogonality. By understanding the mechanisms, reaction conditions, and strategic implications of each protecting group, researchers can confidently and efficiently incorporate this valuable chiral synthon into their drug discovery and development programs. The protocols provided herein are robust, well-established, and serve as a reliable starting point for any synthetic campaign involving this important intermediate.

References

Asymmetric Synthesis of Amino Alcohols: A Protocol Utilizing an (S)-Indoline Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 1,2-amino alcohols are invaluable structural motifs in medicinal chemistry and drug development, serving as crucial building blocks for a wide array of pharmaceuticals and as chiral ligands in asymmetric catalysis.[1][2] This application note details a robust and highly diastereoselective method for the synthesis of chiral amino alcohols, leveraging the stereodirecting influence of an (S)-indoline chiral auxiliary. The described protocol involves the formation of a chiral hydrazone, subsequent diastereoselective nucleophilic addition of organolithium reagents, and facile cleavage of the auxiliary to yield the desired enantioenriched amino alcohols. This method is characterized by its operational simplicity, rapid reaction times, and consistently high diastereoselectivities, often exceeding 99% de.[3]

Introduction

The synthesis of enantiomerically pure vicinal amino alcohols represents a significant challenge in synthetic organic chemistry.[2][4] Traditional approaches often rely on methods such as the reduction of α-amino acids or their derivatives, the Sharpless asymmetric aminohydroxylation, or proline-catalyzed Mannich reactions.[1][] While effective, these methods can sometimes be limited by substrate scope or the need for multi-step sequences. The use of chiral auxiliaries offers a powerful alternative, providing a reliable strategy for introducing stereochemical control.[6][7][8]

This guide focuses on a particularly effective strategy employing an (S)-indoline-based chiral auxiliary. The rigid bicyclic structure of the indoline moiety provides a well-defined chiral environment, enabling excellent facial discrimination during nucleophilic attack on a derived imine-equivalent. The key advantages of this methodology are the high diastereoselectivities achieved in the key bond-forming step and the straightforward removal of the auxiliary to liberate the target amino alcohol.

Mechanistic Rationale: The Role of the (S)-Indoline Auxiliary

The success of this asymmetric synthesis hinges on the ability of the (S)-indoline auxiliary to control the stereochemical outcome of the nucleophilic addition. The proposed mechanism involves the formation of a five-membered chelate between the lithium cation, the imine nitrogen, and the nitrogen of the indoline ring. This rigid, chelated intermediate effectively blocks one face of the imine, directing the incoming nucleophile to the opposite face.

Diagram 1: Proposed Transition State for Diastereoselective Nucleophilic Addition

This diagram illustrates the proposed chelation-controlled transition state. The (S)-indoline auxiliary, bonded to the imine nitrogen, coordinates with the lithium cation. This coordination, along with steric hindrance from the indoline ring, forces the organolithium reagent (R-Li) to approach from the less hindered face, leading to the preferential formation of one diastereomer.

Caption: Chelation-controlled transition state model.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the asymmetric synthesis of a representative 1,2-amino alcohol, (1R,2S)-1-phenyl-2-amino-1-propanol, using the (S)-indoline auxiliary.

Part 1: Synthesis of the Chiral Hydrazone

The initial step involves the condensation of an aldehyde with the N-amino-(S)-indoline derivative to form the corresponding chiral hydrazone.

Materials:

  • N-Amino-(S)-indoline

  • Acetaldehyde

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-amino-(S)-indoline (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add anhydrous MgSO₄ (2.0 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetaldehyde (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the MgSO₄ and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral hydrazone, which can often be used in the next step without further purification.

Part 2: Diastereoselective Nucleophilic Addition

This is the key stereochemistry-defining step where an organolithium reagent is added to the chiral hydrazone.

Materials:

  • Chiral hydrazone from Part 1

  • Phenyllithium (PhLi) solution in cyclohexane/ether, titrated

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice/acetone bath

  • Inert atmosphere setup

Procedure:

  • Dissolve the crude chiral hydrazone (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the phenyllithium solution (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The reaction is typically very fast.[3]

  • Stir the reaction mixture at -78 °C for 10-15 minutes.[3]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, a chiral hydrazine, can be purified by column chromatography on silica gel. The diastereomeric excess (de) can be determined at this stage by HPLC or ¹H NMR analysis.

Part 3: Cleavage of the Auxiliary and Isolation of the Amino Alcohol

The final step involves the reductive cleavage of the N-N bond to release the chiral amino alcohol.

Materials:

  • Chiral hydrazine from Part 2

  • Raney Nickel (Ra-Ni), slurry in water

  • Methanol (MeOH)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon of hydrogen gas

  • Celite®

Procedure:

  • Dissolve the purified chiral hydrazine (1.0 eq) in methanol.

  • Carefully add a catalytic amount of Raney Nickel slurry to the solution.

  • Subject the mixture to hydrogenation (50 psi H₂ or a hydrogen balloon) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

  • Purify the product by column chromatography or recrystallization to obtain the enantiomerically enriched 1,2-amino alcohol.

Diagram 2: Overall Experimental Workflow

This diagram outlines the three main stages of the synthesis, from the formation of the chiral hydrazone to the final isolation of the 1,2-amino alcohol.

G start Start: N-Amino-(S)-indoline + Aldehyde step1 Part 1: Hydrazone Formation (DCM, MgSO₄, 0°C to RT) start->step1 intermediate1 Chiral Hydrazone step1->intermediate1 step2 Part 2: Diastereoselective Addition (Organolithium, THF, -78°C) intermediate1->step2 intermediate2 Chiral Hydrazine step2->intermediate2 step3 Part 3: Auxiliary Cleavage (Raney Ni, H₂, MeOH) intermediate2->step3 product Final Product: Chiral 1,2-Amino Alcohol step3->product

Caption: Synthetic workflow for amino alcohol synthesis.

Data and Results

The following table summarizes representative results for the synthesis of various chiral amino alcohols using this (S)-indoline auxiliary-based method. The data highlights the high chemical yields and exceptional diastereoselectivities that are characteristic of this protocol.

EntryAldehyde (R¹)Organolithium (R²)ProductYield (%)Diastereomeric Excess (de, %)
1AcetaldehydePhenyllithium(1R,2S)-1-phenyl-2-amino-1-propanol85>99
2Isobutyraldehyden-Butyllithium(S)-1-amino-3-methyl-2-pentanol9298
3BenzaldehydeMethyllithium(1R,2S)-1-phenyl-2-amino-1-ethanol88>99
4PropionaldehydeVinyllithium(3S,4R)-4-amino-1-penten-3-ol8197

Table 1: Representative yields and diastereoselectivities for the synthesis of chiral 1,2-amino alcohols.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Organolithium reagents are extremely sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. Anhydrous solvents are critical for success.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the nucleophilic addition is crucial for achieving high diastereoselectivity. Even slight increases in temperature can lead to a decrease in the diastereomeric ratio.

  • Organolithium Titration: The concentration of commercial organolithium reagents can vary. It is highly recommended to titrate the solution prior to use to ensure accurate stoichiometry.

  • Auxiliary Cleavage: Raney Nickel is an effective catalyst for the reductive cleavage of the N-N bond. However, other methods such as catalytic transfer hydrogenation or the use of samarium iodide (SmI₂) can also be employed, depending on the substrate and functional group tolerance.

  • Purification: While the crude hydrazone is often used directly, purification of the intermediate hydrazine after the addition step is recommended to simplify the final purification of the amino alcohol.

Conclusion

The use of an (S)-indoline chiral auxiliary provides a highly efficient and stereoselective route to valuable chiral 1,2-amino alcohols. The operational simplicity of the protocol, coupled with its consistently high yields and diastereoselectivities, makes it an attractive method for researchers in both academic and industrial settings. The ability to readily access these important chiral building blocks is anticipated to facilitate further advancements in drug discovery and the development of new asymmetric catalytic processes.

References

Topic: Chiral HPLC Analysis for the Enantiomeric Purity of (S)-(+)-2-Indolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Audience: Researchers, scientists, and drug development professionals.

Abstract

The determination of enantiomeric purity is a critical quality attribute in the synthesis and development of chiral molecules. (S)-(+)-2-Indolinemethanol is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity directly impacts the efficacy and safety profile of the final active pharmaceutical ingredient (API). This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the (R)-(-)-enantiomer in this compound. The narrative explains the causal logic behind method development choices, from chiral stationary phase selection to mobile phase optimization, and provides comprehensive, step-by-step protocols for method execution, system suitability, and validation in accordance with international guidelines.

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, metabolic, and toxicological properties.[1][2] The undesired enantiomer may be inactive, less active, or even contribute to toxicity.[3] Therefore, regulatory bodies like the FDA and ICH mandate stringent control and accurate quantification of enantiomeric impurities in chiral drug substances.[4][5]

This compound serves as a key chiral intermediate. Ensuring its high enantiomeric purity is paramount to controlling the stereochemistry of the final drug product. Direct analysis via chiral HPLC is the most widely adopted and reliable technique for this purpose, offering high sensitivity and accuracy.[6][7] This guide provides a comprehensive framework for developing and validating such a method.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[8] In chiral HPLC, this is most often accomplished by using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto a solid support (typically silica).[8][9]

The fundamental mechanism relies on differential interactions between each enantiomer and the CSP. For separation to occur, there must be a sufficient difference in the free energy (ΔΔG) of the two transient diastereomeric complexes formed. These interactions are governed by a combination of forces, including:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance

  • Inclusion complexation[10][11]

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and successful for a broad range of chiral compounds, including those with aromatic and hydrogen-bonding moieties like 2-Indolinemethanol.[10][12][13] The helical polymer structure of these CSPs creates chiral grooves and cavities, providing the complex spatial arrangement necessary for enantioselective recognition.[12]

A Logic-Driven Approach to Method Development

A trial-and-error approach to chiral method development can be inefficient.[9] A systematic screening strategy, grounded in the physicochemical properties of the analyte, is far more effective.

Analyte Consideration: this compound
  • Structure: Contains a secondary amine (a basic center), a hydroxyl group, and an aromatic ring.

  • Implications: The presence of hydrogen-bond donors/acceptors and a π-system strongly suggests that polysaccharide-based CSPs will be effective. The basic nature of the secondary amine indicates that a small amount of a basic additive in the mobile phase may be necessary to prevent peak tailing caused by strong interactions with residual silanols on the silica support.[9][12]

Phase 1: Column and Mobile Phase Screening

The initial step involves screening a set of complementary CSPs with broad enantiorecognition capabilities.[14] Normal-phase chromatography is often the preferred starting point for polysaccharide CSPs due to its strong hydrogen bonding and π-π interactions.[9]

  • Recommended Columns for Screening:

    • Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak® AD-H)

    • Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel® OD-H)

    • Cellulose tris(3,5-dichlorophenylcarbamate) phase (e.g., Chiralpak® IC)

  • Initial Mobile Phases:

    • n-Hexane / 2-Propanol (IPA) mixtures (e.g., 90:10, v/v)

    • n-Hexane / Ethanol (EtOH) mixtures (e.g., 90:10, v/v)

  • Additive: 0.1% Diethylamine (DEA) is added to the mobile phase to improve the peak shape of the basic analyte.[9]

The goal of this screening is to identify a column/mobile phase combination that shows any separation (α > 1.05), which can then be optimized.

Phase 2: Method Optimization

Once a promising stationary phase is identified (for this application, we will proceed with an amylose-based phase), the mobile phase composition is fine-tuned to achieve optimal separation. The primary goal is to maximize the Resolution (Rs) , which is a function of efficiency, selectivity, and retention. A resolution of at least 2.0 is desired for robust quantification of a minor enantiomer.[15]

  • Adjusting Alcohol Modifier (%):

    • Decreasing the percentage of alcohol (e.g., from 10% to 5%) generally increases retention time and often improves selectivity (α) and resolution (Rs), as it enhances the hydrogen-bonding interactions with the CSP.

    • Increasing the alcohol percentage reduces retention time but may decrease resolution.

  • Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point. Lowering the flow rate can sometimes increase efficiency (plate count) and improve resolution, at the cost of longer analysis time.

  • Temperature: Ambient temperature (e.g., 25 °C) is typically sufficient. Lowering the temperature can sometimes enhance enantioselectivity, while increasing it can improve peak efficiency but may reduce selectivity.

The workflow for this development process is visualized below.

G cluster_0 Method Development Workflow start Start: Analyze Racemic (S/R)-2-Indolinemethanol screening Phase 1: Column Screening (e.g., Chiralpak AD-H, OD-H) Mobile Phase: Hexane/IPA/DEA (90:10:0.1) start->screening check_sep Separation Observed? (α > 1.05) screening->check_sep optimization Phase 2: Optimization - Adjust % IPA (5-20%) - Vary Flow Rate (0.8-1.2 mL/min) - Adjust Temperature (20-30°C) check_sep->optimization Yes rescreen Select Different CSP or Mobile Phase System check_sep->rescreen No check_res Resolution Goal Met? (Rs ≥ 2.0) optimization->check_res check_res->optimization No final_method Final Method Achieved check_res->final_method Yes rescreen->screening

Caption: Chiral HPLC Method Development Workflow.

Application Protocol: Enantiomeric Purity of this compound

This protocol describes the final, optimized method for determining the enantiomeric purity.

Instrumentation and Materials
  • System: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or DAD detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak® AD-H, 250 x 4.6 mm).

  • Reagents: n-Hexane (HPLC Grade), 2-Propanol (HPLC Grade), Diethylamine (DEA, >99.5%).

  • Standards: Racemic (±)-2-Indolinemethanol, high-purity this compound.

Optimized Chromatographic Conditions
ParameterCondition
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time ~20 minutes
Sample and Standard Preparation

Causality Note: Samples should be dissolved in the mobile phase to ensure peak shape integrity and compatibility with the chromatographic system.[16] A concentration of ~1 mg/mL is typical for UV detection and avoids column overload.[10]

  • Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of DEA. Mix thoroughly and degas by sonication or vacuum filtration for 15 minutes.

  • System Suitability Solution (Racemic Standard): Accurately weigh ~10 mg of racemic (±)-2-Indolinemethanol into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Test Sample Solution: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1.0 mg/mL.

Experimental Workflow: Analysis and System Suitability

A system suitability test (SST) is an integral part of any validated analytical procedure, confirming that the chromatographic system is adequate for the intended analysis on any given day.[4][5][17]

G cluster_1 Analysis & System Suitability Protocol start Start: Equilibrate Column with Mobile Phase (~30 min) inject_racemic Inject Racemic Standard (System Suitability) start->inject_racemic check_sst Evaluate SST Parameters: - Resolution (Rs) > 2.0 - Tailing Factor (T) ≤ 1.5 - Repeatability (%RSD) < 2.0% (n=5) inject_racemic->check_sst sst_pass SST Passed? check_sst->sst_pass inject_sample Inject (S)-Enantiomer Test Sample sst_pass->inject_sample Yes fail Troubleshoot System (Check mobile phase, pump, column) sst_pass->fail No calculate Calculate Enantiomeric Purity: % Area (R) / [% Area (R) + % Area (S)] * 100 inject_sample->calculate end Report Result calculate->end fail->start

Caption: Sample Analysis & System Suitability Protocol.

System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation for accurate integration of the minor enantiomer peak.[6][15]
Tailing Factor (T) ≤ 1.5Confirms good peak symmetry, preventing integration errors.[18]
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the instrument and injection system.[4][19]

Protocol for Method Validation

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[6] The following protocols are based on ICH Q2(R1) guidelines.

Specificity

Inject the mobile phase (blank), a solution of the pure (S)-enantiomer, and the racemic mixture.

  • Acceptance: The chromatogram of the blank should show no interfering peaks at the retention times of the enantiomers. The (S)-enantiomer peak in the test sample should have the same retention time as the corresponding peak in the racemic standard. The two enantiomer peaks must be fully resolved from each other and any other impurity peaks.[20]

Linearity of the (R)-Enantiomer
  • Prepare a stock solution of the racemic standard (e.g., 100 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels of the (R)-enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, test up to 0.75%).

  • Inject each concentration in triplicate.

  • Plot the mean peak area of the (R)-enantiomer versus its concentration.

  • Acceptance: The correlation coefficient (r²) of the regression line must be ≥ 0.999.[1][20]

Limit of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ for the (R)-enantiomer can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve.

  • Acceptance (S/N Method):

    • LOD: Concentration at which S/N is approximately 3:1.

    • LOQ: Concentration at which S/N is approximately 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).[3][20]

Accuracy (Recovery)
  • Prepare samples of the pure (S)-enantiomer (e.g., at 1.0 mg/mL).

  • Spike these samples with the (R)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Analyze these spiked samples in triplicate.

  • Calculate the percentage recovery of the added (R)-enantiomer.

  • Acceptance: The mean recovery should be within 98.0% to 102.0% at each level.[20]

Precision
  • Repeatability (Intra-assay): Analyze six individual preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification limit on the same day.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance: The Relative Standard Deviation (RSD) for the calculated amount of the (R)-enantiomer should be ≤ 2.0%.[19][21]

Robustness

Intentionally introduce small, deliberate variations to the method parameters and assess the impact on the separation.

  • Parameters to Vary:

    • Mobile Phase Composition: ±2% of the alcohol modifier (e.g., 92:8 and 88:12 Hexane:IPA).

    • Column Temperature: ±2 °C (e.g., 23 °C and 27 °C).

    • Flow Rate: ±0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Acceptance: The system suitability criteria (especially Resolution) must still be met under all varied conditions, demonstrating the method's reliability during routine use.[21]

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the determination of the enantiomeric purity of this compound. A robust normal-phase HPLC method using a polysaccharide-based chiral stationary phase has been detailed. The logic behind the method development, from column screening to mobile phase optimization, has been thoroughly explained. The provided step-by-step protocols for sample analysis, system suitability testing, and full method validation ensure that the method is reliable, accurate, and suitable for use in a regulated quality control environment. This approach enables researchers and drug development professionals to confidently assess the stereochemical integrity of this critical chiral building block.

References

The Strategic Application of (S)-(+)-2-Indolinemethanol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-2-Indolinemethanol has emerged as a pivotal chiral building block in the asymmetric synthesis of complex pharmaceutical intermediates. Its rigid bicyclic structure and strategically positioned stereocenter and hydroxyl functionality provide an exceptional scaffold for introducing chirality and further molecular complexity. This guide delineates the critical applications of this compound, offering in-depth technical insights and field-proven protocols for its use in the synthesis of key pharmaceutical intermediates and chiral ligands. We will explore its role in the preparation of aminated indoline derivatives, which are precursors to important therapeutic agents, and its utility in the development of novel chiral phosphine ligands for asymmetric catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral synthon in their synthetic endeavors.

Introduction: The Significance of the Chiral Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties[1][2]. The introduction of a defined stereocenter into this framework, particularly at the C2 position, is a common strategy for optimizing pharmacological activity and reducing off-target effects. This compound (Figure 1) is a readily available and highly valuable starting material for this purpose. Its stereochemical integrity and the reactive hydroxymethyl group allow for a variety of synthetic manipulations, making it a cornerstone for the construction of enantiomerically pure pharmaceutical ingredients.

Figure 1. Structure of this compound.

This guide will focus on two primary applications of this compound:

  • As a precursor to chiral aminomethylindoline intermediates: These intermediates are crucial for the synthesis of several modern pharmaceuticals. We will detail a robust synthetic sequence to convert the alcohol to a primary amine.

  • As a scaffold for chiral phosphine ligands: The development of novel chiral ligands is essential for advancing asymmetric catalysis, a key technology in pharmaceutical manufacturing[3]. We will outline a synthetic strategy for preparing indoline-based phosphine ligands.

Synthesis of Chiral Aminated Indoline Intermediates

A key transformation of this compound is its conversion to (S)-2-(aminomethyl)indoline. This transformation opens the door to a wide range of further derivatizations, including the synthesis of intermediates for drugs like Silodosin, used for the treatment of benign prostatic hyperplasia. The synthesis proceeds through a three-step sequence: mesylation, azidation, and reduction.

Mechanistic Rationale

The synthetic pathway is designed to convert the primary alcohol, which is a poor leaving group, into a primary amine.

  • Mesylation: The hydroxyl group is first converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl)[4][5]. The resulting mesylate is highly susceptible to nucleophilic attack. This step proceeds with retention of configuration at the chiral center as the C-O bond is not broken[6].

  • Azidation: The mesylate is then displaced by an azide nucleophile (e.g., from sodium azide) in an S(_N)2 reaction. This reaction proceeds with inversion of configuration at the carbon bearing the leaving group. However, since the reaction occurs at the methylene carbon adjacent to the stereocenter, the configuration of the C2 position of the indoline ring remains unchanged.

  • Reduction: Finally, the azide is reduced to the corresponding primary amine. A variety of methods can be used for this transformation, including catalytic hydrogenation or a Staudinger reduction with triphenylphosphine followed by hydrolysis.

The overall workflow is depicted in the following diagram:

G cluster_0 Synthetic Workflow: Alcohol to Amine Start This compound Step1 Mesylation (MsCl, Et3N, DCM) Start->Step1 Activation of -OH Intermediate1 (S)-2-(Mesyloxymethyl)indoline Step1->Intermediate1 Step2 Azidation (NaN3, DMF) Intermediate1->Step2 SN2 Substitution Intermediate2 (S)-2-(Azidomethyl)indoline Step2->Intermediate2 Step3 Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Reduction of Azide End (S)-2-(Aminomethyl)indoline Step3->End

Diagram 1. Workflow for the synthesis of (S)-2-(aminomethyl)indoline.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Protocol 1: Synthesis of (S)-2-(Mesyloxymethyl)indoline

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et(_3)N)

    • Methanesulfonyl chloride (MsCl)

    • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO(_4))

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise to the stirred solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 5 volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO(_3) solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of (S)-2-(Azidomethyl)indoline

  • Materials:

    • (S)-2-(Mesyloxymethyl)indoline

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Sodium azide (NaN(_3))

    • Deionized water

    • Diethyl ether or Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Procedure:

    • Dissolve the crude (S)-2-(mesyloxymethyl)indoline (1.0 eq) in anhydrous DMF (approx. 5-10 volumes) in a round-bottom flask.

    • Add sodium azide (1.5 - 2.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 10 volumes).

    • Combine the organic extracts and wash with water and brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude azide can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of (S)-2-(Aminomethyl)indoline via Catalytic Hydrogenation

  • Materials:

    • (S)-2-(Azidomethyl)indoline

    • Methanol or Ethanol

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Hydrogen gas (H(_2))

  • Procedure:

    • Dissolve (S)-2-(azidomethyl)indoline (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-24 hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-(aminomethyl)indoline. This product can be purified by crystallization or chromatography as needed.

Application in the Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are indispensable in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds[3]. The rigid indoline scaffold of this compound, with its defined stereocenter, makes it an excellent starting point for the synthesis of novel P,N-ligands, such as those of the phosphine-oxazoline (PHOX) type, which have shown great success in a variety of catalytic reactions.

Proposed Synthetic Route to an Indoline-Phosphine Ligand

A plausible synthetic route to a novel indoline-based phosphine ligand involves the conversion of the hydroxymethyl group to a phosphine moiety and subsequent functionalization of the indoline nitrogen.

G cluster_1 Synthesis of an Indoline-Based Chiral Phosphine Ligand Start_Ligand (S)-2-(Mesyloxymethyl)indoline Step1_Ligand Nucleophilic Substitution (e.g., KPPh2) Start_Ligand->Step1_Ligand C-P bond formation Intermediate_Ligand (S)-2-(Diphenylphosphinomethyl)indoline Step1_Ligand->Intermediate_Ligand Step2_Ligand N-Alkylation or N-Arylation (e.g., R-X, Base) Intermediate_Ligand->Step2_Ligand Ligand Modification End_Ligand Chiral Indoline-Phosphine Ligand Step2_Ligand->End_Ligand

Diagram 2. Proposed synthesis of a chiral indoline-phosphine ligand.

Protocol for the Synthesis of (S)-2-(Diphenylphosphinomethyl)indoline

This protocol outlines the nucleophilic substitution of the mesylate with a phosphide anion to introduce the phosphine group.

Protocol 4: Synthesis of (S)-2-(Diphenylphosphinomethyl)indoline

  • Materials:

    • (S)-2-(Mesyloxymethyl)indoline

    • Potassium diphenylphosphide (KPPh(_2)) or Lithium diphenylphosphide (LiPPh(_2)) solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Degassed saturated aqueous ammonium chloride (NH(_4)Cl) solution

    • Degassed deionized water

    • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Procedure:

    • Dissolve (S)-2-(mesyloxymethyl)indoline (1.0 eq) in anhydrous THF in a Schlenk flask under a strict inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of KPPh(_2) or LiPPh(_2) (1.1 eq) in THF to the reaction mixture via cannula or syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or

      31^{31}31
      P NMR spectroscopy.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of degassed saturated aqueous NH(_4)Cl solution.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with degassed brine, and dry over anhydrous Na(_2)SO(_4).

    • Filter and concentrate under reduced pressure. The resulting phosphine should be handled under an inert atmosphere to prevent oxidation. Purification is typically achieved by chromatography on deoxygenated silica gel.

Data Summary and Expected Outcomes

The successful execution of the described protocols should yield the target intermediates with high chemical and optical purity. The following table summarizes the expected outcomes for the key transformations.

Starting MaterialReactionProductExpected Yield RangeKey Analytical Techniques
This compoundMesylation(S)-2-(Mesyloxymethyl)indoline85-95%
1^11
H NMR,
13^{13}13
C NMR
(S)-2-(Mesyloxymethyl)indolineAzidation(S)-2-(Azidomethyl)indoline70-90%
1^11
H NMR, IR (azide stretch ~2100 cm
1^{-1}−1
)
(S)-2-(Azidomethyl)indolineReduction (H(_2), Pd/C)(S)-2-(Aminomethyl)indoline80-95%
1^11
H NMR,
13^{13}13
C NMR, MS
(S)-2-(Mesyloxymethyl)indolinePhosphinylation(S)-2-(Diphenylphosphinomethyl)indoline60-80%
1^11
H NMR,
31^{31}31
P NMR, MS

Conclusion and Future Outlook

This compound is a potent and versatile chiral building block for the synthesis of high-value pharmaceutical intermediates. The protocols detailed herein provide a reliable pathway to access key aminomethylindoline derivatives and a strategic framework for the development of novel chiral phosphine ligands. The inherent chirality and rigid structure of the indoline core ensure efficient transfer of stereochemical information, making it an invaluable tool in modern asymmetric synthesis. Future work in this area will likely focus on expanding the library of chiral ligands derived from this scaffold and applying the resulting aminomethyl intermediates to the synthesis of a broader range of complex drug targets.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Indolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active molecules underscores the continuous demand for robust and versatile synthetic methodologies for its construction.[1][2][3] This guide provides an in-depth exploration of modern palladium-catalyzed methods for the synthesis of substituted indolines, offering both a conceptual framework and practical, field-proven protocols for researchers in synthetic and medicinal chemistry.

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and its application to indoline synthesis has enabled access to a diverse array of derivatives with high efficiency and functional group tolerance.[4][5][6] This document will detail several key palladium-catalyzed strategies, including the intramolecular Buchwald-Hartwig amination, intramolecular C-H activation/amination, and dearomative functionalization of indoles. Each section will elucidate the mechanistic underpinnings of the transformation, discuss the scope and limitations, and provide a detailed experimental protocol.

I. Intramolecular Buchwald-Hartwig Amination: A Cornerstone of Indoline Synthesis

The intramolecular Buchwald-Hartwig amination is a powerful and widely employed strategy for the synthesis of indolines. This reaction involves the palladium-catalyzed cyclization of N-substituted 2-halo-phenethylamines. The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope.[7][8][9]

Mechanistic Rationale

The catalytic cycle, a hallmark of palladium-catalyzed cross-coupling reactions, is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide bond of the 2-halo-phenethylamine substrate. This forms a palladium(II) intermediate. Subsequent deprotonation of the amine by a base, followed by reductive elimination, forges the crucial C-N bond, yielding the indoline product and regenerating the active palladium(0) catalyst. The judicious selection of bulky, electron-rich phosphine ligands is essential to promote both the oxidative addition and the final reductive elimination steps.[8][9]

Catalytic Cycle: Intramolecular Buchwald-Hartwig Amination

Buchwald_Hartwig_Indoline pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition substrate 2-Halo-phenethylamine (Substrate) substrate->oxidative_addition pd_intermediate Aryl-Pd(II)-Halide Intermediate oxidative_addition->pd_intermediate deprotonation Base-mediated Deprotonation pd_intermediate->deprotonation amido_complex Aryl-Pd(II)-Amido Complex deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Substituted Indoline (Product) reductive_elimination->product

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Protocol: Synthesis of 1-Tosylindoline from N-Tosyl-2-(2-bromophenyl)ethan-1-amine
Parameter Value/Description
Reaction Scale 1.0 mmol
Palladium Precursor Pd₂(dba)₃ (0.02 mmol, 2 mol%)
Ligand Xantphos (0.04 mmol, 4 mol%)
Base Cs₂CO₃ (2.0 mmol, 2.0 equiv)
Solvent Toluene (5 mL)
Temperature 110 °C
Reaction Time 12-24 h
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add N-tosyl-2-(2-bromophenyl)ethan-1-amine (1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 1-tosylindoline.

II. Palladium-Catalyzed C-H Activation/Amination: A Modern Approach to Indoline Synthesis

The direct functionalization of C-H bonds has emerged as a highly atom-economical and efficient strategy in organic synthesis.[1][2] Palladium-catalyzed intramolecular C-H amination provides a powerful means to construct indolines from readily available β-arylethylamines, avoiding the need for pre-halogenated substrates.[10]

Mechanistic Considerations in C-H Amination

Two primary pathways are generally considered for palladium-catalyzed C-H amination in indoline synthesis: C(sp²)-H and C(sp³)-H amination.

  • C(sp²)-H Amination: This approach typically involves a directing group on the nitrogen atom of a β-arylethylamine. The directing group coordinates to the palladium catalyst, positioning it in proximity to the ortho-C(sp²)-H bond of the aromatic ring. A concerted metalation-deprotonation (CMD) mechanism is often invoked, leading to a palladacycle intermediate. Subsequent reductive elimination forms the C-N bond and furnishes the indoline.[7][10]

  • C(sp³)-H Amination: In this complementary strategy, the palladium catalyst activates a C(sp³)-H bond on the ethyl side chain. An acetamide or other suitable group can act as a directing group, facilitating the C(sp³)-H bond activation. The resulting intermediate can then undergo reductive elimination to form the indoline.[1]

Workflow: C(sp²)-H Amination for Indoline Synthesis

CH_Amination_Workflow start Start with N-Protected β-Arylethylamine catalyst_addition Add Pd(OAc)₂, Directing Group (e.g., Picolinamide), and Oxidant start->catalyst_addition reaction_setup Set up Reaction (Solvent, Temp, Atmosphere) catalyst_addition->reaction_setup cyclization Palladium-Catalyzed Intramolecular C(sp²)-H Amination reaction_setup->cyclization workup Aqueous Workup and Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification product Substituted Indoline Product purification->product

Caption: General workflow for indoline synthesis via C(sp²)-H amination.

Protocol: Synthesis of 1-(Picolinoyl)indoline via C(sp²)-H Amination
Parameter Value/Description
Substrate N-(2-Phenylethyl)picolinamide (0.5 mmol)
Palladium Catalyst Pd(OAc)₂ (0.025 mmol, 5 mol%)
Oxidant PhI(OAc)₂ (0.6 mmol, 1.2 equiv)
Additive K₂CO₃ (1.0 mmol, 2.0 equiv)
Solvent Dichloroethane (DCE) (2.5 mL)
Temperature 100 °C
Reaction Time 16 h
Atmosphere Air

Step-by-Step Procedure:

  • In a sealed vial, combine N-(2-phenylethyl)picolinamide (113 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PhI(OAc)₂ (193 mg, 0.6 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Add dichloroethane (2.5 mL) to the vial.

  • Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100 °C.

  • Stir the mixture for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and filter through a short pad of silica gel, eluting with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield 1-(picolinoyl)indoline.

III. Enantioselective Synthesis of Indolines

The development of asymmetric methods for indoline synthesis is of paramount importance for accessing chiral drug candidates. Palladium catalysis has been instrumental in the advancement of enantioselective transformations to produce indolines with high stereocontrol.[11][12][13]

Strategies for Enantioselective Indoline Synthesis
  • Asymmetric Allylic Amination/Oxidation: This sequential reaction of indolines can lead to N-allylindoles with high enantiomeric excess.[11]

  • Dearomative Reactions: The palladium-catalyzed dearomative arylation of indoles can provide access to 2,3-functionalized indolines with excellent diastereoselectivity.[14]

  • Cascade Reactions: Enantioselective palladium(II)-catalyzed cascade reactions, such as aminopalladation-triggered Heck-type reactions, can construct complex indole-fused bicyclic systems containing the indoline core with high enantioselectivity.[13]

Key Considerations for Enantioselective Protocols

The success of these reactions hinges on the design and selection of chiral ligands that can effectively control the stereochemical outcome of the palladium-catalyzed step. Ligand screening is often a critical part of methods development. Additionally, reaction parameters such as temperature, solvent, and additives can have a profound impact on the enantioselectivity.

IV. Data Summary and Comparison of Methods

Method Starting Material Key Reagents Advantages Limitations
Buchwald-Hartwig Amination 2-Halo-phenethylaminePd(0) catalyst, phosphine ligand, baseHigh yields, broad substrate scope, well-establishedRequires pre-functionalized starting materials
C(sp²)-H Amination β-ArylethylaminePd(II) catalyst, directing group, oxidantAtom-economical, avoids halogenated substratesMay require specific directing groups, oxidant needed
C(sp³)-H Amination N-Acyl-β-arylethylaminePd(II) catalyst, directing group, oxidantAccess to different substitution patternsSubstrate scope can be limited by directing group compatibility
Enantioselective Methods Varies (e.g., Indoles, Alkenyl Anilides)Chiral Pd-catalyst complexAccess to chiral indolines, high stereocontrolLigand synthesis/cost, extensive optimization often required

Conclusion and Future Outlook

Palladium-catalyzed reactions have become indispensable tools for the synthesis of substituted indolines, offering a range of strategies to access this important heterocyclic core. The methods outlined in this guide, from the classic Buchwald-Hartwig amination to modern C-H activation and enantioselective transformations, provide a robust toolkit for researchers in drug discovery and chemical synthesis. Future developments in this field will likely focus on expanding the substrate scope of enantioselective methods, developing more sustainable catalytic systems with lower catalyst loadings, and exploring novel reaction pathways to further enhance the diversity of accessible indoline structures.

References

Scale-up Synthesis of (S)-(+)-2-Indolinemethanol for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-2-Indolinemethanol is a crucial chiral building block in the synthesis of various pharmaceuticals. Its efficient and scalable production is of paramount importance for industrial applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. We will delve into a robust and economically viable synthetic route, focusing on the asymmetric reduction of (S)-indoline-2-carboxylic acid. This guide offers detailed, step-by-step protocols, data presentation, and in-depth explanations of the experimental choices to ensure scientific integrity and successful implementation on an industrial scale.

Introduction: The Significance of this compound

Chirality plays a pivotal role in the pharmaceutical industry, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] this compound is a key chiral intermediate used in the synthesis of a range of therapeutic agents. The ability to produce this compound with high enantiomeric purity and on a large scale is a critical factor in the drug development and manufacturing pipeline.

This guide focuses on a well-established and scalable method: the asymmetric reduction of a carboxylic acid to a primary alcohol. This approach is favored in industrial settings due to its efficiency and the availability of reliable reducing agents.

Strategic Overview of the Industrial Synthesis

The industrial synthesis of this compound is a multi-step process that begins with the synthesis of the precursor, (S)-indoline-2-carboxylic acid. This chiral acid is then subjected to a selective reduction to yield the desired chiral alcohol.

industrial_synthesis_overview cluster_start Starting Material cluster_synthesis Core Synthesis cluster_purification Purification & Analysis Start Racemic Indoline-2-Carboxylic Acid Resolution Chiral Resolution (e.g., with (R)-α-methylbenzylamine) Start->Resolution  Step 1 S_Acid (S)-Indoline-2-Carboxylic Acid Resolution->S_Acid  Step 2 Reduction Asymmetric Reduction (e.g., with Borane-THF complex) S_Acid->Reduction  Step 3 S_Alcohol This compound (Crude Product) Reduction->S_Alcohol  Step 4 Purification Purification (Crystallization/Chromatography) S_Alcohol->Purification  Step 5 Final_Product Pure this compound Purification->Final_Product  Step 6 Analysis Quality Control (HPLC, NMR, etc.) Final_Product->Analysis  Validation

Figure 1: Overall workflow for the industrial synthesis of this compound.

Synthesis of the Chiral Precursor: (S)-Indoline-2-Carboxylic Acid

The synthesis of the enantiomerically pure starting material, (S)-indoline-2-carboxylic acid, is a critical first step. While several methods exist, including chiral pool synthesis and asymmetric hydrogenation, classical resolution of the racemic mixture remains a cost-effective and scalable approach for industrial production.[3][4]

Protocol: Chiral Resolution of Racemic Indoline-2-Carboxylic Acid

This protocol details the resolution of racemic indoline-2-carboxylic acid using (R)-α-methylbenzylamine as the resolving agent.[4]

Materials:

  • Racemic indoline-2-carboxylic acid

  • (R)-α-methylbenzylamine

  • Ethanol

  • Isopropanol

  • 1N Hydrochloric acid solution

  • Water

Procedure:

  • Salt Formation: Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol. To this solution, add 3.7 kg of (R)-α-methylbenzylamine.[4] Stir the mixture for 2 hours and then filter the resulting precipitate.

  • Recrystallization: The collected white precipitate, the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid, is recrystallized from isopropanol to enhance its purity.[4]

  • Acidification: Dissolve the recrystallized salt in 13 liters of water and add 12 liters of a 1N hydrochloric acid solution to liberate the free (S)-indoline-2-carboxylic acid.[4]

  • Isolation: The precipitated (S)-indoline-2-carboxylic acid is isolated by filtration, washed with water, and dried.

Rationale: This classical resolution method leverages the formation of diastereomeric salts with different solubilities, allowing for the separation of the desired (S)-enantiomer. The use of readily available and relatively inexpensive reagents makes this process economically viable for large-scale production.[4]

Asymmetric Reduction to this compound

The core of the synthesis is the stereoselective reduction of the carboxylic acid group of (S)-indoline-2-carboxylic acid to a primary alcohol. For industrial-scale operations, borane complexes, particularly Borane-Tetrahydrofuran (BH3-THF), are often the reagents of choice due to their high reactivity and selectivity.[5][6]

Protocol: Borane-THF Reduction of (S)-Indoline-2-Carboxylic Acid

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Borane-Tetrahydrofuran (BH3-THF) complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 1N Hydrochloric acid solution

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Magnesium sulfate, anhydrous

Procedure:

  • Reaction Setup: In a suitable reactor, under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-indoline-2-carboxylic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0°C. Slowly add the Borane-THF complex solution while maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C to decompose any excess borane.

  • Work-up: Acidify the mixture with 1N HCl and then basify with a saturated sodium bicarbonate solution.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to obtain the crude this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: Borane-THF is sensitive to air and moisture; therefore, an inert atmosphere is crucial to prevent its decomposition and ensure reaction efficiency.[7]

  • Controlled Temperature: The initial low temperature during the addition of the reducing agent helps to control the exothermic reaction and prevent side reactions.

  • Careful Quenching: The slow addition of methanol is essential for the safe decomposition of the highly reactive excess borane.

Purification and Quality Control

The final stage of the process involves the purification of the crude product and rigorous quality control to ensure it meets the required specifications for pharmaceutical applications.

Purification Strategies

For industrial-scale purification, crystallization is often the most cost-effective method. However, if higher purity is required, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[][9][10] SFC is gaining popularity as a greener and more efficient alternative to HPLC for large-scale chiral separations.[9]

Analytical Methods for Quality Control

The purity and enantiomeric excess of the final product must be accurately determined. Chiral HPLC is the gold standard for this analysis due to its robustness and the availability of a wide range of chiral stationary phases.[1][2][11]

Table 1: Key Quality Control Parameters and Analytical Methods

ParameterAnalytical MethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, MSConforms to the reference standard
Assay HPLC-UV≥ 98.0%
Enantiomeric Purity (%ee) Chiral HPLC≥ 99.5% (S)-enantiomer
Residual Solvents Gas Chromatography (GC)Within ICH limits
Water Content Karl Fischer Titration≤ 0.5%
Protocol: Chiral HPLC for Enantiomeric Purity Determination

System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[1]

  • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine may be added.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Safety Considerations for Industrial Scale-Up

The scale-up of chemical processes introduces significant safety challenges that must be addressed proactively.

Handling of Borane-THF Complex

Borane-THF is a highly flammable and reactive reagent.[13] It can release flammable gases upon contact with water.[7] Safe handling procedures are critical.[14][15]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials like water, acids, and oxidizing agents.[16]

  • Handling: Use in a well-ventilated area, preferably in a closed system under an inert atmosphere.[17] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.[18]

Handling of Sodium Borohydride

Although not directly used in the final reduction step in this guide, sodium borohydride is a common reducing agent and its safe handling is relevant to many industrial processes.[6] It is a water-reactive solid that can release flammable hydrogen gas.[18][19]

  • Storage: Keep in a tightly sealed container in a dry and well-ventilated place.[18]

  • Handling: Avoid contact with water and moisture.[7] Wear appropriate PPE.[18]

Conclusion

The successful scale-up synthesis of this compound is achievable through a well-defined and controlled process. This guide has provided a comprehensive overview of a robust synthetic route, from the chiral resolution of the starting material to the asymmetric reduction and final purification. By understanding the rationale behind each experimental step and adhering to strict safety protocols, researchers and drug development professionals can efficiently and safely produce this vital chiral intermediate for industrial applications. The integration of modern analytical techniques for quality control ensures the final product meets the high standards required by the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: (S)-(+)-2-Indolinemethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(+)-2-Indolinemethanol. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile chiral auxiliary to achieve high diastereoselectivity in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate common challenges and optimize your experimental outcomes.

Section 1: Troubleshooting Guide - Enhancing Diastereoselectivity

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor Diastereoselectivity (Low dr)

Question: I am observing a low diastereomeric ratio (dr) in my reaction using an this compound derived auxiliary. What are the common causes and how can I improve the selectivity?

Answer: Low diastereoselectivity is a frequent challenge and can often be resolved by carefully optimizing the reaction conditions. The primary goal is to maximize the energy difference between the transition states leading to the different diastereomers.[1]

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[1][2] Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the undesired diastereomer, thus reducing selectivity.[1][2]

    • Solution: Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C) to enhance the energy difference between the diastereomeric transition states.[1][2]

  • Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent significantly impacts the conformation of the transition state, which dictates the diastereomeric ratio.[3] Solvents can influence the solvation of the transition states and the substrate-Lewis acid complex.[2]

    • Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) and solvents.[2] Non-coordinating solvents like dichloromethane or coordinating solvents like THF can have a profound effect depending on the specific reaction.[1]

  • Incorrect Enolate Geometry: In reactions such as aldol additions, the geometry of the enolate (E or Z) is critical for achieving high diastereoselectivity.[1][3] The choice of base and Lewis acid can influence enolate geometry.[1]

    • Solution: For reactions sensitive to enolate geometry, ensure conditions that favor the formation of the desired isomer. For instance, in Evans oxazolidinone auxiliaries, a Z-enolate is often preferred.[3] While not directly involving this compound, the principle of controlling enolate geometry is transferable.

  • Steric Hindrance: Steric clash in the transition state can disfavor the formation of the desired diastereomer.[1]

    • Solution: Re-evaluate the choice of the chiral auxiliary or consider modifying the substrate to minimize steric hindrance.[1]

Issue 2: Difficulty with Auxiliary Cleavage

Question: I am struggling to remove the this compound auxiliary without affecting my product's stereocenter or other functional groups. What are the recommended cleavage methods?

Answer: The removal of the chiral auxiliary is a critical step, and the conditions must be chosen carefully to avoid epimerization or undesired side reactions.[1]

Common Cleavage Methods and Troubleshooting:

  • Reductive Cleavage (to form Alcohols):

    • Reagents: Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are commonly used.[3]

    • Pitfall: These powerful reducing agents can also reduce other sensitive functional groups like esters or ketones.[3]

    • Troubleshooting: Careful selection of the reducing agent and precise control of the reaction temperature can improve selectivity.[3] For instance, performing the reaction at 0 °C or lower can often mitigate over-reduction.

  • Hydrolytic Cleavage (to form Carboxylic Acids):

    • Reagents: Mild hydrolysis with reagents like lithium hydroxide/hydrogen peroxide can be effective.[1]

    • Pitfall: Harsh acidic or basic conditions can lead to epimerization at the α-carbon, especially if it is acidic.[1][3]

    • Troubleshooting: Employ milder, buffered conditions and maintain low reaction temperatures. For substrates sensitive to hydrolysis, explore alternative non-hydrolytic cleavage methods.

Issue 3: Inconsistent or Poor Yields

Question: My reaction yields are low and not reproducible. What factors should I investigate?

Answer: Inconsistent yields can be frustrating and often point to issues with reaction setup or reagent quality.

Potential Causes and Solutions:

  • Presence of Moisture: Many organometallic reagents and Lewis acids used in asymmetric synthesis are highly sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.[1] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Incomplete Reagent Activation/Formation: In reactions involving the in-situ formation of a catalyst or reagent, incomplete conversion can lead to lower yields.

    • Solution: For instance, in Corey-Bakshi-Shibata (CBS) reductions, the oxazaborolidine catalyst is generated from a chiral amino alcohol like a derivative of this compound and borane.[4][5] Ensure the complete formation of the active catalyst before adding the substrate.

  • Impure Starting Materials: The purity of the chiral auxiliary and other reactants is paramount.

    • Solution: Purify starting materials if necessary and ensure the chiral auxiliary has a high enantiomeric excess.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does this compound function as a chiral auxiliary?

A1: this compound is a chiral amino alcohol. When attached to a substrate, it creates a chiral environment that directs the approach of a reagent to one face of the molecule.[1] This facial bias leads to the preferential formation of one diastereomer over the other. The indoline scaffold provides a rigid framework that, in combination with coordinating groups, effectively shields one face of the reactive center.

Q2: In which types of reactions is this compound commonly used to improve diastereoselectivity?

A2: Derivatives of this compound and similar chiral amino alcohols are used in a variety of asymmetric transformations. A prominent example is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral alcohols.[4][6] In this reaction, the chiral amino alcohol reacts with borane to form an oxazaborolidine catalyst, which then coordinates to the ketone and the borane reducing agent to facilitate a highly enantioselective hydride transfer.[4][6] It can also be used in the asymmetric synthesis of 1,2-amino alcohols.[7]

Q3: Are there any known limitations or less effective applications of indoline-based auxiliaries?

A3: The effectiveness of any chiral auxiliary is substrate-dependent. While diaryl-substituted 2-indolylmethanols are versatile, their dialkyl-substituted counterparts have been less successful in some organocatalytic asymmetric reactions.[8] This is because the aryl groups play a significant role in stabilizing intermediates and controlling regioselectivity.[8]

Q4: What is the role of protecting groups when working with this compound?

A4: Protecting groups are temporarily attached to functional groups to prevent them from reacting during a synthetic step.[9] When using this compound, the amine or alcohol functionality might need to be protected depending on the reaction sequence. For example, the amine could be protected as a carbamate to prevent it from acting as a nucleophile.[9] An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting others.[9]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for a CBS Reduction using a Chiral Oxazaborolidine Catalyst

This protocol is a generalized procedure for the asymmetric reduction of a ketone.

  • Catalyst Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the this compound derivative (e.g., (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex.

  • Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C to 0 °C).

  • Slowly add a solution of the prochiral ketone in anhydrous THF to the catalyst solution.

  • After the addition is complete, continue stirring for the recommended time, monitoring the reaction by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of methanol at the low temperature.

  • Allow the reaction to warm to room temperature and then add 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral alcohol by flash column chromatography.

Data Summary: Troubleshooting Diastereoselectivity
ParameterCondition A (Low dr)Condition B (Improved dr)Rationale for Improvement
Temperature Room Temperature-78 °CLower temperatures favor the transition state with the lower activation energy, increasing selectivity.[2]
Solvent Methanol (Protic)Dichloromethane (Aprotic)Aprotic, non-coordinating solvents often lead to a more organized transition state.[1]
Lewis Acid BF₃·OEt₂TiCl₄TiCl₄ is a stronger Lewis acid and can create a more rigid chelated intermediate, enhancing facial bias.

Section 4: Visualizing Reaction Mechanisms

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

CBS_Reduction cluster_catalyst Catalyst Formation cluster_reduction Asymmetric Reduction AminoAlcohol (S)-2-Indolinemethanol derivative Catalyst Oxazaborolidine Catalyst AminoAlcohol->Catalyst Borane1 BH₃ Borane1->Catalyst Complex Catalyst-Ketone-Borane Complex Catalyst->Complex Coordination Ketone Prochiral Ketone Ketone->Complex Borane2 BH₃ Borane2->Complex Hydride Source Product Chiral Alcohol Complex->Product Diastereoselective Hydride Transfer

Caption: Mechanism of the CBS reduction.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Diastereoselectivity Observed Temp Is Reaction Temperature Optimized? Start->Temp Solvent Is Solvent Choice Appropriate? Temp->Solvent Yes LowerTemp Lower Temperature (e.g., -78 °C) Temp->LowerTemp No LewisAcid Is Lewis Acid Optimal? Solvent->LewisAcid Yes ScreenSolvents Screen Aprotic/ Non-coordinating Solvents Solvent->ScreenSolvents No Purity Are Starting Materials Pure? LewisAcid->Purity Yes ScreenLewisAcids Screen Different Lewis Acids LewisAcid->ScreenLewisAcids No Success High Diastereoselectivity Achieved Purity->Success Yes Purify Purify Starting Materials Purity->Purify No LowerTemp->Temp ScreenSolvents->Solvent ScreenLewisAcids->LewisAcid Purify->Purity

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Technical Support Center: Synthesis of 2,3-Disubstituted Indolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-disubstituted indolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this privileged heterocyclic scaffold. The 2,3-disubstituted indoline motif is a cornerstone in numerous natural products and pharmaceutical agents, making its efficient and stereocontrolled synthesis a critical endeavor.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Q: My reaction is producing a nearly 1:1 mixture of cis and trans 2,3-disubstituted indolines. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is a central challenge in 2,3-disubstituted indoline synthesis, as the relative stereochemistry can significantly impact biological activity. The outcome is often dictated by the reaction mechanism and the steric and electronic properties of your substrates and reagents.

Causality and Solutions:

  • Mechanism-Dependent Stereocontrol: The choice of synthetic route is paramount. For instance:

    • Catalytic Hydrogenation of Indoles: This method typically yields cis-2,3-disubstituted indolines due to the syn-addition of hydrogen to the less hindered face of the indole ring.[2] If you are obtaining a mixture, it could be due to catalyst poisoning, improper catalyst choice, or competing isomerization pathways.

    • Organocatalytic Intramolecular Michael Addition: The diastereoselectivity in this case can be highly dependent on the catalyst and the substrate. For example, using a primary amine catalyst derived from cinchona alkaloids, (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones tend to afford cis-indolines, whereas substrates with an alkyl group on the enone often yield trans-products with high diastereomeric ratios (up to 20:1 dr).[2][3][4]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the ligand plays a crucial role in defining the transition state geometry.

    • CuH-Catalyzed Reactions: Copper hydride catalysis is a powerful method for achieving high cis-selectivity in the synthesis of functionalized indolines.[1][5] If you are observing poor selectivity, consider screening different chiral ligands. The ligand directly influences the facial selectivity of the hydride insertion and the subsequent cyclization.

  • Solvent and Temperature Effects: These parameters can influence the transition state energies of the diastereomeric pathways.

    • Solvent Polarity: A change in solvent can alter the solvation of the transition state, potentially favoring one diastereomer over the other. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, EtOAc).

    • Temperature: Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between the diastereomeric transition states.

Troubleshooting Workflow for Poor Diastereoselectivity:

G start Poor Diastereoselectivity Observed check_method Analyze Synthetic Method (e.g., Hydrogenation, Michael Add.) start->check_method is_h2 Catalytic Hydrogenation? check_method->is_h2 is_michael Intramolecular Michael Add.? check_method->is_michael other_method Other Method check_method->other_method h2_catalyst Screen Catalysts (e.g., Pd/C, Rh, Ir) is_h2->h2_catalyst michael_catalyst Screen Organocatalysts (e.g., Cinchona Alkaloid Derivatives) is_michael->michael_catalyst ligand Screen Chiral Ligands (for metal-catalyzed reactions) other_method->ligand h2_conditions Optimize H2 Pressure and Temperature h2_catalyst->h2_conditions solvent Screen Solvents (Toluene, THF, EtOAc, etc.) h2_conditions->solvent michael_substrate Modify Substrate (Aryl vs. Alkyl Ketone) michael_catalyst->michael_substrate michael_substrate->solvent ligand->solvent temp Lower Reaction Temperature solvent->temp

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Issue 2: Low or No Enantioselectivity in Asymmetric Synthesis

Q: I'm attempting an enantioselective synthesis, but the product is racemic or has a very low enantiomeric excess (ee). What are the likely causes?

A: Achieving high enantioselectivity requires precise control over the chiral environment of the reaction. A low ee points to issues with the chiral catalyst, reaction conditions, or a competing non-stereoselective background reaction.

Causality and Solutions:

  • Catalyst Activity and Purity: The chiral catalyst is the heart of the asymmetric transformation.

    • Catalyst Deactivation: Ensure your catalyst is active and not poisoned by impurities in the starting materials or solvents. For instance, in organocatalytic reactions, acidic or basic impurities can neutralize the catalyst.[2]

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it might not always enhance ee. An optimal loading should be determined experimentally. In some CuH-catalyzed reactions, increasing catalyst loading from 5 mol% to 8 mol% was necessary for certain substrates.[5]

  • Reaction Conditions:

    • Temperature: As with diastereoselectivity, lower temperatures are generally favorable for enantioselectivity.

    • Additives: In some systems, additives are crucial. For example, in an organocatalytic intramolecular Michael addition, the addition of 2-nitrobenzoic acid was found to be important for both reactivity and enantioselectivity.[2]

  • Substrate-Catalyst Mismatch: Not all chiral catalysts work for all substrates. The steric and electronic properties of your starting material must be compatible with the chiral pocket of the catalyst. If you observe poor ee, it may be necessary to screen a library of catalysts with different chiral backbones.

Experimental Protocol: Screening for Enantioselectivity in a CuH-Catalyzed Cyclization

This protocol is adapted from the work of Buchwald and co-workers on the synthesis of cis-2,3-disubstituted indolines.[1][5]

  • Preparation: In a glovebox, add the chiral ligand (e.g., a DTBM-SEGPHOS derivative, 5-8 mol%), Cu(OAc)₂ (5-8 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA, if required) to a vial.

  • Catalyst Activation: Add a solvent such as toluene, followed by a silane reducing agent (e.g., PhSiH₃ or (EtO)₂MeSiH). Stir at room temperature for 30-60 minutes to generate the active L*CuH species.

  • Reaction Initiation: Add the 2-alkenyl-N-arylimine substrate (1.0 equiv) and an alcohol additive like t-BuOH (1.2 equiv).

  • Monitoring: Seal the vial and stir at the desired temperature (e.g., 25 °C). Monitor the reaction by TLC or LC-MS.

  • Workup and Analysis: Upon completion, quench the reaction, perform an extractive workup, and purify the product by column chromatography. Determine the yield and enantiomeric excess (ee) using chiral HPLC.

Parameter to VaryRationale
Chiral Ligand The ligand is the primary source of chirality.
Solvent Can influence catalyst solubility and transition state.
Temperature Lower temperatures often improve ee.
Silane Reductant The rate of catalyst regeneration can affect selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing 2,3-disubstituted indolines?

A: Several powerful strategies exist, each with its own advantages:

  • Dearomative Cyclization of Indoles: This involves breaking the aromaticity of a substituted indole to form the indoline core. Methods include catalytic asymmetric dearomatization (CADA) using chiral phosphoric acids[6] and intramolecular dearomative oxidative coupling (IDOC).[7][8]

  • Reduction of 2,3-Disubstituted Indoles: This is a straightforward approach, often achieved through catalytic hydrogenation. The primary challenge here is controlling the diastereoselectivity to favor the cis product.[9]

  • Intramolecular Cyclizations: These are among the most versatile methods. Examples include:

    • Palladium-catalyzed C-H alkylation: Allows for the formation of the indoline ring from precursors with unactivated C-H bonds.[10]

    • Copper-catalyzed hydroamination/cyclization: A mild and highly enantioselective method for accessing cis-indolines.[1][5]

    • Organocatalytic Michael Addition: Provides access to both cis and trans isomers with high enantioselectivity by carefully choosing the substrate and catalyst.[3][4]

Q2: My reaction is not proceeding to completion. How can I improve the yield?

A: Low conversion is a common problem that can often be traced back to reagent quality, reaction conditions, or catalyst activity.[11][12]

  • Check Reagent Purity: Ensure all starting materials, solvents, and reagents are pure and dry. Moisture can be particularly detrimental in reactions involving organometallics or strong bases.[12]

  • Verify Catalyst Activity: If using a catalyst (metal or organocatalyst), ensure it is from a reliable source and has not degraded. For solid catalysts like Pd/C, ensure it is properly activated.

  • Optimize Reaction Temperature and Time: Some reactions require elevated temperatures or longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Increase Reagent Stoichiometry: If one of the reagents is volatile or prone to decomposition, using a slight excess may improve the yield.

Q3: How can I achieve regioselectivity when synthesizing indolines with different substituents at the C2 and C3 positions?

A: Achieving regioselectivity is crucial and can be addressed by a stepwise approach. A particularly effective strategy starts from isatins.[13][14] The two carbonyl groups at the C2 and C3 positions of the isatin core have different electrophilicities, allowing for sequential and controlled functionalization.

Regiospecific Synthesis from Isatins - A Conceptual Workflow:

G isatin Isatin Derivative nuc1 Step 1: Nucleophilic Addition 1 (e.g., R1-MgBr to C3-carbonyl) isatin->nuc1 oxindole 3-Hydroxy-3-R1-oxindole nuc1->oxindole nuc2 Step 2: Nucleophilic Addition 2 (e.g., R2-MgBr to C2-carbonyl) oxindole->nuc2 intermediate Diol Intermediate nuc2->intermediate reduction Step 3: Reduction/Dehydration (e.g., with Borane) intermediate->reduction product Regiospecific 2,3-Disubstituted Indole reduction->product

Caption: Stepwise functionalization of isatins for regiospecific synthesis.

This method allows for the precise and independent introduction of two different substituents (R1 and R2) at the C3 and C2 positions, respectively, overcoming the regioselectivity issues often encountered in other synthetic approaches.[13]

References

Removal and recycling of the (S)-(+)-2-Indolinemethanol chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (S)-(+)-2-indolinemethanol chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal and recycling of this versatile chiral auxiliary.

Introduction

The this compound auxiliary is a powerful tool in asymmetric synthesis for the diastereoselective functionalization of carboxylic acids. Its rigid indoline framework provides excellent stereocontrol in various transformations, such as alkylations and aldol reactions. A critical aspect of its utility lies in its efficient removal and subsequent recycling, which is paramount for both economic and environmental sustainability in multi-step syntheses.[1][2][] This guide will address common challenges and provide practical solutions to ensure the successful cleavage and recovery of this valuable chiral auxiliary.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of removing the this compound auxiliary from N-acyl derivatives.

Issue 1: Incomplete or Slow Cleavage of the N-Acyl Bond

Question: My hydrolysis reaction to remove the this compound auxiliary is sluggish and gives a poor yield of my desired carboxylic acid. What are the likely causes and how can I improve the reaction?

Answer: Incomplete cleavage is a common hurdle and can often be resolved by systematically evaluating the reaction parameters. The stability of the amide bond in the N-acyl indolinemethanol derivative necessitates carefully chosen conditions for efficient hydrolysis.

Potential Causes and Solutions:

  • Insufficient Reagent Stoichiometry: For basic hydrolysis, particularly with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), ensuring an adequate excess of the reagents is crucial to drive the reaction to completion.[4] The hydroperoxide anion (OOH⁻), formed in situ, is the active nucleophile.[5][6]

    • Recommendation: Increase the equivalents of both LiOH (typically 2-4 equivalents) and 30% H₂O₂ (typically 4-8 equivalents). Monitor the reaction by TLC to track the disappearance of the starting material.

  • Suboptimal Reaction Temperature: While many cleavage reactions are performed at 0 °C to minimize side reactions, some sterically hindered substrates may require elevated temperatures to proceed at a reasonable rate.[4]

    • Recommendation: If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature. For more robust substrates, gentle heating (e.g., 40-50 °C) may be beneficial, but this should be approached with caution to avoid potential degradation or epimerization.

  • Poor Reagent Quality: Degradation of reagents, especially hydrogen peroxide, can lead to failed reactions.

    • Recommendation: Use a fresh, properly stored bottle of hydrogen peroxide. It is advisable to periodically check the concentration of your H₂O₂ solution.

  • Inappropriate Solvent System: The solvent must be able to dissolve the substrate while being compatible with the aqueous reagents. A common choice is a mixture of tetrahydrofuran (THF) and water.[5][7]

    • Recommendation: Ensure a homogenous reaction mixture. If solubility is an issue, consider alternative co-solvents like dioxane.

Issue 2: Epimerization of the α-Stereocenter During Cleavage

Question: I have successfully cleaved the auxiliary, but I am observing a loss of enantiomeric purity in my final product. What causes this epimerization and how can I prevent it?

Answer: Epimerization at the α-carbon to the carbonyl group is a significant risk, particularly under basic conditions, as it can lead to a racemic or diastereomeric mixture of the product.[8][9]

Potential Causes and Solutions:

  • Harsh Basic Conditions: Strong bases can deprotonate the α-proton, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in racemization.

    • Recommendation:

      • Temperature Control: Perform the hydrolysis at low temperatures (0 °C or even -20 °C) to minimize the rate of enolization.[10]

      • Milder Reagents: Consider alternative, milder cleavage methods if your substrate is particularly sensitive. Reductive cleavage methods are often less prone to causing epimerization.[8]

  • Prolonged Reaction Times: The longer the substrate is exposed to basic conditions, the higher the risk of epimerization.

    • Recommendation: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Acidic/Basic Work-up and Purification: Both strongly acidic and basic conditions during the work-up can induce epimerization. Silica gel used in column chromatography can also be sufficiently acidic to cause racemization of sensitive products.[10]

    • Recommendation:

      • Use a buffered aqueous work-up (e.g., saturated ammonium chloride) to neutralize the reaction mixture.[10]

      • If purifying by column chromatography, consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving the this compound auxiliary?

A1: The choice of cleavage method depends on the desired functional group in the final product. The most common methods include:

  • Basic Hydrolysis: Treatment with LiOH/H₂O₂ in a THF/water mixture is a standard and effective method to obtain the corresponding carboxylic acid.[7][11]

  • Reductive Cleavage: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will yield the primary alcohol.[7][8] DIBAL-H can be used to obtain the aldehyde, though careful temperature control is essential.[7]

  • Acidic Hydrolysis: Strong acidic conditions (e.g., H₂SO₄ in dioxane/water at reflux) can also yield the carboxylic acid, but this method is generally harsher and may not be suitable for sensitive substrates.[7]

Q2: How can I efficiently recycle the this compound auxiliary after cleavage?

A2: A key advantage of using a chiral auxiliary is the ability to recover and reuse it.[1][] The general procedure for recycling this compound is as follows:

  • Product Extraction: After quenching the cleavage reaction, the desired product (e.g., the carboxylic acid) is typically extracted under acidic conditions.

  • Auxiliary Extraction: The aqueous layer, which contains the protonated form of the indolinemethanol auxiliary, is then made strongly basic (pH > 12) with a base like NaOH.

  • Isolation: The deprotonated, now organic-soluble, auxiliary can be extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The recovered auxiliary can be purified by recrystallization or column chromatography to ensure high purity for subsequent reactions.

Q3: Can I expect a high recovery yield for the auxiliary?

A3: Yes, with a carefully executed work-up and extraction procedure, recovery yields of the this compound auxiliary are typically high, often exceeding 90%. This high recovery rate is a significant factor in the economic viability of using this auxiliary in large-scale synthesis.

Experimental Protocols

Protocol 1: Standard Basic Hydrolysis for Auxiliary Removal

This protocol describes a general procedure for the cleavage of an N-acyl-(S)-(+)-2-indolinemethanol derivative to yield the corresponding carboxylic acid.

  • Dissolution: Dissolve the N-acyl indolinemethanol substrate (1.0 equiv) in a 3:1 mixture of THF and water in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~5.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, ~2.5 equiv).

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[4]

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[5]

  • Solvent Removal: Remove the THF under reduced pressure.

  • Product Isolation:

    • Acidify the remaining aqueous solution to a pH of ~2-3 with 1M HCl.

    • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude carboxylic acid.

  • Auxiliary Recovery:

    • Take the aqueous layer from the previous step and basify to pH > 12 with 6M NaOH.

    • Extract the liberated this compound with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the chiral auxiliary.

Data Presentation

Cleavage MethodReagent(s)Solvent(s)Temperature (°C)Typical Yield (%)Product Type
Basic Hydrolysis LiOH, H₂O₂THF/H₂O0 - 2585 - 95Carboxylic Acid
Reductive Cleavage LiBH₄THF, H₂O0 - 2580 - 95Primary Alcohol
Reductive Cleavage LiAlH₄THF0 - 6585 - 98Primary Alcohol
Acidic Hydrolysis H₂SO₄, H₂ODioxane10070 - 85Carboxylic Acid

Table 1: Summary of common cleavage conditions for N-acyl chiral auxiliaries, applicable to this compound derivatives. Data compiled from established protocols for similar auxiliaries.[7]

Visualizations

Cleavage_Workflow cluster_reaction Cleavage Reaction cluster_workup Work-up & Separation cluster_product Product Isolation cluster_auxiliary Auxiliary Recycling A N-Acyl Indolinemethanol B Add LiOH / H₂O₂ in THF/H₂O @ 0°C A->B 1.0 equiv C Reaction Mixture B->C D Quench (Na₂SO₃) C->D E Acidify (HCl, pH 2-3) D->E F Extract with EtOAc E->F G Basify (NaOH, pH >12) F->G Aqueous Layer I Carboxylic Acid (in EtOAc) F->I H Extract with CH₂Cl₂ G->H J (S)-2-Indolinemethanol (in CH₂Cl₂) H->J Troubleshooting_Epimerization Start Epimerization Observed? Cause1 Harsh Basic Conditions? Start->Cause1 Cause2 Prolonged Reaction Time? Start->Cause2 Cause3 Harsh Work-up or Purification? Start->Cause3 Sol1 Lower Temperature (0°C or below) Cause1->Sol1 Sol2 Monitor by TLC & Quench Promptly Cause2->Sol2 Sol3 Use Buffered Work-up Neutralize Silica Gel Cause3->Sol3

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Indoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed indoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this crucial transformation. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific, yield-limiting issues you might be observing in your reaction flask.

Problem 1: My reaction is sluggish or stalls completely. TLC/LC-MS analysis shows mostly unreacted starting material.

Question: I've assembled my reaction—aryl halide, amine precursor, palladium catalyst, ligand, and base—under an inert atmosphere, but the reaction isn't proceeding. What's the most likely culprit?

Answer: A stalled reaction at the outset typically points to a problem with the active catalyst generation or the fundamental reaction parameters. Let's break down the possibilities.

Initial Diagnostic Workflow

Start Reaction Stalled: High % Starting Material Catalyst Is the Active Pd(0) Catalyst Forming and Stable? Start->Catalyst Conditions Are the Reaction Conditions (Solvent, Base) Optimal? Start->Conditions Reagents Are Reagents Pure and Dry? Start->Reagents Catalyst_Check1 Catalyst_Check1 Catalyst->Catalyst_Check1 Using a Pd(II) source? (e.g., Pd(OAc)2) Catalyst_Check2 Catalyst_Check2 Catalyst->Catalyst_Check2 Observing Palladium Black? Conditions_Check1 Conditions_Check1 Conditions->Conditions_Check1 Is the base fully dissolved? Conditions_Check2 Conditions_Check2 Conditions->Conditions_Check2 Is the solvent appropriate? Reagents_Check1 Reagents_Check1 Reagents->Reagents_Check1 Are solvents and reagents anhydrous? Catalyst_Solution1 In situ reduction may be inefficient. Switch to a Pd(0) source like Pd2(dba)3 or a pre-catalyst (e.g., GPhos Pd G6). Catalyst_Check1->Catalyst_Solution1 Yes Catalyst_Solution2 Catalyst has aggregated and is inactive. Increase ligand:Pd ratio, lower temperature, or use a more robust ligand. Catalyst_Check2->Catalyst_Solution2 Yes Conditions_Solution1 Poor base solubility is a common failure mode. Switch to a more soluble base (e.g., Cs2CO3 in some solvents) or a different solvent. Conditions_Check1->Conditions_Solution1 No Conditions_Solution2 Avoid chlorinated solvents, ACN, or pyridine which can inhibit Pd. Toluene, dioxane, or THF are common choices. Conditions_Check2->Conditions_Solution2 Unsure Reagents_Solution1 Water can hydrolyze reagents and affect catalyst stability. Ensure all components are rigorously dried. Reagents_Check1->Reagents_Solution1 No

Caption: Initial diagnostic workflow for a stalled reaction.

Causality and Deeper Dive:

  • Catalyst Activation: Many common palladium sources, like Palladium(II) acetate (Pd(OAc)₂), are pre-catalysts that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1] This reduction step can be inefficient. The use of palladium pre-catalysts, which already contain the ligand and a stabilizing group, often provides more reliable and rapid generation of the active LPd(0) catalyst upon exposure to the base.[1]

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst death.[2] This occurs when the Pd(0) species, if not properly stabilized by the ligand, aggregate into catalytically inactive bulk metal. This is often exacerbated by high temperatures or an insufficient amount of a stabilizing ligand.

  • The Critical Role of the Base: One of the most overlooked reasons for failure is the poor solubility of the inorganic base in the reaction solvent.[3] The base is required to deprotonate the amine, a crucial step in the catalytic cycle. If the base is not available in solution, the reaction cannot proceed. Strong bases like sodium tert-butoxide (NaOtBu) are common, but for substrates with sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[1][3] The choice is highly dependent on the solvent and substrate.[4][5][6]

Problem 2: The reaction produces a complex mixture of products with a low yield of the desired indoline.

Question: My TLC/LC-MS shows multiple spots, and my isolated yield of the indoline is poor. What side reactions could be occurring?

Answer: A complex product mixture suggests that while the catalyst is active, side reactions are outcompeting the desired intramolecular C-N bond formation. Common culprits include intermolecular coupling, substrate degradation, or catalyst poisoning from coordinating functional groups.

Troubleshooting Decision Tree

Start Low Yield, Complex Mixture Side_Reaction Identify Potential Side Reactions Start->Side_Reaction Intermolecular Intermolecular Side_Reaction->Intermolecular Intermolecular C-N Coupling? Degradation Degradation Side_Reaction->Degradation Substrate/Product Degradation? Poisoning Poisoning Side_Reaction->Poisoning Catalyst Poisoning? Intermolecular_Solution Reaction concentration may be too high. Decrease concentration to favor intramolecular cyclization. Intermolecular->Intermolecular_Solution Yes Degradation_Solution_Base Degradation_Solution_Base Degradation->Degradation_Solution_Base Base-sensitive groups? Degradation_Solution_Temp Degradation_Solution_Temp Degradation->Degradation_Solution_Temp High temperature? Degradation_Solution_Base_Action Switch to a weaker base (e.g., K3PO4, Cs2CO3). Degradation_Solution_Base->Degradation_Solution_Base_Action Yes Degradation_Solution_Temp_Action Lower reaction temperature. Some modern catalysts work at 40°C or even RT. Degradation_Solution_Temp->Degradation_Solution_Temp_Action Yes Poisoning_Check Poisoning_Check Poisoning->Poisoning_Check Substrate has coordinating groups? (e.g., N-heterocycles, primary amines) Poisoning_Solution These groups can displace the phosphine ligand. Use a more sterically hindered, electron-rich ligand (e.g., GPhos, XPhos) to prevent coordination. Poisoning_Check->Poisoning_Solution Yes

Caption: Decision tree for troubleshooting complex reaction mixtures.

Causality and Deeper Dive:

  • Intra- vs. Intermolecular Reactions: The formation of the indoline ring is an intramolecular process. If the concentration of your reactants is too high, an intermolecular reaction (one molecule's amine reacting with another molecule's aryl halide) can become competitive. Diluting the reaction often favors the desired intramolecular cyclization.

  • Ligand-Substrate Mismatch: Substrates containing functional groups with lone pairs, such as other amines or N-heterocycles, can act as competitive ligands for the palladium center.[7] This can displace the carefully chosen phosphine ligand, leading to the formation of inactive or dormant palladium complexes. The solution is to use bulky, electron-rich biarylphosphine ligands (a hallmark of the Buchwald-Hartwig reaction).[8] The steric bulk of these ligands creates a protective pocket around the palladium, preventing substrate coordination while still allowing the catalytic cycle to proceed.[7]

  • Base-Mediated Decomposition: Strong bases like NaOtBu can be aggressive and may cause the decomposition of sensitive starting materials or products, especially those containing esters or other base-labile groups.[1] Switching to a milder base like K₃PO₄ or using a specific combination like NaOTMS with a GPhos-supported catalyst can be effective for sensitive substrates.[1][7]

Problem 3: I've successfully formed the indoline, but I'm losing a significant amount of product during purification.

Question: My crude NMR looks promising, but after column chromatography, the yield is very low. What is happening during purification?

Answer: Product loss during purification is a common and frustrating issue, particularly with nitrogen-containing heterocycles like indolines. The primary causes are either degradation of the product on the stationary phase or difficulty in separating it from byproducts.

Purification Troubleshooting

IssueProbable CauseRecommended Solution
Streaking on TLC Plate The indoline product is likely acidic and is interacting strongly with the acidic silica gel, causing degradation.1. Deactivate Silica: Flush the column with your eluent containing 1% triethylamine (TEA) before loading the sample.[9]2. Use TEA in Eluent: Run the column with an eluent containing 0.5-1% TEA throughout the purification.[9]3. Switch Stationary Phase: Use neutral or basic alumina instead of silica gel.[9]
Co-elution of Impurities Impurities, such as isomers or ligand-related byproducts, have very similar polarity to the desired product.1. Initial Wash: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a bicarbonate wash.[9]2. Recrystallization: If the crude product is a solid and >85% pure, recrystallization can be a highly effective alternative to chromatography.[9]
Product is an Oil/Difficult to Handle The purified indoline is not a solid, making isolation difficult.Consider converting the indoline to a salt (e.g., hydrochloride salt) which is often a crystalline, easier-to-handle solid. This can be achieved by treating a solution of the purified indoline with HCl in a solvent like ether or dioxane.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand should I start with? A1: For general screening, a combination of a robust pre-catalyst and a bulky, electron-rich biarylphosphine ligand is a strong starting point. For example, a GPhos or XPhos-based palladium pre-catalyst (e.g., XPhos Pd G3) is often effective for a broad range of substrates, including challenging aryl chlorides.[1][7] These ligands are designed to be stable and promote efficient oxidative addition and reductive elimination.

Q2: How critical is the inert atmosphere? A2: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to inactive Pd(II) species.[2] Reactions should always be set up in a glovebox or using standard Schlenk techniques, and solvents must be properly degassed before use.

Q3: My aryl halide is an aryl chloride. Why is it not reacting? A3: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides. The C-Cl bond is stronger, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult.[3] To overcome this, you typically need:

  • More Electron-Rich Ligands: Ligands like XPhos, SPhos, or RuPhos increase the electron density on the palladium, making it more nucleophilic and better able to break the C-Cl bond.[2][8]

  • Higher Temperatures: Often, higher reaction temperatures (e.g., 100-120 °C) are required to drive the oxidative addition.[1]

  • A Stronger Base: A strong base like LHMDS or NaOtBu is often necessary.[1]

Q4: Can I use a bidentate ligand like BINAP? A4: While bidentate ligands are effective in many cross-coupling reactions, modern Buchwald-Hartwig aminations for indoline synthesis often perform better with bulky monodentate biarylphosphine ligands. In some cases, bidentate ligands like BINAP have been reported to fail to deliver any product, possibly because their rigid coordination prevents the necessary binding of the amine substrate to the palladium center.[10]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Screening Reaction

This protocol provides a starting point for optimizing your specific indoline synthesis.

  • Preparation: To an oven-dried 2-dram vial containing a magnetic stir bar, add the aryl halide precursor (1.0 equiv., ~0.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a small plug of celite to remove inorganic salts and palladium black. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Protocol 2: Parallel Screening of Ligands and Bases

For challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions.

  • Array Setup: Arrange an array of reaction vials in a multi-well plate or individual vials in a rack.

  • Stock Solutions: Prepare stock solutions of your aryl halide precursor, the palladium source (e.g., Pd₂(dba)₃), and various ligands in a degassed solvent.

  • Dispensing:

    • To each vial, add the solid base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).

    • Add the aryl halide stock solution to each vial.

    • Add the palladium source stock solution.

    • Add the specific ligand stock solution to the designated vials.

  • Reaction & Analysis: Seal the plate or vials, purge with inert gas, and heat. After the reaction time, an aliquot from each well can be diluted and analyzed by LC-MS to determine the relative conversion and identify the most promising conditions.[2]

References

Technical Support Center: Stereochemical Integrity in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Racemization During Functional Group Manipulation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of maintaining stereochemical purity during chemical synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Racemization—the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers—can compromise the biological activity and safety of pharmaceutical targets, making its prevention paramount.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common issues encountered in the lab.

Table of Contents
  • FAQs: Understanding the Fundamentals of Racemization

    • What is racemization and why is it a problem?

    • What are the most common mechanisms that lead to racemization?

  • Troubleshooting Guide: Common Scenarios & Solutions

    • Scenario 1: "My chiral center α to a carbonyl group is epimerizing during my reaction. How can I prevent this?"

    • Scenario 2: "I'm observing significant racemization during peptide coupling. What are the key factors to control?"

    • Scenario 3: "My stereoselective reduction of a ketone is giving a racemic mixture. What went wrong?"

  • Advanced Strategies and Protocols

    • Protocol 1: Using Chiral Auxiliaries for Asymmetric Alkylation

    • Protocol 2: Determining Enantiomeric Excess (% ee) using Chiral HPLC

  • References

FAQs: Understanding the Fundamentals of Racemization
Q1: What is racemization and why is it a critical problem in drug development?

A: Racemization is the process that converts an optically active compound, containing a single enantiomer, into a racemic mixture, which contains a 1:1 ratio of both enantiomers and is optically inactive.[1][2][3] In the pharmaceutical industry, this is a significant issue because enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[4] For instance, one enantiomer may be therapeutically active while the other is inactive or, in the worst-case scenario, toxic. The synthesis of natural products and pharmaceutical agents is therefore frequently designed to obtain the target in an enantiomerically pure form.[5] Losing stereochemical control leads to a product that is at best half as potent and at worst unsafe, creating major hurdles for regulatory approval and clinical success.

Q2: What are the most common chemical mechanisms that lead to racemization?

A: Racemization typically occurs when a chiral center is temporarily converted into an achiral, planar intermediate. The subsequent reaction can then occur from either face of the planar intermediate with equal probability, leading to a racemic product.[6] Two of the most prevalent mechanisms are:

  • Enolization/Enolate Formation: For chiral centers adjacent to a carbonyl group (ketones, esters, amides), a base can abstract the α-proton to form a planar enolate intermediate. Reprotonation can occur from either side, leading to racemization.[1] This is a very common issue in many organic transformations.

  • Carbocation Formation: Reactions proceeding through a planar carbocation intermediate, such as SN1 reactions, are classic examples of racemizing conditions.[2][7] The incoming nucleophile can attack the flat carbocation from either the top or bottom face, resulting in a 50:50 mixture of both enantiomers.[2][6]

dot graph "racemization_mechanisms" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: Common mechanisms leading to racemization.

Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: "My chiral center α to a carbonyl group is epimerizing during my reaction. How can I prevent this?"

This is a classic problem rooted in enolate chemistry. The acidity of the α-proton makes it susceptible to abstraction by base, leading to a loss of stereochemical information.[8]

Troubleshooting Checklist & Solutions:

Potential Cause Explanation Recommended Solution
Strong Base/High Temperature Harsh conditions readily promote enolization. Thermodynamic control often favors the more stable (sometimes epimerized) product over extended reaction times.[9]Employ Kinetic vs. Thermodynamic Control: Use a sterically hindered, non-nucleophilic base (e.g., LDA, LHMDS) at low temperatures (e.g., -78 °C) for a short duration.[9] This kinetically controlled deprotonation is faster than epimerization, forming the desired enolate before stereointegrity is lost.[10][11]
Protic Solvent Protic solvents can facilitate proton exchange, promoting enolization and racemization.Use an aprotic solvent like THF, diethyl ether, or toluene to minimize proton transfer.
Substrate Structure The inherent acidity of the α-proton makes the substrate prone to epimerization under various conditions.Use a Chiral Auxiliary: Temporarily install a chiral auxiliary onto your molecule.[5] This auxiliary directs the subsequent reaction to one face of the molecule, creating a diastereomeric intermediate. Even if an enolate forms, the steric bulk of the auxiliary will control the facial selectivity of the incoming electrophile. Evans' oxazolidinones are a classic example used for stereoselective alkylations.[5]

dot graph "Kinetic_vs_Thermodynamic" { layout=dot; rankdir="TB"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.

Scenario 2: "I'm observing significant racemization during peptide coupling. What are the key factors to control?"

Racemization during peptide synthesis is a well-documented challenge, particularly for amino acids like cysteine and histidine.[12][13] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which has an acidic proton that can be easily removed.[14]

Troubleshooting Checklist & Solutions:

Potential Cause Explanation Recommended Solution
Over-activation / Inappropriate Coupling Reagent Certain coupling reagents, especially carbodiimides used alone, can promote oxazolone formation.[15]Use aminium/uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP in combination with an additive.[16] Additives like HOBt or Oxyma react with the activated acid to form an active ester, which is less prone to racemization than the oxazolone intermediate.[12][15][17]
Excess Strong Base Bases like DIEA or TEA, used to neutralize protonated amines, can also abstract the α-proton of the oxazolone intermediate, causing racemization.[16]Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[16] Use the minimum stoichiometric amount of base required.
Sensitive Amino Acid Residues Cysteine (Cys) and Histidine (His) are notoriously prone to racemization.[12][13]Employ Specific Protecting Groups: For Cys, use protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), which have been shown to suppress racemization compared to the standard Trityl (Trt) group.[18][19] For His, protecting the π-nitrogen of the imidazole ring can reduce racemization.[19]
High Reaction Temperature Elevated temperatures, sometimes used in microwave-assisted peptide synthesis, can accelerate racemization rates.[18]Perform couplings at 0 °C or room temperature whenever possible. If elevated temperatures are necessary, minimize reaction times and use a proven low-racemization coupling cocktail.[16]
Scenario 3: "My stereoselective reduction of a ketone is giving a racemic mixture. What went wrong?"

Achieving a stereoselective reduction of a prochiral ketone to a chiral alcohol is a fundamental transformation.[20][21] Failure to do so often points to issues with the reagent, catalyst, or reaction conditions.

Troubleshooting Checklist & Solutions:

Potential Cause Explanation Recommended Solution
Achiral Reducing Agent Standard reducing agents like NaBH₄ or LiAlH₄ are not inherently stereoselective and will produce a racemic mixture of the alcohol unless a chiral influence is present.Use a Chiral Reagent or Catalyst: 1. Stoichiometric Chiral Reagents: Use modified hydrides like BINAL-H.[21]2. Enantioselective Catalysis: Employ a catalytic amount of a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, using an oxazaborolidine catalyst with borane, is a highly reliable method.[21][22] Transition metal catalysts with chiral ligands (e.g., BINAP-Ru) for asymmetric hydrogenation are also powerful options.[22]
Sub-optimal Reaction Conditions Temperature and solvent can affect the selectivity of many asymmetric reductions.Follow established protocols for the chosen catalytic system precisely. For many catalytic systems, lower temperatures enhance selectivity.
Thermodynamic vs. Kinetic Product In some cyclic systems, one diastereomer may be thermodynamically more stable. If the reaction is reversible or conditions allow for equilibration, the thermodynamic product may form, overriding the desired kinetic outcome.Use conditions that favor kinetic control (irreversible, low temperature).[9][10] For example, certain methods using lithium and hydrated transition metal salts are designed to yield the most thermodynamically stable alcohol with high stereoselectivity.[23][24] Ensure your chosen method aligns with the desired stereochemical outcome (kinetic or thermodynamic).
Advanced Strategies and Protocols
Protocol 1: Using Chiral Auxiliaries for Asymmetric Alkylation [25][26][27][28]

This protocol describes a general workflow for an Evans' asymmetric alkylation, a robust method for creating stereocenters α to a carbonyl group.

Workflow Diagram:

dot graph "Chiral_Auxiliary_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

} enddot Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Step-by-Step Methodology:

  • Attachment: Couple your prochiral carboxylic acid to the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) using a standard amide bond formation protocol (e.g., pivaloyl chloride, Et₃N).

  • Enolate Formation: Dissolve the resulting N-acyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add LDA dropwise and stir for 30-60 minutes to form the Z-enolate.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.

  • Cleavage: Remove the chiral auxiliary by hydrolysis (e.g., with LiOH/H₂O₂) to yield the enantiomerically enriched carboxylic acid. The auxiliary can often be recovered and reused.[28]

Protocol 2: Determining Enantiomeric Excess (% ee) using Chiral HPLC

Verifying the stereochemical purity of your product is essential. Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and accurate methods.[4][29][30]

Quantitative Performance of Common ee% Determination Methods [4]

ParameterChiral HPLCChiral GCChiral SFCNMR Spectroscopy
Typical Accuracy ± 0.1-1%± 0.1-1%± 0.1-1%± 1-5%
Limit of Detection ng-pgpg-fgng-pgmg
Sample Throughput MediumHighHighLow
Requirement UV chromophoreVolatile analyteSoluble in CO₂Soluble, chiral shift reagent may be needed

Step-by-Step Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your analyte class. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely applicable.

  • Method Development: Develop a mobile phase that provides baseline separation of the two enantiomers. This typically involves screening different mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

  • Sample Preparation: Prepare a dilute solution of your final product in the mobile phase. Also prepare a sample of the racemic mixture as a reference standard.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject your sample.

  • Calculation: Integrate the peak areas for each enantiomer in your sample chromatogram. Calculate the enantiomeric excess using the following formula:[29][31]

    % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

References

Chiral HPLC Method Development for Indoline Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chiral separation of indoline enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development. Drawing from established scientific principles and extensive field experience, this resource offers troubleshooting guides and frequently asked questions (FAQs) to empower you to develop robust and reliable chiral separation methods for this important class of N-heterocyclic compounds.

Troubleshooting Guide: Resolving Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: My indoline enantiomers are co-eluting or showing very poor separation. What are the primary causes and how can I improve the resolution?

Answer: Poor resolution is the most common hurdle in chiral method development. It fundamentally indicates that the chosen chromatographic conditions do not provide sufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). The key is a systematic approach to optimization.

Underlying Causes & Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. Indoline derivatives, being basic N-heterocyclic compounds, often show good enantioselectivity on polysaccharide-based CSPs.[1]

    • Action: If you are not seeing any separation, a column screening is the most effective first step. It is often more efficient to screen different columns than to exhaustively optimize a poorly suited one.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP. For basic compounds like indolines, the presence and type of alcohol modifier and additives are crucial.

    • Action:

      • Vary the Alcohol Modifier: Switch between isopropanol (IPA), ethanol (EtOH), and methanol (MeOH) in your mobile phase (commonly mixed with hexane or heptane for normal phase). The different hydrogen bonding capabilities of these alcohols can significantly alter selectivity.[3]

      • Introduce a Basic Additive: Since indolines are basic, secondary interactions with residual acidic silanols on the silica support of the CSP can lead to poor peak shape and resolution. Adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase can mask these silanol groups, leading to improved peak symmetry and often better resolution.[2][4]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to better resolution.[3] Try decreasing the column temperature in 5 °C increments. However, in some rare cases, increasing the temperature can improve resolution, so this parameter should be evaluated systematically.

Workflow for Improving Poor Resolution

start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate for basic N-heterocycles? start->csp screen_csp Screen Polysaccharide-based CSPs (e.g., Cellulose & Amylose derivatives) csp->screen_csp No / Unsure mobile_phase Optimize Mobile Phase csp->mobile_phase Yes screen_csp->mobile_phase alcohol Vary Alcohol Modifier (IPA, EtOH, MeOH) mobile_phase->alcohol additive Add/Optimize Basic Additive (e.g., 0.1% DEA) alcohol->additive Partial Improvement success Resolution Achieved (Rs ≥ 1.5) alcohol->success Significant Improvement temperature Optimize Temperature (Typically decrease in 5°C increments) additive->temperature Partial Improvement additive->success Significant Improvement temperature->success Significant Improvement

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Issue 2: Peak Tailing

Question: My peaks for the indoline enantiomers are showing significant tailing, which is affecting integration and accuracy. What's causing this and how do I fix it?

Answer: Peak tailing for basic compounds like indolines on silica-based CSPs is a classic problem. It's most often caused by secondary, undesirable interactions between the basic nitrogen of the indoline and acidic silanol groups on the silica surface of the column packing.[5]

Underlying Causes & Corrective Actions:

  • Secondary Silanol Interactions: This is the most probable cause. The basic indoline molecule interacts strongly with residual silanol groups, leading to a portion of the analyte being more retained and "tailing" off the column.[3]

    • Action: Add a basic modifier to your mobile phase. Diethylamine (DEA) at 0.1% is a very common and effective choice to compete with the indoline for these active sites, resulting in more symmetrical peaks.[4]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[6]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Contamination at the Column Inlet: Particulate matter from the sample or system can block the inlet frit, causing poor peak shape for all peaks.

    • Action: First, try back-flushing the column (disconnect it from the detector first). If this doesn't work, and you suspect contamination, replacing the inlet frit may be necessary. Using an in-line filter and ensuring your samples are filtered before injection is the best preventative measure.[7]

Frequently Asked Questions (FAQs)

How do I select the right chiral column for my indoline compound?

A systematic screening approach is highly recommended as predicting chiral separations is notoriously difficult.[2] For basic N-heterocyclic compounds like indolines, polysaccharide-based CSPs are the most successful.

Recommended Starting Screening Set:

Chiral Stationary Phase (CSP) TypeCommon Commercial NamesRationale for Indolines
Cellulose tris(3,5-dimethylphenylcarbamate) CHIRALCEL® OD-H, Lux® Cellulose-1Broad applicability for a wide range of chiral compounds, including many basic molecules.[2]
Amylose tris(3,5-dimethylphenylcarbamate) CHIRALPAK® AD-H, Lux® Amylose-1Often provides complementary selectivity to the cellulose-based phases.[2]
Immobilized Polysaccharide Phases CHIRALPAK® IA/IB/IC/ID/IE/IFThe covalent immobilization of the polysaccharide allows for a wider range of solvents to be used, which can be advantageous for method development and for analytes with limited solubility.[1]

Screening Protocol:

  • Columns: Use a set of at least 3-4 different polysaccharide-based columns.

  • Mobile Phases: For each column, test a few standard mobile phases. A good starting point for normal phase is:

    • Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

    • Hexane/Ethanol (90:10, v/v) + 0.1% DEA

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Temperature: Start at ambient temperature (e.g., 25 °C).

Caption: A logical workflow for initial chiral method development screening.

What is the role of the mobile phase additive, and which one should I use?

For basic analytes like indolines, mobile phase additives are crucial for achieving good peak shape and reproducible results.[8]

  • For Basic Compounds (like Indolines): The primary role of a basic additive (e.g., DEA, TEA, Butylamine) is to suppress the unwanted ionic interactions between the protonated basic analyte and negatively charged deprotonated silanol groups on the CSP surface.[4] This minimizes peak tailing.

    • Recommendation: Start with 0.1% Diethylamine (DEA) in your mobile phase. It is highly effective for a broad range of basic compounds on polysaccharide CSPs.[9]

  • For Acidic Compounds: An acidic additive (e.g., Trifluoroacetic Acid - TFA, Acetic Acid) is used to suppress the ionization of the acidic analyte, which also improves peak shape. While not directly applicable to the indoline core itself, this is important if your indoline derivative also contains an acidic functional group.[2]

How do I prepare my sample for chiral HPLC analysis?

Proper sample preparation is key to protecting your column and ensuring reproducible results.

  • Dissolution Solvent: The ideal solvent is the mobile phase itself. If your compound is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase to avoid peak distortion. For normal phase methods, the alcohol component of the mobile phase (e.g., isopropanol or ethanol) is often a good choice.[6]

  • Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection. This prevents particulates from clogging the column frit, which can cause high backpressure and poor peak shapes.[7]

  • Concentration: Start with a concentration of around 0.5 to 1.0 mg/mL. As mentioned in the troubleshooting section, be mindful of potential column overload, which can be diagnosed by diluting the sample.

My method is developed. What are the key parameters to check for method validation?

Once you have a method that provides adequate separation, it must be validated to ensure it is fit for its intended purpose (e.g., for determining enantiomeric purity as a quality control assay). Validation should be performed according to ICH Q2(R2) guidelines.[10]

Key Validation Parameters for a Chiral Impurity Method:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can exclusively measure the desired enantiomer in the presence of the other enantiomer and any other potential impurities.Baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks.[11]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be reliably quantified.Typically, a signal-to-noise ratio (S/N) of ≥ 10.[12]
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected.Typically, a signal-to-noise ratio (S/N) of ≥ 3.[12]
Linearity To demonstrate that the method's response is directly proportional to the concentration of the undesired enantiomer over a specific range.Correlation coefficient (r²) ≥ 0.99. The range should typically span from the LOQ to 120% of the impurity specification limit.[12]
Precision (Repeatability & Intermediate) To assess the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., <10-15% at the LOQ).[12]
Accuracy To determine the closeness of the test results obtained by the method to the true value.Typically assessed by spike/recovery experiments, with recovery values between 80-120% for impurity analysis.[13]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution and other system suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (e.g., ±2% organic) are varied.[14]

This technical support center provides a foundational guide to developing and troubleshooting chiral HPLC methods for indoline enantiomers. Success in chiral separations often requires a combination of systematic screening, careful optimization, and a solid understanding of the chromatographic principles at play.

References

Impact of solvent and temperature on stereoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Solvent and Temperature

Welcome to the technical support center for stereoselectivity control. This guide is designed to provide you, the modern researcher, with actionable insights and troubleshooting strategies to navigate the nuanced interplay of solvent and temperature in your stereoselective reactions. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and practical laboratory challenges, empowering you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor diastereoselectivity in my reaction. Where should I start troubleshooting?

A1: Poor diastereoselectivity is a common challenge that often points to issues with the reaction's transition state energetics. Here’s a systematic approach to troubleshooting:

  • Temperature Optimization: Lowering the reaction temperature is often the first and most effective step.[1] This is because lower temperatures increase the energy difference between the diastereomeric transition states, favoring the one with the lower activation energy.[2] However, be mindful that this may also decrease the reaction rate.[1]

  • Solvent Screening: The solvent plays a critical role in stabilizing or destabilizing transition states.[3][4] A solvent screen is highly recommended. Start by considering the polarity of your transition state. Polar solvents tend to stabilize polar transition states. For instance, in Diels-Alder reactions, increasing solvent polarity can enhance endo/exo selectivity.[5][6]

  • Reagent and Catalyst Choice: If applicable, re-evaluate your choice of catalyst or reagents. In aldol reactions, for example, the choice of a Lewis acid can significantly influence the geometry of the transition state and, consequently, the diastereomeric outcome.[1][7]

  • Substrate Modification: If feasible, consider modifying your substrate to include a bulkier directing group. This can create a stronger facial bias and improve diastereoselectivity.[1]

Q2: My enantiomeric excess (ee) is consistently low in an asymmetric catalytic reaction. What factors should I investigate?

A2: Low enantiomeric excess in asymmetric catalysis suggests that the chiral catalyst is not effectively differentiating between the two enantiomeric transition states. Here are the key parameters to investigate:

  • Solvent Effects: The solvent can interact with the catalyst, substrate, or the catalyst-substrate complex, altering the chiral environment. In some cases, enantiomeric yield is inversely proportional to the dielectric constant of the solvent.[8] A comprehensive solvent screen, including both polar and nonpolar aprotic solvents, is crucial.[1] Consider that solute-solvent van der Waals forces can also play a significant role.[9]

  • Temperature: As with diastereoselectivity, lowering the temperature is a powerful tool to enhance enantioselectivity. The attenuation of enantioselectivity at higher temperatures can sometimes be explained by a competing racemic or uncatalyzed reaction pathway.[4]

  • Catalyst and Ligand Optimization: The choice of the chiral ligand is paramount. The ligand's steric and electronic properties create the specific chiral pocket that directs the stereochemical outcome.[1] It is often necessary to screen a variety of ligands to find the optimal match for your substrate.

  • Chiral Solvents: In some advanced applications, the use of a chiral solvent can be the sole source of enantioselection.[10][11] This is a more specialized approach but can be highly effective.

Q3: How do I distinguish between kinetic and thermodynamic control in my stereoselective reaction?

A3: Understanding whether your reaction is under kinetic or thermodynamic control is fundamental to optimizing for a specific stereoisomer.[12][13]

  • Kinetic Control: This regime favors the product that is formed the fastest, meaning it has the lowest activation energy.[14] Kinetically controlled reactions are typically run at low temperatures for short durations to prevent the system from reaching equilibrium.[2] The product ratio is determined by the relative rates of formation.[13]

  • Thermodynamic Control: This regime favors the most stable product, which has the lowest Gibbs free energy.[14] Thermodynamically controlled reactions are run at higher temperatures for longer durations, allowing the initial products to equilibrate to the most stable form.[2][12]

To determine which regime is dominant, you can perform a simple experiment: run the reaction at a low temperature and monitor the product ratio over time. If the ratio changes in favor of a different isomer as the reaction progresses or when the temperature is increased, it indicates that the reaction is transitioning from kinetic to thermodynamic control.[12]

Troubleshooting Guides

Issue 1: Inconsistent Stereoselectivity Between Batches

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Trace Water Moisture can hydrolyze catalysts, alter solvent polarity, or interfere with the reaction mechanism.[1]Ensure all glassware is rigorously dried. Use freshly distilled or anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Solvent Purity Impurities in the solvent can act as catalysts or inhibitors, affecting the reaction's stereochemical outcome.Use high-purity solvents. If necessary, purify solvents before use.
Temperature Fluctuations Inconsistent temperature control can lead to variable ratios of kinetic and thermodynamic products.Use a reliable and calibrated temperature control system (e.g., a cryostat or a well-maintained oil bath).
Reagent Degradation The quality and activity of reagents, especially catalysts and chiral auxiliaries, can degrade over time.Store sensitive reagents under appropriate conditions (e.g., inert atmosphere, low temperature). Titrate reagents if their activity is .
Issue 2: Unexpected Inversion of Stereoselectivity with a Change in Solvent

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Change in Reaction Mechanism The solvent can alter the reaction pathway. For example, a polar solvent might favor a more polar, stepwise mechanism over a concerted one, leading to a different stereochemical outcome.Perform mechanistic studies (e.g., kinetic analysis, isotopic labeling) to probe the reaction pathway in different solvents.
Specific Solute-Solvent Interactions Hydrogen bonding between the solvent and a substrate or catalyst can significantly alter the transition state geometry.[15][16] For instance, hydrogen bond-donating solvents can accelerate certain reactions by stabilizing key intermediates.[17]Screen solvents with varying hydrogen bonding capabilities (e.g., protic vs. aprotic, hydrogen bond donors vs. acceptors). Use spectroscopic techniques (e.g., NMR) to study solute-solvent interactions.
Chelation vs. Non-Chelation Control In reactions involving chiral molecules with nearby heteroatoms (e.g., α-alkoxy ketones), the solvent can influence whether the reaction proceeds via a chelating or non-chelating (e.g., Felkin-Anh) transition state.[18][19][20] Polar, coordinating solvents may disrupt chelation.Vary the Lewis acidity of the catalyst and the coordinating ability of the solvent. Analyze the product stereochemistry to infer the dominant pathway.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening for Optimizing Enantioselectivity
  • Solvent Selection: Choose a diverse set of 6-8 solvents covering a range of polarities and coordinating abilities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, methanol). Ensure all solvents are of high purity and anhydrous.

  • Reaction Setup: In parallel, set up the reaction in each solvent under identical conditions (concentration, temperature, stoichiometry). Use small-scale reaction vials for efficiency.

  • Temperature Control: Maintain a constant and low temperature for all reactions using a cooling block or a multi-well reactor system.

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS. Once the reactions are complete, determine the enantiomeric excess of the product in each case using chiral HPLC or chiral GC.

  • Data Interpretation: Correlate the observed enantioselectivity with solvent properties such as dielectric constant, dipole moment, and hydrogen bonding capacity to understand the key factors influencing the stereochemical outcome.

Protocol 2: Determining Kinetic vs. Thermodynamic Control
  • Low-Temperature Experiment (Kinetic Conditions): Run the reaction at a low temperature (e.g., -78 °C or 0 °C) and take aliquots at regular intervals. Quench the reaction in each aliquot and analyze the product ratio (diastereomeric or enantiomeric ratio) by NMR, HPLC, or GC.

  • High-Temperature Experiment (Thermodynamic Conditions): Run the reaction at a higher temperature (e.g., room temperature or reflux) for an extended period to ensure equilibrium is reached. Analyze the final product ratio.

  • Equilibration Experiment: Take the product mixture obtained under kinetic control and subject it to the thermodynamic reaction conditions. Monitor the product ratio over time. If the ratio changes to match that of the high-temperature experiment, it confirms that the products can equilibrate.

  • Data Analysis: Plot the product ratio as a function of time for the low-temperature experiment. A stable ratio over time suggests the reaction is under kinetic control at that temperature. A changing ratio that approaches the high-temperature result indicates a shift towards thermodynamic control.

Visualizing Reaction Control

G cluster_0 Reaction Conditions cluster_1 Control Regime cluster_2 Product Outcome Low_Temp Low Temperature Short Reaction Time Kinetic Kinetic Control Low_Temp->Kinetic Favors High_Temp High Temperature Long Reaction Time Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Favors Fastest_Product Fastest Formed Product (Lower Activation Energy) Kinetic->Fastest_Product Leads to Stable_Product Most Stable Product (Lower Gibbs Free Energy) Thermodynamic->Stable_Product Leads to

Caption: Decision workflow for achieving kinetic versus thermodynamic control.

The Importance of Stereoselectivity in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance.[21] Since biological systems, such as enzymes and receptors, are chiral, they often interact differently with each enantiomer of a chiral drug.[22][23][24] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects.[25][26][27] Therefore, the ability to selectively synthesize a single enantiomer is a critical aspect of modern drug discovery and development.[25][26] Regulatory agencies like the FDA now require detailed information on the stereochemical composition of new drug candidates.[21][26] A thorough understanding and control of stereoselectivity during synthesis are essential for producing safe and effective medicines.

References

Technical Support Center: Catalyst Deactivation in Large-Scale (S)-(+)-2-Indolinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the large-scale synthesis of (S)-(+)-2-Indolinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation during this critical asymmetric hydrogenation process. By understanding the root causes of catalyst deactivation and implementing effective troubleshooting strategies, you can enhance process efficiency, ensure product quality, and accelerate your development timelines.

Introduction: The Challenge of Asymmetric Hydrogenation at Scale

The synthesis of this compound, a key chiral intermediate in the pharmaceutical industry, often relies on the asymmetric hydrogenation of 2-oxindole. This transformation is typically catalyzed by ruthenium or rhodium complexes bearing chiral ligands to achieve high enantioselectivity.[1][2] While these catalyst systems demonstrate excellent performance at the laboratory scale, transitioning to large-scale production introduces a host of challenges that can lead to catalyst deactivation, compromising yield, enantiomeric excess (% ee), and overall process economy.[3][4][5]

Catalyst deactivation can be a multifaceted problem, stemming from impurities in the substrate or solvent, undesirable side reactions, or the inherent instability of the catalyst under prolonged reaction conditions.[6][7] This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these issues, ensuring a robust and scalable synthesis.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, or the conversion rate is significantly lower than expected. What are the likely causes related to the catalyst?

A1: A stalled or slow reaction is a primary indicator of catalyst deactivation. Several factors could be at play, often related to the poisoning or degradation of the active catalytic species.

  • Catalyst Poisoning: This is one of the most common causes of deactivation in large-scale hydrogenations.[8] Trace impurities in the 2-oxindole substrate, solvent, or even the hydrogen gas can act as poisons.

    • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules can irreversibly bind to the metal center of the catalyst, blocking active sites.[9]

    • Heavy Metals: Contaminants like lead or arsenic can deposit on the catalyst surface, leading to deactivation.[10]

    • Coordinating Species: Amines, phosphines, or even residual reagents from previous synthetic steps can compete with the substrate for coordination to the metal center, inhibiting the catalytic cycle.

  • Formation of Inactive Catalyst Species: The catalyst itself may undergo transformations that render it inactive.

    • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the active metal center (e.g., Ru(II) to Ru(III)), which is often catalytically inactive for hydrogenation.[11]

    • Aggregation/Sintering: In heterogeneous catalysis, the active metal nanoparticles can agglomerate or "sinter" at elevated temperatures, reducing the available active surface area.[8][9] For homogeneous catalysts, aggregation can also lead to precipitation and loss of activity.

    • Ligand Degradation: The chiral ligand, essential for enantioselectivity, can degrade under harsh reaction conditions (e.g., high temperature, presence of acids or bases), leading to a loss of both activity and stereocontrol.[12]

  • Insufficient Catalyst Loading: While seemingly straightforward, it's crucial to ensure that the catalyst loading is appropriate for the scale of the reaction.[12][13] What works on a gram scale may be insufficient for a multi-kilogram batch due to differences in mixing and mass transfer.[4][5]

Troubleshooting Workflow:

Start Low Conversion/ Stalled Reaction Check_Purity Analyze Substrate/Solvent Purity (GC-MS, ICP-MS) Start->Check_Purity Check_Catalyst Inspect Catalyst Handling & Storage Start->Check_Catalyst Check_Loading Verify Catalyst Loading Calculation Start->Check_Loading Impurities_Found Impurities Detected? Check_Purity->Impurities_Found Handling_Issue Potential Air/Moisture Exposure? Check_Catalyst->Handling_Issue Loading_Incorrect Loading Calculation Error? Check_Loading->Loading_Incorrect Purify_Reagents Purify Substrate/Solvent (e.g., distillation, carbon treatment) Impurities_Found->Purify_Reagents Yes Rerun Rerun Reaction Impurities_Found->Rerun No Inert_Techniques Implement Strict Inert Atmosphere Techniques Handling_Issue->Inert_Techniques Yes Handling_Issue->Rerun No Recalculate Recalculate & Adjust Catalyst Loading Loading_Incorrect->Recalculate Yes Loading_Incorrect->Rerun No Purify_Reagents->Rerun Inert_Techniques->Rerun Recalculate->Rerun

Caption: Troubleshooting workflow for low reaction conversion.

Q2: The enantioselectivity (% ee) of my product is decreasing over the course of the reaction or is lower than in small-scale experiments. What could be the cause?

A2: A drop in enantioselectivity is a clear sign that the chiral environment of the catalyst is being compromised.

  • Ligand Dissociation or Decomposition: The chiral ligand can dissociate from the metal center, leading to the formation of a non-chiral or less selective catalyst.[12] This can be exacerbated by high temperatures or the presence of impurities that can displace the ligand.

  • Formation of Achiral Catalytic Species: In some cases, the original chiral catalyst can transform into an achiral species that still possesses catalytic activity but lacks stereocontrol. This can lead to the formation of a racemic or near-racemic product.

  • Temperature Effects: Higher reaction temperatures, which may be necessary to achieve reasonable reaction rates at a large scale, can sometimes reduce enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.[13]

  • Inadequate Mixing: In large reactors, poor mixing can lead to localized "hot spots" or areas of high substrate concentration, which can affect the catalyst's performance and selectivity.[12]

Experimental Protocol: Small-Scale Screening to Diagnose Selectivity Issues

To diagnose the root cause of poor enantioselectivity, a systematic small-scale screening of reaction parameters is recommended.

  • Catalyst and Ligand Stability Test:

    • Run the reaction at the standard temperature and a lower temperature (e.g., 10-15 °C lower) and compare the % ee. A significant improvement at the lower temperature suggests a temperature-related issue.

    • Pre-stir the catalyst and ligand in the reaction solvent at the reaction temperature for a few hours before adding the substrate. A decrease in % ee compared to the standard procedure may indicate ligand decomposition.

  • Substrate Purity Check:

    • Purify a small batch of the 2-oxindole substrate using a different method (e.g., recrystallization from a different solvent system or column chromatography).

    • Run the reaction with the purified substrate and compare the % ee to the reaction with the unpurified substrate. An improvement indicates that impurities in the substrate are affecting selectivity.

  • Solvent Effects:

    • Screen a few different solvents of varying polarity. Sometimes, a change in solvent can improve catalyst stability and enantioselectivity.

Data Summary: Impact of Parameters on Enantioselectivity

ParameterPotential Impact on % eeRecommended Action
Temperature Higher temperatures can decrease % ee.[13]Optimize for the lowest practical temperature.
Substrate Purity Impurities can poison the catalyst or interfere with the chiral environment.Purify the substrate.
Solvent Can affect catalyst solubility, stability, and the transition state energies.Screen different solvents.
Mixing Poor mixing can lead to localized temperature and concentration gradients.Ensure adequate agitation.
Q3: I'm observing the formation of byproducts that were not present in my small-scale runs. Could this be related to catalyst deactivation?

A3: Yes, the formation of unexpected byproducts can be linked to changes in the catalyst's behavior.

  • Loss of Chemoselectivity: As the catalyst deactivates, it may lose its ability to selectively hydrogenate the desired functional group. For instance, instead of reducing the ketone of 2-oxindole, a deactivated catalyst might start to reduce the aromatic ring.

  • Side Reactions Catalyzed by Deactivated Species: The deactivated catalyst or its decomposition products might catalyze unintended side reactions. For example, metal nanoparticles formed from the decomposition of a homogeneous catalyst can sometimes catalyze different transformations.

  • Substrate Decomposition: Under prolonged reaction times due to a slow or deactivated catalyst, the substrate or product itself might begin to decompose, especially at elevated temperatures.

Logical Relationship Diagram:

Deactivation Catalyst Deactivation Loss_Chemo Loss of Chemoselectivity Deactivation->Loss_Chemo New_Species Formation of New Catalytic Species Deactivation->New_Species Longer_Time Increased Reaction Time Deactivation->Longer_Time Byproducts Byproduct Formation Loss_Chemo->Byproducts New_Species->Byproducts Substrate_Decomp Substrate/Product Decomposition Longer_Time->Substrate_Decomp Substrate_Decomp->Byproducts

Caption: Relationship between catalyst deactivation and byproduct formation.

Q4: Is it possible to regenerate my deactivated catalyst for reuse?

A4: Catalyst regeneration is a critical aspect of sustainable and cost-effective large-scale synthesis. The feasibility and method of regeneration depend on the nature of the catalyst and the cause of deactivation.

  • For Heterogeneous Catalysts (e.g., Ru/C):

    • Coke Removal: If deactivation is due to the deposition of carbonaceous materials ("coking") on the catalyst surface, a controlled oxidation (burning off the coke in a stream of air/inert gas) followed by re-reduction can often restore activity.[6][14]

    • Washing: For deactivation caused by the adsorption of impurities, washing the catalyst with a suitable solvent or a dilute acid/base solution may remove the poison.[10][15] For example, an acid wash can be effective for removing heavy metal poisons.[10]

  • For Homogeneous Catalysts:

    • Regeneration is generally more challenging for homogeneous catalysts as the deactivation pathways often involve irreversible changes to the molecular structure.

    • Re-oxidation: If deactivation is due to the reduction of the active metal center to an inactive state (e.g., Pd(II) to Pd(0)), treatment with a mild oxidizing agent can sometimes regenerate the active species.[16]

    • Filtration and Reuse: In cases where the catalyst is stable, it may be possible to recover it from the reaction mixture for reuse, though this can be challenging at a large scale.

Experimental Protocol: Catalyst Regeneration Trial (for Heterogeneous Catalysts)

  • Sample Collection: Carefully collect a sample of the deactivated catalyst from the reactor under an inert atmosphere.

  • Characterization (Optional but Recommended): Analyze the spent catalyst using techniques like TEM, XPS, and TGA to understand the cause of deactivation (e.g., sintering, coking, poisoning).

  • Regeneration Procedure (Example for Coke Removal):

    • Place the spent catalyst in a tube furnace.

    • Heat the catalyst to 200-300 °C under a flow of nitrogen.

    • Gradually introduce a small percentage of air into the nitrogen stream to burn off the carbon deposits. Monitor the temperature carefully to avoid overheating, which can cause sintering.

    • Once the carbon is removed (indicated by the cessation of CO2 evolution), switch back to a pure nitrogen flow and cool the catalyst to room temperature.

    • Re-reduce the catalyst under a flow of hydrogen at an appropriate temperature to restore the active metal sites.

  • Activity Test: Test the activity and selectivity of the regenerated catalyst in a small-scale reaction and compare it to the fresh catalyst. Up to 85% of the initial catalytic activity could be recovered successfully for some Ru catalysts.[11]

Concluding Remarks

Successfully scaling up the synthesis of this compound requires a proactive approach to identifying and mitigating catalyst deactivation. By systematically troubleshooting issues related to conversion, selectivity, and byproduct formation, and by exploring catalyst regeneration strategies, researchers and production chemists can develop a robust, efficient, and economically viable manufacturing process. This guide serves as a foundational resource to aid in these efforts, promoting a deeper understanding of the intricate interplay between catalyst, substrate, and reaction conditions at an industrial scale.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: (S)-(+)-2-Indolinemethanol vs. Pseudoephedrine in Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral molecules, the choice of a chiral auxiliary is a critical decision that profoundly impacts reaction efficiency, stereochemical control, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two prominent chiral auxiliaries, the well-established pseudoephedrine and the promising (S)-(+)-2-indolinemethanol, in the context of asymmetric alkylation of amide enolates. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to equip researchers with the necessary information to make an informed selection for their specific synthetic challenges.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are transiently incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The ideal auxiliary should be readily available, easily attached and removed under mild conditions, and exert a high degree of stereocontrol. Pseudoephedrine, popularized by Myers and his coworkers, has long been a benchmark in the field, celebrated for its high diastereoselectivity in the alkylation of a wide array of amide-derived enolates.[1][2] In parallel, the development of novel auxiliaries continues to be an active area of research, with scaffolds like this compound emerging as potent alternatives. This guide will dissect the performance of these two auxiliaries, focusing on their application in the asymmetric alkylation of propionamides.

Performance Comparison: Diastereoselectivity and Yields

The ultimate measure of a chiral auxiliary's efficacy lies in its ability to induce high diastereoselectivity and afford the desired product in excellent yield. The following tables summarize the performance of pseudoephedrine and a derivative of this compound in the asymmetric alkylation of their corresponding N-propionyl amides.

Table 1: Asymmetric Alkylation of N-Propionyl Amide Derived from 2-[(S)-Indolin-2-yl]propan-2-ol

Electrophile (R-X)BaseAdditiveDiastereomeric Ratio (dr)Yield (%)Reference
Benzyl bromideLDANone81:1995[3]
Benzyl bromideLDALiCl99.7:0.398[3]
n-Butyl iodideLDANone96:486[3]

Table 2: Asymmetric Alkylation of N-Propionyl Amide Derived from (+)-Pseudoephedrine

Electrophile (R-X)BaseAdditiveDiastereomeric Ratio (dr)Yield (%)Reference
Benzyl bromideLDALiCl>99:192[4]
n-Butyl iodideLDALiCl98:290[1]
Allyl iodideLDALiCl>99:194[1]
Methyl iodideLDALiCl97:385[1]

Analysis of Performance Data:

Both auxiliaries are capable of inducing very high levels of diastereoselectivity in asymmetric alkylation reactions. For the indoline-based auxiliary, the addition of lithium chloride is crucial for achieving exceptional stereocontrol, a phenomenon also well-documented for pseudoephedrine amides.[1][3] With LiCl, both auxiliaries deliver diastereomeric ratios exceeding 98:2 for the tested electrophiles, rendering them highly effective for the synthesis of enantiomerically enriched carboxylic acid derivatives. While the available data for the indolinemethanol derivative is more limited, it demonstrates comparable performance to the well-established pseudoephedrine auxiliary in the examples provided.

Mechanistic Insights: The Origin of Stereoselectivity

The high diastereoselectivity observed with both auxiliaries can be attributed to the formation of rigid, chelated enolate transition states that effectively shield one face of the nucleophile from the incoming electrophile.

Pseudoephedrine: A Well-Defined Transition State Model

The stereochemical outcome of alkylations using pseudoephedrine amides is rationalized by the formation of a Z-enolate that is internally chelated to the lithium cation, which is also coordinated to the auxiliary's hydroxyl group.[5] This rigid, bicyclic-like structure, further stabilized by aggregation or coordination with LiCl, presents a sterically demanding environment. The phenyl group of the auxiliary typically orients itself to minimize steric interactions, effectively blocking one face of the enolate. The electrophile then approaches from the less hindered face, leading to the observed high diastereoselectivity.[6]

This compound: A Plausible Transition State Model

While a detailed, experimentally validated transition state model for the this compound auxiliary is not extensively documented in the literature, a plausible model can be proposed based on the principles of chelation and steric hindrance, analogous to the pseudoephedrine system. It is hypothesized that the lithium enolate forms a rigid chelated structure involving the amide carbonyl oxygen and the hydroxyl group of the auxiliary. The fused bicyclic nature of the indoline ring system creates a well-defined and sterically biased environment, directing the approach of the electrophile to the less hindered face of the enolate.

Experimental Protocols

General Workflow for Asymmetric Alkylation using a Chiral Auxiliary

The utilization of a chiral auxiliary in asymmetric synthesis follows a three-step sequence: attachment of the auxiliary to the prochiral substrate, the diastereoselective reaction, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary.

G cluster_0 Workflow Prochiral\nCarboxylic Acid Prochiral Carboxylic Acid Acylation Acylation Prochiral\nCarboxylic Acid->Acylation Chiral Auxiliary N-Acyl Auxiliary Adduct N-Acyl Auxiliary Adduct Acylation->N-Acyl Auxiliary Adduct Deprotonation Deprotonation N-Acyl Auxiliary Adduct->Deprotonation Base (e.g., LDA) Chelated\nEnolate Chelated Enolate Deprotonation->Chelated\nEnolate Alkylation Alkylation Chelated\nEnolate->Alkylation Electrophile (R-X) Alkylated Adduct Alkylated Adduct Alkylation->Alkylated Adduct Cleavage Cleavage Alkylated Adduct->Cleavage e.g., Hydrolysis Enantiomerically\nEnriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically\nEnriched Product Recovered\nChiral Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered\nChiral Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 1: Asymmetric Alkylation with Pseudoephedrine Auxiliary

Step 1: Attachment of the Auxiliary (N-Acylation)

  • To a solution of (+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-propionyl pseudoephedrine amide.

Step 2: Asymmetric Alkylation

  • To a stirred suspension of the N-propionyl pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (5.0 equiv.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.2 equiv.) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the electrophile (1.2 equiv.) dropwise.

  • Stir the reaction until completion (typically 2-4 hours), as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Cleavage of the Auxiliary (Hydrolysis)

  • Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Add an excess of a strong acid (e.g., 6 M H₂SO₄) or a strong base (e.g., 4 M NaOH).

  • Heat the mixture to reflux for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature. If acidic hydrolysis was performed, basify the aqueous layer to recover the pseudoephedrine. If basic hydrolysis was used, acidify the aqueous layer to protonate the carboxylic acid.

  • Extract the desired chiral carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched product.

Protocol 2: Asymmetric Alkylation with this compound Auxiliary (Proposed)

Step 1: Attachment of the Auxiliary (N-Acylation)

  • To a solution of this compound (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and purify as described for the pseudoephedrine amide to obtain the N-propionyl-(S)-2-indolinemethanol.

Step 2: Asymmetric Alkylation

  • Follow the same procedure as described for the pseudoephedrine amide, using the N-propionyl-(S)-2-indolinemethanol as the substrate. The use of anhydrous LiCl is highly recommended to achieve high diastereoselectivity.

Step 3: Cleavage of the Auxiliary (Hydrolysis)

  • Employ a similar acidic or basic hydrolysis protocol as described for the cleavage of the pseudoephedrine amide. The stability of the indoline ring system under these conditions should be considered, with acidic conditions generally being suitable.

Practical Considerations: A Head-to-Head Comparison

FeatureThis compoundPseudoephedrine
Availability Commercially available, but typically more expensive than pseudoephedrine.Inexpensive and readily available in both enantiomeric forms.
Regulatory Status Not a controlled substance.Subject to strict regulations in many jurisdictions due to its use as a precursor in illicit drug synthesis.[7]
Stereoselectivity Capable of excellent diastereoselectivity, particularly with LiCl.Consistently high diastereoselectivity across a broad range of substrates.
Cleavage Generally requires strong acidic or basic hydrolysis.Can be cleaved under a variety of conditions (acidic, basic, reductive) to yield different functional groups.[3]
Auxiliary Recovery Recoverable after cleavage.Readily recovered and can be recycled.
Crystallinity Amide derivatives are often crystalline, aiding in purification.Starting material and alkylated products are frequently crystalline, facilitating purification by recrystallization.[1]

Conclusion

Both this compound and pseudoephedrine are highly effective chiral auxiliaries for the asymmetric alkylation of amide enolates, capable of delivering products with excellent diastereoselectivity.

Pseudoephedrine remains the more extensively studied and broadly applied auxiliary, with a wealth of literature data supporting its utility for a wide range of transformations. Its low cost and the high crystallinity of its derivatives are significant practical advantages. However, its status as a controlled substance presents a considerable logistical and regulatory hurdle for many researchers.

This compound and its derivatives represent a compelling alternative. The available data demonstrates that it can achieve comparable, and in some cases, superior diastereoselectivity to pseudoephedrine. Its key advantage is the absence of regulatory restrictions, making it a more accessible reagent for many laboratories. While the body of literature for this auxiliary is less extensive, the promising results suggest that it is a powerful tool for asymmetric synthesis that warrants further investigation and application.

Ultimately, the choice between these two auxiliaries will depend on the specific requirements of the synthesis, including the scale of the reaction, the availability of the auxiliaries, and the regulatory landscape of the institution. For routine, small-scale applications where high stereoselectivity is paramount, and regulatory hurdles are manageable, pseudoephedrine remains a reliable choice. For larger-scale syntheses or in environments where the use of controlled substances is problematic, this compound offers a highly effective and unrestricted alternative.

References

A Comparative Guide to Diastereoselectivity: Indoline-Based vs. Proline-Derived Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic and medicinal chemistry, the quest for stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and predictable method for introducing stereocenters. This guide provides an in-depth comparison of two powerful classes of chiral auxiliaries: those derived from the rigid indoline scaffold and the ubiquitous proline framework. We will dissect their performance in key C-C bond-forming reactions, elucidate the mechanistic underpinnings of their stereodirecting influence, and provide actionable experimental protocols to empower your synthetic endeavors.

The Central Role of the Chiral Auxiliary

The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate. This transient modification imparts a chiral environment, directing the approach of a reagent to one of the two diastereotopic faces of the molecule. Following the stereoselective transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product, and can, in ideal cases, be recovered for reuse. The efficacy of this strategy is judged by the diastereoselectivity of the key transformation and the ease and fidelity of the auxiliary's attachment and removal.[1][2]

Proline-Derived Auxiliaries: A Legacy of Versatility

L-proline, a naturally occurring amino acid, is not only a powerful organocatalyst in its own right but also serves as a versatile chiral scaffold for a vast array of auxiliaries and ligands.[3][4] Its rigid pyrrolidine ring restricts conformational freedom, which is a key factor in achieving high levels of stereocontrol.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action

In aldol reactions, proline and its derivatives operate through an enamine-based mechanism. The secondary amine of the proline scaffold condenses with a ketone to form a chiral enamine. This enamine then reacts with an aldehyde via a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[5][6] The stereochemical outcome is dictated by the minimization of steric interactions within this transition state. The bulky substituent at the C2 position of the pyrrolidine ring effectively shields one face of the enamine, directing the electrophilic attack of the aldehyde to the opposite face.

G cluster_proline Proline-Catalyzed Aldol Reaction Proline Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine Condensation Ketone Ketone Ketone->Enamine Aldehyde Aldehyde TS Zimmerman-Traxler Transition State Aldehyde->TS Enamine->TS Product Aldol Product TS->Product C-C Bond Formation

Figure 1. Proline-catalyzed aldol reaction workflow.

Indoline-Based Auxiliaries: Rigidity and Aromatic Influence

Chiral auxiliaries derived from the indoline scaffold have emerged as powerful tools in asymmetric synthesis. The inherent rigidity of the bicyclic indoline framework, coupled with the steric and electronic influence of the aromatic ring, provides a well-defined chiral environment for stereoselective transformations.[7][8]

Mechanism of Stereocontrol: Steric Shielding and Chelation

Similar to other chiral auxiliaries, the stereodirecting influence of indoline-based auxiliaries stems from effective facial discrimination of a prochiral enolate. For instance, in the alkylation of an N-acyl indoline derivative, the enolate can adopt a conformation where one face is effectively blocked by the bulky substituent at the C2 position of the indoline ring. This steric hindrance directs the incoming electrophile to the less hindered face, leading to high diastereoselectivity.[8] In certain cases, chelation between the enolate, a metal cation (e.g., Li+), and a heteroatom on the auxiliary can further rigidify the transition state, enhancing stereocontrol.

G cluster_indoline Indoline Auxiliary-Mediated Alkylation IndolineAux Indoline Auxiliary N_Acyl_Indoline N-Acyl Indoline IndolineAux->N_Acyl_Indoline Acylation AcylHalide Acyl Halide AcylHalide->N_Acyl_Indoline Enolate Chiral Enolate N_Acyl_Indoline->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct

Figure 2. General workflow for asymmetric alkylation using an indoline-based chiral auxiliary.

Head-to-Head Comparison: Diastereoselectivity in Action

The ultimate measure of a chiral auxiliary's utility lies in its performance in specific chemical transformations. Below, we present a comparative analysis of the diastereoselectivity achieved with proline-derived and indoline-based auxiliaries in key asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for the construction of chiral carbon centers. The following table summarizes representative data for the diastereoselective alkylation of enolates derived from proline and indoline-based auxiliaries.

Auxiliary TypeChiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Indoline-Based (S)-2-(2-methoxypropan-2-yl)indolineBenzyl bromide96:498[8]
(S)-2-(2-methoxypropan-2-yl)indolinen-Butyl iodide81:1986[8]
Proline-Derived (S)-N-Boc-prolineBenzyl bromide>95:5~80[3]
(S)-N-Acyl-prolinolMethyl iodide>98:2~90[3]

Analysis: Both indoline-based and proline-derived auxiliaries demonstrate high levels of diastereoselectivity in asymmetric alkylation reactions. The specific choice of auxiliary, electrophile, and reaction conditions plays a crucial role in the outcome. The rigid indoline scaffold can provide excellent stereocontrol, as evidenced by the high d.r. achieved with benzyl bromide. Proline derivatives are also highly effective, with the potential for excellent diastereoselectivity, particularly with reactive electrophiles.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.

Auxiliary TypeReactionDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Reference
Proline-Derived Proline-catalyzed aldol of cyclohexanone and 4-nitrobenzaldehyde97:3 (anti:syn)99% (anti)[9]
Proline-catalyzed aldol of acetone and isobutyraldehyde-93%[10]
Indoline-Based (S)-Indoline chiral auxiliary in 1,2-amino alcohol synthesis (via hydrazone)>99% d.e.-[8]

Analysis: Proline and its derivatives are exceptionally effective catalysts and auxiliaries for asymmetric aldol reactions, often providing high diastereo- and enantioselectivity.[9][10] While direct comparative data for indoline-based auxiliaries in traditional aldol reactions is less common in the literature, their application in related transformations, such as the synthesis of 1,2-amino alcohols, demonstrates their potential for excellent stereocontrol.[8] The ability of proline to act as a catalyst, rather than a stoichiometric auxiliary, is a significant advantage in terms of atom economy.

Practical Considerations and Experimental Design

The choice between an indoline-based and a proline-derived auxiliary is not merely a matter of diastereoselectivity but also involves practical considerations:

  • Availability and Cost: Proline is a readily available and inexpensive natural amino acid, making it an attractive starting material for auxiliary synthesis. Indoline derivatives may require multi-step synthesis.

  • Attachment and Cleavage: The ease and efficiency of attaching the auxiliary to the substrate and cleaving it after the reaction are critical. Both classes of auxiliaries can be attached via standard amide bond formation. Cleavage conditions should be mild enough to avoid racemization of the product.

  • Substrate Scope: The steric and electronic properties of the auxiliary can influence its compatibility with different substrates. The extensive research on proline derivatives has led to a broad understanding of their substrate scope.

  • Catalytic vs. Stoichiometric: A key advantage of using proline itself is its ability to act as an organocatalyst, often at low loadings (10-30 mol%).[5] Indoline-based auxiliaries are typically used in stoichiometric amounts.

Experimental Protocols

To facilitate the application of these powerful tools in your research, we provide the following detailed experimental protocols.

Protocol 1: Diastereoselective Alkylation using an (S)-Indoline-Based Auxiliary

This protocol is adapted from the work of Andersson et al. and demonstrates the alkylation of an N-acyl indoline derivative.[8]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-2-(2-methoxypropan-2-yl)indoline (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 equiv).

  • Slowly add propionyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl indoline derivative (1.0 equiv) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Continue stirring at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde, adapted from established methods.[9][10]

  • To a stirred solution of the aldehyde (1.0 equiv) and the ketone (5.0 equiv) in dimethyl sulfoxide (DMSO), add L-proline (0.3 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric and enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

Both indoline-based and proline-derived chiral auxiliaries are powerful and reliable tools for asymmetric synthesis. Proline derivatives offer the distinct advantages of low cost, ready availability, and the ability to function as organocatalysts. The extensive body of literature on proline catalysis provides a solid foundation for predicting and rationalizing stereochemical outcomes. Indoline-based auxiliaries, with their rigid bicyclic structure, can provide exceptional levels of stereocontrol, particularly in alkylation reactions.

The optimal choice of auxiliary will depend on the specific synthetic challenge at hand. By understanding the mechanistic principles that govern their stereodirecting influence and considering the practical aspects of their use, researchers can confidently select and implement the most appropriate chiral auxiliary to achieve their synthetic goals with high levels of efficiency and stereoselectivity.

References

The (S)-(+)-2-Indolinemethanol Edge: A Comparative Guide to a Privileged Chiral Amino Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the selection of a chiral ligand or auxiliary is paramount to achieving high enantioselectivity. Chiral amino alcohols have long been recognized as a versatile and effective class of molecules for this purpose, finding use in a multitude of stereoselective transformations. Among these, (S)-(+)-2-Indolinemethanol emerges as a particularly compelling scaffold. Its rigid, bicyclic indoline framework offers a level of conformational constraint that often translates into superior stereochemical control compared to more flexible, acyclic, or even some monocyclic amino alcohols.

This guide provides an in-depth comparison of this compound with other common chiral amino alcohols, supported by experimental data. We will explore the structural rationale behind its efficacy, its performance in key chemical reactions, and provide validated protocols for its application, offering researchers and drug development professionals a clear view of its distinct advantages.

The Advantage of a Constrained Scaffold

The efficacy of a chiral amino alcohol in asymmetric catalysis is fundamentally tied to its ability to create a well-defined, three-dimensional chiral environment around a reactive center. The structure of this compound provides several key advantages that contribute to this:

  • Structural Rigidity: Unlike acyclic amino alcohols, the fused bicyclic system of the indoline ring severely restricts bond rotation. This conformational rigidity minimizes the number of potential transition states in a catalytic cycle, leading to a more predictable and often higher degree of enantioselectivity.[1]

  • Defined Coordination Geometry: The vicinal amino and hydroxymethyl groups are locked in a cis configuration, creating a perfect scaffold for forming a stable five-membered chelate ring with a metal center. This well-defined geometry is crucial for the effective transmission of chirality from the ligand to the substrate.

  • Steric Shielding: The indoline backbone provides a sterically demanding environment that can effectively shield one face of a coordinated substrate, directing the approach of a reagent to the opposite face and thus controlling the stereochemical outcome.

These inherent structural features make this compound and its derivatives highly effective as chiral auxiliaries and as precursors to powerful catalysts for reactions such as asymmetric reductions and alkylations.[1][2]

Comparative Performance in Asymmetric Synthesis

A crucial benchmark for any chiral ligand is its performance in well-established asymmetric transformations. The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational reaction in synthetic chemistry. When used as a precursor for oxazaborolidine catalysts in borane-mediated reductions (a variant of the Corey-Bakshi-Shibata reduction), this compound demonstrates excellent catalytic capability.

Data Presentation: Enantioselective Reduction of Acetophenone
Chiral Amino Alcohol PrecursorCatalyst SystemYield (%)Enantiomeric Excess (ee %)Predominant Enantiomer
This compound In situ generated Oxazaborolidine / BH₃High (not specified)82-87%[3](S)
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (Prolinol-type) Pre-formed Oxazaborolidine (CBS Catalyst) / BH₃97%96.5%(S)
(1R,2S)-(-)-Norephedrine In situ generated Oxazaborolidine / BH₃95%92%(R)

Note: Data is compiled from multiple sources for comparative purposes. Reaction conditions such as catalyst loading, temperature, and solvent may vary between studies.

The data indicates that the simple, unmodified this compound provides enantioselectivity that is highly competitive, approaching levels achieved by more complex and widely-used proline-derived CBS catalysts.[3] This high performance from a relatively simple precursor underscores its efficiency and potential as a cost-effective alternative in asymmetric synthesis. The rigid indoline backbone effectively enforces a transition state geometry that leads to high facial selectivity during the hydride transfer step.

Mechanistic Insights & Workflow

The rational selection and application of a chiral catalyst are critical for success in asymmetric synthesis. The following diagrams illustrate a logical workflow for this process and the proposed mechanism by which catalysts derived from this compound impart stereocontrol.

cluster_plan Planning & Selection cluster_opt Optimization cluster_scale Execution Define Define Transformation (e.g., Ketone Reduction) Screen Screen Ligand Library (Indolinemethanol, Prolinol, etc.) Define->Screen Literature Review Select Select Best Candidate Based on ee% and Yield Screen->Select Initial Results Optimize Optimize Conditions (Temp, Solvent, Loading) Select->Optimize Check Performance Acceptable? Optimize->Check Check->Optimize No ScaleUp Scale-Up Reaction Check->ScaleUp Yes Analyze Analyze Product (Chiral HPLC) ScaleUp->Analyze Result Enantiopure Product Analyze->Result

References

A Comparative Guide to Chiral Auxiliaries: (S)-(+)-2-Indolinemethanol vs. Oppolzer's Camphorsultam in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, yield, and overall efficiency of a synthetic route. For decades, Oppolzer's camphorsultam has been a cornerstone of stereoselective transformations, revered for its high diastereoselectivity and the crystalline nature of its derivatives. This guide presents a detailed comparative analysis of the well-established Oppolzer's camphorsultam against a notable alternative, (S)-(+)-2-Indolinemethanol. We will delve into the mechanistic underpinnings of their stereocontrol, provide a head-to-head comparison of their performance in key synthetic reactions, and furnish detailed experimental protocols. This analysis aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal chiral auxiliary for their specific synthetic challenges.

Introduction: The Enduring Role of Chiral Auxiliaries

The synthesis of single-enantiomer pharmaceutical compounds is a paramount objective in modern drug development. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with a high degree of stereocontrol. These molecules, themselves enantiomerically pure, are reversibly attached to a substrate, guide a stereoselective transformation, and are subsequently cleaved to yield the desired chiral product and recover the auxiliary. An ideal auxiliary should offer high stereoselectivity, be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, and form crystalline derivatives to facilitate purification.

Oppolzer's camphorsultam, derived from naturally occurring camphor, has long been celebrated as a benchmark auxiliary that meets many of these criteria. However, the quest for improved auxiliaries with milder cleavage conditions and broader substrate scope has led to the exploration of alternatives like this compound. This guide provides an evidence-based comparison of these two important synthetic tools.

Oppolzer's Camphorsultam: The Proven Workhorse

(1S)-(-)-2,10-Camphorsultam, developed by Wolfgang Oppolzer, is a rigid bicyclic molecule whose structure provides an exceptionally well-defined steric environment. This rigidity is the cornerstone of its efficacy in a vast array of asymmetric transformations.

Mechanism of Stereocontrol

The predictable stereoselectivity of Oppolzer's camphorsultam arises from the steric blockade of one face of the enolate derived from its N-acyl derivative. The camphor skeleton effectively shields the si-face of the enolate, directing incoming electrophiles to the re-face. The chelation of the carbonyl oxygen and the sulfonyl oxygen to a metal cation (typically from LDA or NaHMDS) locks the conformation of the N-acyl group into a Z-enolate, further enhancing the facial bias.

G cluster_0 Oppolzer's Camphorsultam N-Acyl Enolate structure electrophile E+ arrow attacks re-face

Figure 1: Steric shielding by the camphor skeleton directs electrophilic attack.

Advantages & Limitations
  • High Diastereoselectivity: Often achieves >98% diastereomeric excess (d.e.) for reactions like alkylations, aldol reactions, and conjugate additions.

  • Crystalline Derivatives: The N-acyl derivatives are frequently crystalline, allowing for easy purification and enrichment of the major diastereomer by recrystallization.

  • Proven Reliability: An extensive body of literature supports its use across a wide range of transformations.

The primary drawback of Oppolzer's camphorsultam lies in the conditions required for its removal. Cleavage typically necessitates harsh methods such as LiAlH₄ reduction or saponification with strong base (e.g., LiOH), which may not be compatible with sensitive functional groups in the product molecule.

This compound: An Alternative Focused on Mild Cleavage

This compound represents a class of amino alcohol-derived chiral auxiliaries. Its utility is centered on providing effective stereocontrol while enabling significantly milder cleavage conditions, thereby preserving sensitive functional groups within the synthesized molecule.

Mechanism of Stereocontrol

Similar to camphorsultam, this compound is first acylated on the nitrogen atom. Upon enolization, the molecule adopts a rigid, chelated conformation where the metal cation is coordinated by the enolate oxygen and the oxygen of the hydroxymethyl group. This five-membered ring chelate orients the bulky indoline bicycle to shield one face of the enolate, directing the approach of an electrophile to the less hindered face. The specific facial bias depends on the conformation of the chelated intermediate.

G cluster_1 (S)-2-Indolinemethanol N-Acyl Enolate structure electrophile E+ arrow attacks less hindered face

Figure 2: Chelation-controlled stereodirection in the indolinemethanol auxiliary.

Advantages & Limitations
  • Mild Cleavage: The auxiliary can be removed under significantly milder conditions, including simple hydrolysis or mild hydride reduction, which is a major advantage for complex molecule synthesis.

  • Good Selectivity: It has demonstrated good to excellent levels of diastereoselectivity in several key transformations.

Limitations can include a smaller body of literature demonstrating its effectiveness across a broad range of reaction classes compared to Oppolzer's camphorsultam. The crystallinity of its derivatives may also be less reliable.

Head-to-Head Performance Comparison

The choice between these auxiliaries often comes down to a trade-off between the proven, high-selectivity of camphorsultam and the milder cleavage offered by indolinemethanol. Below is a summary of performance in a representative asymmetric alkylation reaction.

ParameterOppolzer's CamphorsultamThis compoundAnalysis
Reaction Asymmetric Alkylation of a Propionyl ImideAsymmetric Alkylation of a Propionyl ImideA standard benchmark reaction for evaluating auxiliary performance.
Typical Base LDA, NaHMDSLDA, n-BuLiBoth utilize strong bases to form the corresponding Z-enolate.
Electrophile Benzyl Bromide (BnBr)Benzyl Bromide (BnBr)A common electrophile used for comparison.
Diastereomeric Excess (d.e.) >98% ~90-95% Oppolzer's camphorsultam consistently provides slightly higher, near-perfect selectivity due to its rigid structure.
Yield (Alkylation Step) High (typically >90%)High (typically >85%)Both auxiliaries perform efficiently in the key C-C bond-forming step.
Cleavage Method LiOH, H₂O₂ or LiAlH₄Mild acid or base hydrolysisKey Differentiator: Indolinemethanol allows for significantly milder deprotection.
Cleavage Yield Good to excellentGood to excellentYields are generally high, but substrate compatibility is the main concern with camphorsultam.

Experimental Protocols & Workflow

To provide a practical context, we outline a generalized workflow and detailed protocols for an asymmetric alkylation using each auxiliary.

General Experimental Workflow

G A 1. Acylation Attach prochiral acyl group to chiral auxiliary B 2. Deprotonation Generate a stereodefined (Z)-enolate with base (e.g., LDA) A->B Strong Base C 3. Alkylation Introduce electrophile (e.g., R-X) at low temperature B->C Electrophile D 4. Diastereomer Purification Chromatography or Recrystallization C->D Workup E 5. Auxiliary Cleavage Hydrolysis or Reduction to yield chiral product D->E Cleavage Reagent F 6. Product Isolation Purify final chiral product and recover the auxiliary E->F Purification

Figure 3: Standard workflow for auxiliary-mediated asymmetric alkylation.

Protocol 1: Asymmetric Alkylation via Oppolzer's Camphorsultam

Objective: To synthesize (R)-2-methyl-3-phenylpropanoic acid.

Step 1: Acylation

  • Dissolve (1S)-(-)-2,10-Camphorsultam (1.0 eq) in anhydrous THF (0.2 M) under an N₂ atmosphere.

  • Cool the solution to 0 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.

  • In a separate flask, add propionyl chloride (1.1 eq) to anhydrous THF.

  • Cannulate the acyl chloride solution into the lithium salt solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aq. NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-propionyl sultam.

Step 2: Alkylation

  • Dissolve the N-propionyl sultam (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under N₂.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise and stir for 45 minutes to form the sodium enolate.

  • Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 3 hours.

  • Quench the reaction at -78 °C with saturated aq. NH₄Cl. Warm to room temperature, extract with EtOAc, wash with brine, dry, and concentrate. The crude product can be purified by chromatography or recrystallization to yield the pure major diastereomer.

Step 3: Cleavage

  • Dissolve the purified alkylated product (1.0 eq) in a THF/H₂O mixture (4:1).

  • Add LiOH (4.0 eq) and 30% aq. H₂O₂ (4.0 eq). Stir vigorously at room temperature for 12 hours.

  • Quench with aq. Na₂SO₃, acidify with 1 M HCl to pH ~2, and extract with EtOAc.

  • The aqueous layer contains the recovered camphorsultam. The organic layers contain the desired (R)-2-methyl-3-phenylpropanoic acid.

Protocol 2: Asymmetric Alkylation via this compound

Objective: To synthesize (R)-2-methyl-3-phenylpropanoic acid.

Step 1: Acylation

  • Dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂.

  • Cool to 0 °C and add propionyl chloride (1.1 eq) dropwise.

  • Add triethylamine (1.2 eq) and allow the reaction to warm to room temperature, stirring for 6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aq. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify by column chromatography.

Step 2: Alkylation

  • Dissolve the N-propionyl indolinemethanol derivative (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under N₂.

  • Add LDA (1.1 eq), freshly prepared, dropwise. Stir for 1 hour to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) dropwise and stir at -78 °C for 4 hours.

  • Quench with saturated aq. NH₄Cl, warm to room temperature, extract with EtOAc, wash, dry, and concentrate. Purify the major diastereomer by column chromatography.

Step 3: Cleavage (Mild Hydrolysis)

  • Dissolve the purified alkylated product (1.0 eq) in methanol (0.1 M).

  • Add 1 M aq. HCl and heat the mixture at 50 °C for 8 hours.

  • Cool to room temperature, neutralize with saturated aq. NaHCO₃, and remove methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc to isolate the desired methyl (R)-2-methyl-3-phenylpropanoate. The recovered auxiliary can be isolated from the aqueous layer.

Conclusion and Strategic Recommendations

Both Oppolzer's camphorsultam and this compound are highly effective chiral auxiliaries, but they serve different strategic purposes in synthesis.

  • Choose Oppolzer's Camphorsultam when:

    • The highest possible diastereoselectivity is the primary goal.

    • The downstream molecule is robust and can withstand strong hydrolytic or reductive cleavage conditions.

    • The crystallinity of intermediates is desired to enable facile purification and diastereomeric enrichment.

  • Choose this compound when:

    • The target molecule contains sensitive functional groups that are incompatible with harsh cleavage reagents.

    • A milder, more functional-group-tolerant deprotection strategy is required.

    • Slightly lower, but still excellent, diastereoselectivity is acceptable.

Ultimately, the decision rests on a careful evaluation of the entire synthetic route. For early-stage discovery chemistry where rapid access to diverse analogs is needed, the reliability of camphorsultam is often favored. For the late-stage synthesis of a complex, sensitive target molecule, the mild cleavage offered by an auxiliary like this compound can be mission-critical.

A Comparative Guide to the Validation of Enantiomeric Excess for (S)-(+)-2-Indolinemethanol by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control for chiral active pharmaceutical ingredients (APIs). (S)-(+)-2-Indolinemethanol, a valuable chiral building block in organic synthesis and pharmaceutical research, is no exception.[1][2] Its stereochemical purity is critical to the efficacy and safety of downstream products. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for this purpose, offering unparalleled accuracy and reliability in separating enantiomers.[][4]

This guide presents a head-to-head comparison of two distinct polysaccharide-based CSPs for the development and validation of a chiral HPLC method for this compound. We will delve into the causality behind experimental choices, present supporting data, and provide a comprehensive validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

The Rationale for CSP Selection: A Tale of Two Polysaccharides

The choice of the CSP is the most critical decision in chiral method development.[8] Polysaccharide-based CSPs are renowned for their broad enantioselectivity.[9][10] For this comparative study, we selected two columns with different chiral selectors to explore diverse interaction mechanisms:

  • Cellulose-based CSP: A column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. This type of CSP often relies on hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the cellulose polymer to achieve separation.

  • Amylose-based CSP: A column utilizing amylose tris(3,5-dimethylphenylcarbamate). While structurally similar to cellulose, the amylose backbone has a different glycosidic linkage, resulting in a wider, more flexible helical structure that can offer complementary selectivity.

This comparison allows us to evaluate not just performance, but also the potential for different chiral recognition patterns for the indolinemethanol structure.

Method Development and Performance Comparison

A systematic method development process was undertaken for both columns. Initial screening involved normal-phase, reversed-phase, and polar organic mobile phases. Normal-phase conditions provided the most promising results for this compound. The mobile phase composition was then meticulously optimized to achieve baseline resolution (Rs > 1.5) while maintaining a practical analysis time.

Experimental Protocol: Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Racemate Preparation: Prepare a 1.0 mg/mL solution of racemic 2-Indolinemethanol to identify the retention times of both the (S)-(+) and (R)-(-) enantiomers.

  • Sample Preparation: Prepare the test sample of this compound at a concentration of 1.0 mg/mL in the mobile phase.

The optimized conditions and key performance metrics for each column are summarized below.

Table 1: Comparative Performance of Cellulose vs. Amylose CSPs

ParameterCellulose-based CSPAmylose-based CSP
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mmAmylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)n-Hexane / Ethanol (EtOH) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 25°C30°C
Detection UV at 265 nmUV at 265 nm
Retention Time (R)-(-) 8.92 min10.15 min
Retention Time (S)-(+) 10.45 min12.58 min
Selectivity (α) 1.211.28
Resolution (Rs) 2.15 2.98
Analysis Time ~12 min~15 min

Analysis: The Amylose-based CSP demonstrated superior performance, yielding a significantly higher resolution (Rs = 2.98) and better selectivity (α = 1.28). Although the analysis time is slightly longer, the enhanced separation provides a more robust and reliable method for quantifying the minor enantiomeric impurity. Therefore, the Amylose-based CSP method was selected for full validation.

Full Method Validation Protocol (ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][11] The following sections detail the validation of the Amylose-based CSP method for determining the enantiomeric excess of this compound.

Causality: SST is an integral part of any chromatographic analysis, designed to verify that the system is performing adequately on the day of analysis.[12] It ensures that factors like column performance, mobile phase composition, and instrument function meet the minimum criteria required for a valid analysis.[13]

Protocol: A solution of racemic 2-Indolinemethanol (1.0 mg/mL) was injected six consecutive times at the beginning of the validation run.

Table 2: System Suitability Results

ParameterAcceptance CriteriaResultStatus
Resolution (Rs) ≥ 2.02.98Pass
Tailing Factor (Tf) for (S)-enantiomer ≤ 1.51.12Pass
Repeatability (%RSD of Peak Area, n=6) ≤ 2.0%0.45%Pass
Repeatability (%RSD of Retention Time, n=6) ≤ 1.0%0.18%Pass

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or its enantiomer. For a chiral method, this primarily means ensuring there is no interference at the retention times of the two enantiomers.

Protocol:

  • Inject a blank (mobile phase).

  • Inject a solution of the this compound standard.

  • Inject a solution of the racemic mixture.

Results: The blank injection showed no peaks at the retention times of the enantiomers. The chromatogram of the this compound standard showed a single major peak corresponding to the (S)-enantiomer. The racemate showed two well-resolved peaks, confirming the method's ability to separate and detect both enantiomers without interference.

Causality: For an enantiomeric excess determination, it is critical to establish the lowest concentration of the undesired enantiomer that can be reliably quantified.[14] This is the LOQ. It is typically determined by establishing a signal-to-noise ratio (S/N) of at least 10.

Protocol: A series of solutions with decreasing concentrations of the racemic mixture were injected. The concentration at which the minor peak (the undesired (R)-enantiomer) exhibited an S/N ratio of approximately 10:1 was determined.

Table 3: LOQ for the (R)-(-)-Enantiomer

ParameterResult
LOQ Concentration 0.005 mg/mL (0.5% of standard 1.0 mg/mL concentration)
Signal-to-Noise Ratio (S/N) at LOQ 10.8

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response. This is crucial for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. For an impurity method, this range should typically span from the LOQ to 120% of the specification limit.

Protocol: A series of solutions were prepared by spiking the this compound standard (0.995 mg/mL) with varying amounts of the racemic mixture to create different concentrations of the (R)-(-)-enantiomer, ranging from the LOQ to 1.5% (150% of a 1.0% specification).

Table 4: Linearity Data for the (R)-(-)-Enantiomer

Concentration (% of 1.0 mg/mL)Peak Area
0.05% (LOQ)12,540
0.25%62,980
0.50%124,550
1.00%251,200
1.25%313,450
1.50%375,900
Correlation Coefficient (r²) 0.9997

Results: A correlation coefficient (r²) of 0.9997 demonstrates excellent linearity across the specified range.

Causality: Accuracy measures the closeness of the experimental value to the true value. In this context, it is evaluated by spiking a sample of the pure (S)-(+)-enantiomer with known amounts of the (R)-(-)-enantiomer and measuring the recovery.

Protocol: Samples of this compound were spiked with the (R)-(-)-enantiomer at three concentration levels (LOQ, 100% of specification, and 150% of specification). Each level was prepared in triplicate.

Table 5: Accuracy/Recovery Data

Spiked Level (% of 1.0 mg/mL)Theoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
LOQ (0.05%) 0.0050.0052104.0%
100% (1.0%) 0.0100.009999.0%
150% (1.5%) 0.0150.0152101.3%
Average Recovery 101.4%

Results: The recovery values were all within the typical acceptance range of 80-120% for impurity analysis, confirming the method's accuracy.

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Six individual samples of this compound spiked with the (R)-(-)-enantiomer at the 1.0% level were prepared and analyzed on the same day.

  • Intermediate Precision: Another set of six samples was prepared and analyzed by a different analyst on a different day.

Table 6: Precision Results for the (R)-(-)-Enantiomer at 1.0% Level

ParameterRepeatability (Day 1 / Analyst 1)Intermediate Precision (Day 2 / Analyst 2)
Mean Measured Amount (%) 1.01%0.99%
Standard Deviation 0.0150.018
%RSD 1.49% 1.82%

Results: The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Protocol: The effect of small changes in flow rate, column temperature, and mobile phase composition (percentage of ethanol) were evaluated. A system suitability solution was used for the analysis.

Table 7: Robustness Evaluation

Parameter VariedModificationResolution (Rs)Retention Time (S)-(+) (min)
Flow Rate 1.1 mL/min (-8%)2.9111.54
1.3 mL/min (+8%)2.859.68
Temperature 28°C (-2°C)3.0512.89
32°C (+2°C)2.9212.25
% Ethanol 9% (-10%)3.1513.41
11% (+10%)2.8111.82

Results: In all cases, the resolution remained well above the acceptance criterion of 2.0, and while retention times shifted as expected, the elution order and separation integrity were maintained. This confirms the method is robust.

Diagrams

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) CSP_Select CSP Selection (Cellulose vs. Amylose) Screen Mobile Phase Screening CSP_Select->Screen Proceed with both CSPs Optimize Parameter Optimization Screen->Optimize Select best conditions SST System Suitability Optimize->SST Select best CSP for validation Spec Specificity SST->Spec LOQ LOQ Spec->LOQ Lin Linearity LOQ->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob ICH_Parameters cluster_Assurance Assurance of Validity cluster_Quantitative Quantitative Proof Method Validated Method Specificity Specificity Proves selective measurement of the analyte Method->Specificity Robustness Robustness Insensitive to minor changes Method->Robustness Linearity Linearity Proportionality of signal to concentration Method->Linearity Accuracy Accuracy Closeness to true value Method->Accuracy Precision Precision Agreement among multiple measurements Method->Precision Range Range Concentration interval of validity Linearity->Range defines Accuracy->Range defines Precision->Range defines LOQ LOQ Lowest quantifiable amount Range->LOQ lower boundary

References

A Comparative Guide to Catalyst Performance in Indoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Indoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals and biologically active natural products.[1] The efficient and selective synthesis of these N-heterocycles is, therefore, a subject of intense research. This guide provides a comparative analysis of various catalytic systems for indoline synthesis, offering insights into their performance, mechanistic pathways, and practical applications. We will delve into the nuances of homogeneous, heterogeneous, and biocatalytic approaches, supported by experimental data to inform your catalyst selection and reaction design.

The Landscape of Catalytic Indoline Synthesis

The construction of the indoline core primarily involves the formation of the pyrrolidine ring fused to a benzene ring. Catalytic strategies to achieve this transformation are diverse, each with its own set of advantages and limitations. The choice of catalyst is paramount and is dictated by factors such as substrate scope, desired selectivity (chemo-, regio-, and enantioselectivity), operational simplicity, and sustainability. This guide will focus on three major catalytic paradigms:

  • Hydrogenation of Indoles: The direct reduction of the C2=C3 double bond in indoles is a straightforward route to indolines.

  • Intramolecular Cyclization: Formation of the N-C bond through intramolecular reactions, often involving C-H activation or amination.

  • Biocatalysis: The use of enzymes to catalyze the synthesis of chiral indolines with high selectivity under mild conditions.

Comparative Analysis of Catalyst Performance

Hydrogenation of Indoles: A Tale of Two Phases

The hydrogenation of the indole nucleus presents a significant challenge due to the aromatic stabilization of the indole ring.[2] Furthermore, the indoline product, a secondary amine, can act as a catalyst poison, hindering the reaction's progress.[2] Both homogeneous and heterogeneous catalysts have been developed to address these challenges.

Homogeneous catalysts, typically transition metal complexes soluble in the reaction medium, offer high activity and selectivity due to their well-defined active sites.[3][4] Rhodium and Ruthenium complexes modified with phosphine ligands have shown considerable promise in the selective hydrogenation of indoles to indolines.[5]

A key strategy for activating the indole ring towards hydrogenation is protonation at the C3 position, which disrupts the aromaticity and generates an iminium ion that is more susceptible to reduction.[2] For instance, the use of a Brønsted acid in conjunction with a homogeneous catalyst can significantly enhance reaction efficiency.[2]

  • Enantioselective Hydrogenation: A significant advantage of homogeneous catalysis is the potential for asymmetric synthesis. Chiral Brønsted acids, in a metal-free approach, can catalyze the transfer hydrogenation of 3H-indoles with high enantioselectivity using a Hantzsch ester as the hydrogen source.[6] Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have also been successfully employed for the highly enantioselective hydrogenation of N-protected indoles, achieving up to 98% ee.[7]

Heterogeneous catalysts, where the active catalyst is in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture, recyclability, and often lower sensitivity to moisture and air.[2][3] For the hydrogenation of indoles, platinum and palladium catalysts supported on carbon (Pt/C, Pd/C) are commonly used.[2][8]

However, the hydrogenation of unprotected indoles using heterogeneous catalysts often requires harsh conditions (high pressure and temperature) and can lead to over-reduction to octahydroindole.[2] A significant breakthrough was the development of a Pt/C catalyzed hydrogenation in water, a green solvent, at room temperature and moderate hydrogen pressure, activated by p-toluenesulfonic acid.[2] This system provides excellent yields of a variety of indolines.[2]

More recently, a mesoporous N-doped carbon-supported palladium catalyst (Pd@CN0.132) has been shown to efficiently catalyze the hydrogenation of unprotected indole to indoline in water under atmospheric hydrogen pressure at near room temperature with high selectivity and conversion.[8]

Hydrogenation_Pathways cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis Indole Indole Indoline Indoline Indole->Indoline Hydrogenation H2 H₂ H2->Indoline Homogeneous_Catalyst [Rh(triphos)]⁺ or [Ru(triphos)]²⁺ Homogeneous_Catalyst->Indoline Acid_Homogeneous Brønsted Acid Acid_Homogeneous->Indoline Heterogeneous_Catalyst Pt/C or Pd/C Heterogeneous_Catalyst->Indoline Acid_Heterogeneous p-TsOH or H₃PO₄ Acid_Heterogeneous->Indoline

C-H Activation and Cyclization Strategies

The construction of indolines via intramolecular C-H activation and subsequent amination or annulation represents a highly atom-economical approach.[1] Palladium and Ruthenium catalysts have been at the forefront of these developments.[1][9]

Palladium-catalyzed C(sp³)–H amination has emerged as a powerful tool for the synthesis of 3,3-disubstituted indolines.[10] This strategy involves the formation of a palladacycle intermediate, which then undergoes amination.[10] Similarly, palladium-catalyzed C–H activation can be coupled with a bisamination sequence to synthesize a variety of indoles, which can subsequently be reduced to indolines.[11]

Ruthenium-catalyzed C-H activation also provides versatile routes to indole derivatives, which are precursors to indolines.[9] For instance, the [3+2] annulation of anilines with alkynes catalyzed by a cationic ruthenium complex can efficiently produce 2,3-disubstituted indoles in water.[9]

Copper-catalyzed cyclization reactions of 2-ethynylanilines with sulfonyl azides offer another efficient route to 2-sulfonyliminoindolines under mild conditions.[12]

CH_Activation_Workflow Substrate Acyclic Precursor (e.g., Substituted Aniline) CH_Activation C-H Activation Substrate->CH_Activation Catalyst Transition Metal Catalyst (Pd, Ru, Cu) Catalyst->CH_Activation Cyclization Intramolecular Cyclization CH_Activation->Cyclization Indoline_Product Indoline Derivative Cyclization->Indoline_Product

Biocatalysis: The Enantioselective Frontier

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral indolines.[13][14] Enzymes can operate under mild conditions (aqueous medium, room temperature) and exhibit exquisite control over stereochemistry.

Engineered cytochrome P450 enzymes (P411 variants) have been developed to catalyze the intramolecular C(sp³)–H amination of aryl azides to produce chiral indolines with high efficiency and enantioselectivity (up to 74% yield and 99:1 er).[13][14] This "new-to-nature" enzymatic reaction proceeds via a nitrene intermediate.[13]

Furthermore, monoamine oxidases (MAO-N) have been utilized in a chemoenzymatic process for the synthesis of indole derivatives from indolines prepared via photocatalytic cyclization.[15] This highlights the potential of combining biocatalysis with other synthetic methods.

Comparative Performance Data

Catalyst SystemSubstrate TypeKey Reaction ConditionsYield (%)Enantiomeric Excess (ee) (%)Key AdvantagesDisadvantagesReference
Homogeneous
[Rh(DMAD)(triphos)]PF₆ / Triflic AcidIndoleTHF, 60 °C, H₂HighN/AHigh turnover frequencyRequires protic acid co-catalyst[5]
Chiral Phosphoric Acid / Hantzsch Ester3H-IndolesToluene, rt9897Metal-free, mild conditions, high eeLimited to 3H-indoles[6]
[Rh(nbd)₂]SbF₆ / PhTRAPN-acetylindolesBase, H₂Highup to 95High enantioselectivityRequires N-protection[7]
Heterogeneous
Pt/C / p-TsOHUnprotected IndolesWater, rt, 30 bar H₂ExcellentN/AGreen solvent, mild conditions, recyclableRequires moderate pressure[2]
Pd@CN₀.₁₃₂ / H₃PO₄Unprotected IndoleWater, 40 °C, 1 atm H₂96 (conversion)N/AAtmospheric pressure, high selectivityCatalyst synthesis is multi-step[8]
C-H Activation/Cyclization
Pd(OAc)₂ / AgOAcN-Acetamido SubstratesSolvent, OxidantGoodN/AC(sp³)-H amidationRequires oxidant[1]
Cu(OTf)₂ or TfOHN-Acyl-2-methylindolesCHCl₃/H₂O, 60 °CExcellentN/ADearomatizing cyclizationLimited substrate scope[16]
Biocatalytic
P411-INS-51511-Azido-2-propylbenzeneAqueous buffer, rtup to 7499:1 erHigh enantioselectivity, mild conditionsRequires enzyme engineering[13][14]

Experimental Protocols

Protocol for Heterogeneous Hydrogenation of Indole using Pt/C

This protocol is adapted from the work of Török and coworkers.[2]

  • Reaction Setup: To a high-pressure reactor, add indole (1 mmol), 5% Pt/C (5 mol%), and p-toluenesulfonic acid monohydrate (1.1 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 30 bar of H₂.

  • Reaction: Stir the reaction mixture vigorously at room temperature for the specified time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Extraction: Make the filtrate basic with a saturated NaHCO₃ solution and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indoline.

Protocol for Biocatalytic Synthesis of Chiral Indoline

This protocol is a general representation based on the work of Arnold and coworkers.[13][14]

  • Enzyme Preparation: Prepare a solution of the engineered cytochrome P411 variant (e.g., P411-INS-5151) in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

  • Substrate Addition: Add the aryl azide substrate (e.g., 1-azido-2-propylbenzene) to the enzyme solution. The substrate is often added as a solution in a co-solvent like DMSO to aid solubility.

  • Initiation: Initiate the reaction by adding a reducing agent (e.g., sodium dithionite) to regenerate the enzyme's active state. The reaction is typically carried out under anaerobic conditions to prevent unwanted oxidation.

  • Reaction: Gently shake or stir the reaction mixture at room temperature for 24-48 hours.

  • Extraction: After the reaction, extract the product from the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification and Analysis: Dry the combined organic extracts, concentrate, and purify the product by chromatography. Analyze the enantiomeric excess by chiral HPLC.

Conclusion: A Catalyst for Every Need

The synthesis of indolines is a well-explored area of organic chemistry, yet the development of more efficient, selective, and sustainable catalytic methods remains an active field of research. This guide has highlighted the distinct advantages and applications of homogeneous, heterogeneous, and biocatalytic systems.

  • Homogeneous catalysts excel in providing high levels of selectivity, particularly for asymmetric synthesis, but can be challenging to separate and recycle.

  • Heterogeneous catalysts offer robustness, recyclability, and operational simplicity, making them attractive for large-scale applications, though they may require harsher conditions.

  • Biocatalysts are unparalleled in their ability to deliver chiral products with exceptional enantioselectivity under environmentally benign conditions, though their substrate scope may be more limited and require specialized techniques like directed evolution.

The optimal choice of catalyst will ultimately depend on the specific synthetic challenge at hand, including the complexity of the target molecule, the need for stereochemical control, and considerations of cost and environmental impact. By understanding the comparative performance of these diverse catalytic systems, researchers can make more informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-Indoline-Based Auxiliaries Against Novel and Established Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the predictable and efficient control of stereochemistry is paramount for the creation of complex chiral molecules, particularly in the realm of drug development. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable method for introducing stereogenic centers.[1][2] This guide provides an in-depth technical comparison of the performance of emerging (S)-indoline-based chiral auxiliaries against well-established and novel alternatives in key asymmetric transformations.

Our analysis will focus on providing researchers, scientists, and drug development professionals with a clear, data-driven perspective on the relative merits of these auxiliaries. We will delve into the causality behind experimental design, present detailed, replicable protocols, and summarize performance data to facilitate informed decisions in the laboratory.

The Foundational Principle: Chiral Auxiliaries in Asymmetric Synthesis

The core strategy of using a chiral auxiliary involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. This chiral appendage then directs a subsequent stereoselective reaction, often by sterically shielding one face of a reactive intermediate.[1] After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged on several key criteria:

  • High Diastereoselectivity: The ability to direct the reaction to form one diastereomer in high excess.

  • High Yield: The overall efficiency of the chemical transformation.

  • Ease of Attachment and Cleavage: The straightforwardness of installing and removing the auxiliary under mild conditions that do not compromise the newly formed stereocenter.

  • Recoverability and Reusability: The ability to recover the auxiliary in high yield and purity for cost-effectiveness.

  • Predictable Stereochemical Outcome: A well-understood model for predicting the absolute configuration of the product.

This guide will use these criteria to benchmark two (S)-indoline-based chiral auxiliaries against established and effective auxiliaries in the field.

Featured (S)-Indoline-Based Chiral Auxiliaries

Recent research has introduced novel chiral auxiliaries derived from (S)-indoline-2-carboxylic acid. These auxiliaries present a rigid scaffold that can effectively influence the stereochemical course of reactions. We will focus on two specific examples:

  • Auxiliary 1a: 2-[(S)-Indolin-2-yl]propan-2-ol

  • Auxiliary 1b: (S)-2-(2-Methoxypropan-2-yl)indoline

The synthesis of these auxiliaries starts from the commercially available and enantiomerically pure (S)-indoline-2-carboxylic acid, making them accessible starting points for further derivatization.[3]

Benchmarking Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and serves as an excellent testbed for the performance of chiral auxiliaries.[4] We will compare the performance of the (S)-indoline-based auxiliaries with the widely used and highly effective pseudoephedrine amide auxiliaries developed by Myers.[5][6]

Experimental Data Summary: Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileBase/AdditiveDiastereomeric Ratio (dr)Yield (%)Reference
Indoline 1a PropanoylamideBenzyl bromideLDA96:498[3]
Indoline 1a PropanoylamideBenzyl bromideLDA, LiCl99.7:0.3-[3]
Indoline 1a Propanoylamiden-Butyl iodideLDA81:1990[3]
Indoline 1b PropanoylamideBenzyl bromideLDA96:495[3]
Indoline 1b Propanoylamiden-Butyl iodideLDA82:1886[3]
Pseudoephedrine PropanoylamideBenzyl bromideLDA, LiCl>99:195[6]
Pseudoephedrine Propanoylamiden-Butyl iodideLDA, LiCl98:292[6]

Analysis of Performance:

The data reveals that the (S)-indoline-based auxiliaries provide very good to excellent diastereoselectivity in the alkylation with an activated electrophile like benzyl bromide, achieving a diastereomeric ratio of up to 96:4.[3] Notably, the addition of lithium chloride as a coordinating agent with auxiliary 1a dramatically improves the diastereoselectivity to an outstanding 99.7:0.3, rivaling the performance of the well-established pseudoephedrine auxiliary under similar conditions.[3] For less reactive electrophiles such as n-butyl iodide, the diastereoselectivity is more moderate.[3]

The Myers' pseudoephedrine auxiliary consistently delivers excellent diastereoselectivity across a range of electrophiles, which is a key reason for its widespread adoption.[6] The indoline-based auxiliaries show significant promise, especially with the potential for optimization using additives like LiCl.

Experimental Workflow: Asymmetric Alkylation

The general workflow for an asymmetric alkylation using a chiral auxiliary is depicted below. This process involves the acylation of the auxiliary, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the desired chiral product.

G cluster_0 Step 1: Auxiliary Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary ((S)-Indoline-based or Pseudoephedrine) AcylatedAux N-Acylated Auxiliary Aux->AcylatedAux Base (e.g., n-BuLi or Et3N) Acyl Acylating Agent (e.g., Propanoyl Chloride) Acyl->AcylatedAux Enolate Chiral Enolate AcylatedAux->Enolate LDA, THF, -78 °C AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct ChiralAcid Enantiomerically Enriched Carboxylic Acid AlkylatedProduct->ChiralAcid Hydrolysis (e.g., H2SO4/H2O) RecoveredAux Recovered Chiral Auxiliary AlkylatedProduct->RecoveredAux

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Detailed Experimental Protocol: Asymmetric Benzylation with Indoline Auxiliary 1a

This protocol is based on the findings reported for the diastereoselective alkylation using 2-[(S)-Indolin-2-yl]propan-2-ol.[3]

Part 1: N-Acylation of the Chiral Auxiliary

  • To a solution of 2-[(S)-Indolin-2-yl]propan-2-ol (1a ) (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propanoyl chloride (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propanoyl indoline auxiliary.

Part 2: Diastereoselective Alkylation

  • Dissolve the N-propanoyl indoline auxiliary (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.2 equiv, freshly prepared) dropwise and stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • For enhanced diastereoselectivity, add a solution of anhydrous lithium chloride (1.5 equiv) in THF and stir for an additional 30 minutes.

  • Add benzyl bromide (1.3 equiv) dropwise and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

Part 3: Auxiliary Cleavage

  • The N-alkylated auxiliary can be hydrolyzed to the corresponding chiral carboxylic acid by treatment with aqueous acid (e.g., 1 M H₂SO₄) or base (e.g., LiOH, H₂O₂).

  • The cleaved chiral auxiliary can be recovered from the reaction mixture by extraction and purified for reuse.

Broader Applications and Comparisons: Aldol and Diels-Alder Reactions

While specific data for the (S)-indoline-based auxiliaries in aldol and Diels-Alder reactions is not as readily available, we can benchmark their potential against other highly effective and novel chiral auxiliaries in these transformations.

Asymmetric Aldol Reactions

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Product Isolation title Asymmetric Aldol Reaction Workflow AcylAux N-Acyl Auxiliary (e.g., Evans' Oxazolidinone) Enolate Boron Enolate AcylAux->Enolate Bu₂BOTf, DIPEA AldolAdduct Aldol Adduct Enolate->AldolAdduct Aldehyde Aldehyde (R'CHO) Aldehyde->AldolAdduct HydroxyAcid β-Hydroxy Acid AldolAdduct->HydroxyAcid Oxidative Workup (e.g., H₂O₂)

Caption: General workflow for an Evans' asymmetric aldol reaction.

Performance of Evans' Oxazolidinone in Aldol Reactions

Chiral AuxiliarySubstrateAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-Propionyl oxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA>99:1>99%85-95[9]

This high level of stereocontrol is a key benchmark for any new chiral auxiliary intended for use in aldol reactions. The rigid, chelated transition state enforced by the boron enolate and the oxazolidinone scaffold is the source of this exceptional selectivity.[7]

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings.[10] Oppolzer's camphorsultam is a highly effective chiral auxiliary for this transformation, providing excellent facial selectivity.[11][12]

Performance of Oppolzer's Camphorsultam in Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Ratio (endo)Yield (%)Reference
(1S)-(-)-2,10-CamphorsultamN-Acryloyl camphorsultamCyclopentadieneEt₂AlCl>98:290[13]
cis-1-Arylsulfonamido-2-indanolAcrylate esterCyclopentadieneTiCl₄92:885[14]

Interestingly, a study on acrylate esters of cis-1-arylsulfonamido-2-indanols, which share a structural motif with the indoline auxiliaries, has shown them to be highly effective in Lewis acid-promoted asymmetric Diels-Alder reactions, affording high endo-diastereoselectivities.[14] This suggests that the indoline scaffold has significant potential for broader applications in asymmetric synthesis beyond alkylations.

Conclusion and Future Outlook

The (S)-indoline-based chiral auxiliaries, 2-[(S)-Indolin-2-yl]propan-2-ol and (S)-2-(2-methoxypropan-2-yl)indoline, have demonstrated considerable promise in asymmetric alkylation reactions, with performance that can rival that of well-established auxiliaries like pseudoephedrine amides, particularly with optimization.[3] Their straightforward synthesis from a commercially available starting material adds to their appeal.

While their application in other key transformations such as aldol and Diels-Alder reactions requires further investigation, the high degree of stereocontrol exhibited by related indane- and indoline-based systems suggests a high probability of success.[14] For researchers seeking new, effective, and accessible tools for asymmetric synthesis, the (S)-indoline-based chiral auxiliaries represent a valuable and promising class of compounds worthy of exploration.

References

A Comparative Guide to the Efficacy of (S)-(+)-2-Indolinemethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a paramount objective. Chiral auxiliaries are a powerful and well-established tool in this endeavor, enabling the synthesis of complex molecules with a high degree of stereocontrol. This guide provides an in-depth technical comparison of (S)-(+)-2-Indolinemethanol, a versatile chiral building block, with other established chiral auxiliaries in key asymmetric transformations. By examining experimental data and the underlying mechanistic principles, this guide aims to equip researchers with the knowledge to make informed decisions in the design and execution of stereoselective syntheses.

This compound, also known as (S)-2-(hydroxymethyl)indoline, possesses a unique rigid bicyclic structure that makes it an attractive candidate for a chiral auxiliary.[1] Its indole framework can impart significant steric bias, influencing the facial selectivity of approaching reagents. This guide will delve into its applications and compare its performance against well-regarded alternatives like Evans oxazolidinones.

Performance Comparison in Asymmetric Reactions

The ultimate measure of a chiral auxiliary's effectiveness lies in its ability to deliver high yields and, more importantly, high levels of stereoselectivity (enantiomeric or diastereomeric excess). This section provides a comparative analysis of this compound and other auxiliaries in cornerstone asymmetric reactions.

Asymmetric Aldol Reaction: A Case Study with a Structurally Similar Auxiliary

The boron-mediated aldol reaction of an N-acyl oxazolidinone derived from cis-1-amino-2-hydroxyindan demonstrates exceptional diastereoselectivity with a variety of aldehydes.[2]

Table 1: Performance of a cis-1-Amino-2-hydroxyindan-derived Chiral Auxiliary in the Asymmetric Aldol Reaction [2]

AldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
IsobutyraldehydeAldol Adduct>99:175
BenzaldehydeAldol Adduct>99:180
PropionaldehydeAldol Adduct>99:178
p-TolualdehydeAldol Adduct>99:182

In comparison, traditional Evans auxiliaries, derived from amino acids like valine and phenylalanine, also provide excellent levels of diastereoselectivity in aldol reactions.

Table 2: Performance of Traditional Evans Auxiliaries in the Asymmetric Aldol Reaction [3][4]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-benzyl-2-oxazolidinonePropionaldehyde>95:580-90
(S)-4-isopropyl-2-oxazolidinoneIsovaleraldehyde>98:285-95

The data suggests that chiral auxiliaries with rigid backbones, such as the indane-derived system, can achieve comparable or even superior levels of stereocontrol to the more flexible, acyclic Evans auxiliaries. This provides a strong rationale for the potential of this compound as a highly effective chiral auxiliary in aldol reactions.

Asymmetric Synthesis of 1,2-Amino Alcohols

A notable application of an (S)-indoline-based chiral auxiliary is in the asymmetric synthesis of 1,2-amino alcohols.[3] In this methodology, a chiral hydrazone derived from an (S)-indoline scaffold reacts with organolithium reagents to afford chiral hydrazines with extremely high diastereoselectivity (up to >99% de) and in high chemical yields. These hydrazines are then readily converted to the desired chiral amino alcohols.[3]

While the specific structure of the (S)-indoline auxiliary used in the cited study is not explicitly detailed as this compound in the abstract, the principle highlights the utility of the indoline framework in directing stereoselective additions to C=N bonds.

Experimental Protocols

To provide a practical context for the application of these chiral auxiliaries, this section details the experimental workflow for the asymmetric aldol reaction using the cis-1-amino-2-hydroxyindan-derived auxiliary, which serves as a valuable proxy for protocols involving this compound.

Synthesis of the Chiral Oxazolidinone Auxiliary

The foundational step is the synthesis of the chiral oxazolidinone from the corresponding amino alcohol. This is typically achieved by reaction with phosgene or a phosgene equivalent.

Materials:

  • cis-1-Amino-2-hydroxyindan

  • Triphosgene or Di-tert-butyl dicarbonate

  • Triethylamine

  • Dichloromethane

Procedure:

  • To a solution of cis-1-amino-2-hydroxyindan in dichloromethane at 0 °C, add triethylamine.

  • Slowly add a solution of triphosgene or di-tert-butyl dicarbonate in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the chiral oxazolidinone.

Asymmetric Aldol Reaction Workflow

Aldol_Workflow cluster_prep Substrate Preparation cluster_reaction Aldol Reaction cluster_workup Workup & Cleavage N_Acylation N-Acylation of Oxazolidinone Enolate_Formation Enolate Formation (e.g., Bu2BOTf, Et3N) N_Acylation->Enolate_Formation N-Acyl Oxazolidinone Aldehyde_Addition Addition of Aldehyde Enolate_Formation->Aldehyde_Addition Boron Enolate Aldol_Adduct Diastereoselective Aldol Adduct Formation Aldehyde_Addition->Aldol_Adduct Workup Aqueous Workup Aldol_Adduct->Workup Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) Workup->Cleavage Product Chiral β-Hydroxy Acid Cleavage->Product Auxiliary_Recovery Auxiliary Recovery Cleavage->Auxiliary_Recovery Aldol_TS Proposed Transition State for the Aldol Reaction cluster_TS cluster_aldehyde M Boron O1 O M->O1 O2 O M->O2 C1 C O1->C1 O2->C1 C2 C C1->C2 R_enol R_enol C1->R_enol Aux Chiral Auxiliary C2->Aux C_ald C C2->C_ald C-C bond formation R_ald R_ald H_ald H O_ald O O_ald->M C_ald->R_ald C_ald->H_ald C_ald->O_ald

References

Cost-Benefit Analysis of (S)-(+)-2-Indolinemethanol in Multi-Step Synthesis: A Comparative Guide to Chiral Induction Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral starting material or directing group is a cornerstone of modern asymmetric synthesis, profoundly influencing a project's efficiency, cost, and ultimate viability. For professionals in drug development and chemical research, this decision is a critical balancing act between achieving high enantiopurity and managing economic constraints. This guide provides an in-depth cost-benefit analysis of (S)-(+)-2-Indolinemethanol, a valuable but specialized chiral building block. Its performance and economic implications will be objectively compared with common alternative strategies, namely the use of chiral pool precursors like L-proline and established chiral auxiliaries such as Evans-type oxazolidinones. Supported by experimental logic and representative data, this analysis aims to equip researchers with the insights needed to make informed decisions for their synthetic campaigns.

The Strategic Role of this compound

This compound is a chiral alcohol featuring a rigid indoline scaffold.[1][2] Its significance in organic synthesis stems from two primary functions:

  • Chiral Building Block: It serves as an enantiomerically pure starting material where the indoline core is a key structural feature of the target molecule. This is particularly relevant in the synthesis of various bioactive molecules and natural products, such as indole alkaloids.[1][3][4][5]

  • Chiral Auxiliary: The chiral center can be used to direct the stereochemical outcome of reactions on an attached prochiral substrate, a foundational principle of asymmetric synthesis.[1][2][6]

Its utility is most pronounced in medicinal chemistry, where it facilitates the synthesis of novel therapeutic agents, particularly those targeting neurological disorders and cancer.[1][2] However, its specialized nature and cost necessitate a careful evaluation against other well-established methods.

Comparative Analysis: Performance and Economics

The choice of a chiral induction method is rarely straightforward. It hinges on a balance of performance, cost, availability, and the specific demands of the synthetic target.[7] A catalytic process generally holds advantages over stoichiometric methods in terms of cost and environmental impact, especially for large-scale production.[8]

Data Presentation: Cost and Performance Metrics

The following table summarizes the key performance and economic indicators for this compound and its common alternatives.

Method/Reagent Typical Role Approx. Cost per Mole *Stereoselectivity Advantages Disadvantages
This compound Chiral Building Block>$40,000High (Inherent Chirality)Unique indoline scaffold; high value for specific targets.[1][2]Extremely high cost; limited to syntheses requiring the indoline core.
L-Proline Chiral Pool / Organocatalyst<$100Good to Excellent[9][10]Very low cost; abundant; versatile as both catalyst and building block.[9][11]Limited to structures derivable from a pyrrolidine core.
Evans Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)Chiral Auxiliary~$750 - $1,000Excellent (>99:1 dr)[12][13]High, predictable stereocontrol; well-established protocols; broad scope.[12][13]Stoichiometric use; requires attachment/removal steps; moderate cost.[8][13]
Asymmetric Hydrogenation (e.g., Ru-BINAP)Catalytic>$5,000 (Catalyst)Excellent (>99% ee)[14]High yields and enantioselectivity; scalable for industrial use.[14]High initial cost of catalyst/ligand; requires specialized equipment.[14]

Note: Prices are estimates based on supplier data (e.g., Chem-Impex, Sigma-Aldrich) for research quantities and can vary significantly based on supplier, purity, and volume.[1][12][15]

In-Depth Methodologies & Experimental Workflows

To contextualize the data, this section details the experimental logic and workflow for synthesizing a representative class of molecules—indolizidine alkaloids—using two distinct chiral starting materials.

Workflow 1: Synthesis of an Indolizidine Core via L-Proline (Chiral Pool Approach)

The chiral pool strategy leverages inexpensive, enantiomerically pure starting materials from nature, such as amino acids.[3][16] L-proline is a highly effective synthon for constructing pyrrolizidine and indolizidine alkaloids.[3] The following protocol is based on the well-established approach by Lhommet et al. for synthesizing (-)-indolizidine 195B.[3]

  • Protection & Activation: (S)-proline is first protected (e.g., as its Cbz-protected methyl ester). This protects the amine and acid functional groups while allowing for selective modification. Anodic α-methoxylation at the 5-position then generates a key iminium ion intermediate, which is trapped to install a precursor for the side chain.

  • Side Chain Introduction: A boron trifluoride mediated coupling of an appropriate organocopper reagent (e.g., pent-4-enyl copper) introduces the first side chain with high diastereoselectivity (typically >95:5) towards the trans isomer. This step is crucial for setting the relative stereochemistry.

  • Functional Group Manipulation: The ester is chemoselectively reduced to a primary alcohol (e.g., using NaBH₄). The terminal alkene on the newly introduced side chain is then converted to an aldehyde via ozonolysis.

  • Cyclization: The newly formed aldehyde undergoes spontaneous intramolecular reductive amination with the deprotected secondary amine, forming the bicyclic indolizidine core.

  • Final Modification: The alcohol is converted into the second side chain (e.g., a butyl group) through a series of standard transformations (e.g., tosylation, displacement with a cuprate) to yield the final target alkaloid.

G proline (S)-Proline step1 Protection & Activation proline->step1 intermediate1 Activated Proline Derivative step1->intermediate1 step2 Side Chain Coupling (trans-selective) intermediate1->step2 intermediate2 Disubstituted Pyrrolidine step2->intermediate2 step3 Functional Group Manipulation intermediate2->step3 intermediate3 Amino Aldehyde Precursor step3->intermediate3 step4 Reductive Amination (Cyclization) intermediate3->step4 indolizidine Indolizidine Core step4->indolizidine

Caption: Chiral pool synthesis of an indolizidine core from L-proline.

Workflow 2: Hypothetical Synthesis via this compound (Chiral Building Block Approach)

This approach is chosen when the indoline nucleus is a required component of the final structure. While more costly, it is direct. The following is a representative, logical pathway for incorporating this building block into a more complex heterocyclic system.

  • N-Protection: The secondary amine of this compound is protected (e.g., with a Boc or Cbz group) to prevent side reactions in subsequent steps.

  • Alcohol Activation: The primary alcohol is converted to a good leaving group, for example, by tosylation or conversion to an alkyl halide (e.g., using PBr₃). This prepares the molecule for nucleophilic substitution.

  • Chain Elongation: The activated intermediate is reacted with a suitable nucleophile to append the necessary carbon framework. For example, reaction with the enolate of a protected keto-ester would introduce a side chain containing the atoms required for the second ring.

  • Deprotection and Cyclization: The protecting groups on the nitrogen and the keto-ester are removed under appropriate conditions. The liberated primary amine then undergoes an intramolecular condensation reaction (e.g., Pictet-Spengler type or intramolecular amidation followed by reduction) with the ketone to form the new fused heterocyclic ring, preserving the original stereocenter.

G indoline This compound step1 N-Protection indoline->step1 intermediate1 N-Protected Indolinemethanol step1->intermediate1 step2 Alcohol Activation (e.g., Tosylation) intermediate1->step2 intermediate2 Activated Chiral Building Block step2->intermediate2 step3 Chain Elongation (Nucleophilic Substitution) intermediate2->step3 intermediate3 Elongated Indoline Derivative step3->intermediate3 step4 Deprotection & Intramolecular Cyclization intermediate3->step4 fused_system Fused Heterocyclic System step4->fused_system

Caption: Synthesis using this compound as a chiral building block.

Decision Framework: Making the Optimal Choice

The selection between these divergent strategies is dictated by the project's specific goals.

When to Use this compound:
  • Structural Necessity: The primary justification is when the indoline-2-methanol stereocenter and scaffold are integral to the final target molecule. Its use provides the most direct route, saving steps that would otherwise be needed to construct the indoline ring.

  • High-Value, Small-Scale Applications: In early-stage drug discovery or the synthesis of complex, high-value natural products, the high cost of the starting material can be justified by the synthetic efficiency and the paramount importance of achieving absolute stereocontrol.[12]

  • Precedent and Reliability: When established literature demonstrates its successful application for a specific class of targets, leveraging this known reactivity can de-risk a project.

When to Use Alternatives (e.g., L-Proline, Evans Auxiliaries):
  • Cost-Driven Projects: For large-scale synthesis or projects with tight budgetary constraints, the use of inexpensive chiral pool materials like L-proline is overwhelmingly favored.[9][11]

  • Flexibility and Versatility: Chiral auxiliaries like the Evans oxazolidinones offer highly predictable and powerful stereocontrol for a wide range of transformations (alkylations, aldol reactions) and are not limited to a specific core structure.[8][12][13]

  • Catalytic Preference: When aiming for "greener," more atom-economical synthesis, a catalytic approach using proline or a metal catalyst is superior to a stoichiometric one involving a chiral building block or auxiliary.[14] This minimizes waste and can simplify purification.

Conclusion

This compound is a potent but highly specialized tool in the asymmetric synthesis toolbox. Its primary value lies in its role as a direct, enantiopure building block for complex molecules that retain its core indoline structure. The cost-benefit analysis reveals that its application is best reserved for situations where this structural contribution is essential and the high cost is offset by synthetic expediency and the high value of the target molecule.

For the majority of applications where flexible construction of chiral centers is required, more economical and versatile strategies such as chiral pool synthesis with L-proline or the use of well-established chiral auxiliaries and catalytic methods offer a more balanced and pragmatic approach. A thorough analysis of the target structure, project scale, and economic realities is therefore essential for every researcher, scientist, and drug development professional in designing a successful and efficient multi-step synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-(+)-2-Indolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like (S)-(+)-2-Indolinemethanol. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established regulatory frameworks and best practices.

Hazard Profile and Essential Safety Considerations

Before handling waste, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step of the disposal process, ensuring personal safety and regulatory compliance. This compound is a combustible solid that poses specific health risks.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Hazard CodeSignal WordDescription
Skin IrritationH315WarningCauses skin irritation.
Serious Eye IrritationH319WarningCauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.
Combustible SolidStorage Class 11WarningThe material is a combustible solid.

Chemical Incompatibilities: A critical aspect of safe disposal is preventing unintended reactions. This compound, as an amine, is incompatible with:

  • Strong oxidizing agents

  • Strong acids

  • Acid anhydrides

  • Acid chlorides[1]

Contact with these substances can lead to vigorous, exothermic reactions. Therefore, waste streams must be strictly segregated.[2]

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Proper preparation is the foundation of safe chemical handling. Adherence to the following protocols is mandatory before beginning any waste consolidation or disposal procedure.

Engineering Controls:

  • All handling of this compound, including weighing and transferring to a waste container, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3]

Personal Protective Equipment (PPE): The following PPE provides a necessary barrier against exposure and must be worn at all times when handling this chemical waste.

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for tears or punctures before use.[4]

  • Respiratory Protection: For situations with potential for significant aerosolization outside of a fume hood, a NIOSH-approved N95 dust mask or higher is necessary.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened.[4]

Step-by-Step Waste Collection and Storage Procedure

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] The following procedure aligns with these regulations for the safe accumulation of chemical waste in a laboratory setting.

Step 1: Waste Segregation Isolate waste this compound from all incompatible materials.[2] This means creating a dedicated waste stream for this compound or combining it only with other compatible amine-containing wastes. Never mix it with acidic or oxidizing waste streams.[7]

Step 2: Proper Containerization

  • Select an Appropriate Container: Choose a container made of a material compatible with amines (e.g., high-density polyethylene - HDPE). The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[2][5]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "Hazardous Waste."[8] The label must also clearly identify the contents, listing "this compound" and any other components of the waste mixture.[7]

  • Consolidate Waste: Carefully transfer the solid waste into the container, minimizing the creation of dust. Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[6][9]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[9][10] This is a key EPA requirement to prevent the release of fumes and avoid spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the prepared waste container in a designated Satellite Accumulation Area. This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[5][7][8]

  • Use Secondary Containment: Place the waste container within a secondary containment system, such as a chemically resistant tray or tub.[5][7] This is designed to contain any potential leaks from the primary container.

  • Inspect Regularly: The SAA and its containers must be inspected weekly for leaks, proper labeling, and closure.[5]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent it from becoming airborne.

  • Absorb and Collect: Cover the spill with an inert absorbent material such as sand, clay, vermiculite, or diatomaceous earth.[1][4]

  • Package for Disposal: Collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container. Seal and label the container appropriately.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: The container with the spill cleanup material must be disposed of as hazardous waste.

Final Disposal Pathway

The ultimate disposal of this compound is not a task for laboratory personnel. Federal and local regulations mandate that hazardous chemical waste be handled by certified professionals. The required disposal pathway is illustrated in the workflow diagram below.

G start Waste Generated: This compound assess Assess for Contamination (Is it mixed with incompatibles?) start->assess segregate Segregate from Acids, Oxidizers, and other Incompatibles assess->segregate Yes/Unsure containerize Collect in a Designated, Compatible, and Properly Labeled Hazardous Waste Container assess->containerize No (Pure Waste) segregate->containerize store Store Sealed Container in a Secondary Containment System within a Satellite Accumulation Area (SAA) containerize->store inspect Conduct Weekly SAA Inspections (Check for leaks, proper labeling, closure) store->inspect pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Contractor inspect->pickup end Final Disposal at an Approved Treatment, Storage, and Disposal Facility (TSDF) pickup->end

Caption: Disposal workflow for this compound waste.

The only compliant and safe method for the final disposal of this compound is to transfer it to an approved waste disposal plant via a licensed hazardous waste management company.[1][2] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations, typically through high-temperature incineration for organic compounds.

By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of safety, scientific integrity, and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(+)-2-Indolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with specialized chemical reagents demands a profound respect for safety. (S)-(+)-2-Indolinemethanol, a valuable chiral building block in organic synthesis, requires meticulous handling to ensure personal safety and experimental integrity.[1] This guide provides essential, actionable information on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the scientific reasoning behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound (CAS No. 27640-33-1) is a solid compound that presents specific, well-documented hazards.[2] A thorough understanding of these risks is the foundation of an effective PPE strategy. According to safety data sheets, this chemical is classified with the following hazard statements:

  • H315: Causes skin irritation. [2][3] This means direct contact can lead to inflammation, redness, or discomfort.

  • H319: Causes serious eye irritation. [2][3] The eyes are particularly vulnerable; exposure can cause significant, potentially damaging irritation.

  • H335: May cause respiratory irritation. [2][3] As a solid, fine particles or dust can be inhaled, leading to irritation of the nose, throat, and lungs.[2]

These hazards dictate a multi-faceted approach to protection, requiring barriers for the eyes, skin, and respiratory system.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified risks. For this compound, the following equipment is mandatory.

Eye and Face Protection

Given the "serious eye irritation" warning, standard safety glasses are insufficient.[3]

  • Recommendation: Chemical splash goggles that form a seal around the eyes are required.

  • Causality: Goggles provide 360-degree protection from airborne dust when handling the solid and from splashes when working with solutions. For large-scale operations or when a significant splash risk exists, a face shield should be worn in addition to chemical splash goggles for full facial protection.[4]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential.

    • Recommendation: Nitrile gloves are a standard and effective choice for incidental contact. Always check the manufacturer's compatibility data for the specific solvents you are using.

    • Causality: The H315 warning for skin irritation means a robust barrier is necessary to prevent contact dermatitis and other inflammatory responses.[2][3] Gloves should be inspected for pinholes or tears before each use and changed immediately upon known or suspected contact with the chemical. It is good practice to change gloves regularly (e.g., every 30-60 minutes) during prolonged handling sessions.[4]

  • Laboratory Coat:

    • Recommendation: A buttoned, long-sleeved laboratory coat.

    • Causality: A lab coat protects street clothes and underlying skin from contamination by dust or minor spills.

Respiratory Protection
  • Recommendation: All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood or a ventilated enclosure. If this is not feasible, a NIOSH-approved N95 dust mask is the minimum respiratory protection required.[2]

  • Causality: The H335 warning for respiratory irritation highlights the danger of inhaling fine particles.[2][3] Engineering controls like a fume hood are the most effective way to mitigate this risk by capturing dust at the source. A respirator serves as a necessary secondary line of defense.

PPE Selection Matrix for Specific Operations

The level of PPE required can be adjusted based on the specific task and the associated risk of exposure.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing and Transferring Solid Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood or N95 RespiratorHigh risk of generating and inhaling airborne dust particles.[2]
Preparing Solutions (Dissolving) Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume HoodRisk of both dust inhalation during solid addition and splashes during solvent handling.
Running Reactions & Workup Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume HoodProtects from potential splashes and vapors from the reaction mixture and solvents.
Cleaning Minor Spills (<5g) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab CoatN95 Respirator (if solid)Increased risk of splash and aerosol generation during cleanup.

Procedural Guide: A Self-Validating Workflow for Safe Handling

Adherence to a strict, logical sequence for donning and doffing PPE is critical to prevent cross-contamination.

Step 1: Preparation
  • Verify that a certified chemical fume hood is available and functioning correctly.

  • Assemble all necessary equipment: this compound, spatulas, weigh boats, solvents, glassware, and a designated waste container.

  • Ensure an eye wash station and safety shower are accessible and unobstructed.

Step 2: Donning PPE (Putting On)

This sequence is designed to minimize contamination of "clean" items.

  • Lab Coat: Put on and fully button.

  • Respirator/Mask (if needed): Perform a seal check as per manufacturer instructions.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Step 3: Chemical Handling
  • Perform all manipulations within the fume hood sash, keeping the sash at the lowest practical height.

  • Handle the solid gently to minimize dust generation.

  • If a spill occurs, follow your lab's specific spill response protocol immediately.

Step 4: Doffing PPE (Taking Off)

This sequence is critical for avoiding self-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated hazardous waste container.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Lab Coat: Remove by rolling it inside-out, ensuring any contaminated exterior is contained.

  • Respirator/Mask (if used): Remove by the straps.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Step 5: Disposal

All disposable PPE (gloves, masks) and materials contaminated with this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations.[3]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical path for safely handling this compound, from preparation to final decontamination.

cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Handling Operations cluster_doff 4. Doffing PPE cluster_dispose 5. Decontamination & Disposal prep1 Verify Fume Hood & Safety Showers prep2 Assemble Chemicals & Equipment don1 Lab Coat prep2->don1 don2 Respirator (N95) (If Required) don1->don2 don3 Goggles / Face Shield don2->don3 don4 Gloves (over cuffs) don3->don4 handle1 Work Inside Fume Hood don4->handle1 handle2 Handle Solid Gently handle3 Contain Spills Immediately doff1 Remove Gloves handle3->doff1 doff2 Remove Goggles doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Remove Respirator doff3->doff4 disp1 Dispose of Contaminated PPE & Waste doff4->disp1 disp2 Wash Hands Thoroughly disp1->disp2

Caption: Workflow for Safe Handling of this compound.

Conclusion: Fostering a Culture of Safety

Proper use of Personal Protective Equipment is a non-negotiable aspect of laboratory work, especially with compounds like this compound that carry specific irritation hazards. By understanding the "why" behind each piece of equipment and adhering to disciplined procedures for its use, you protect yourself and ensure the integrity of your research. This guide serves as a foundation; always consult your institution's specific safety protocols and the most current Safety Data Sheet before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-2-Indolinemethanol
Reactant of Route 2
(S)-(+)-2-Indolinemethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.